Pyrazoloadenine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-63-4, 20289-44-5 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZA-7-DEAZAADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyrazoloadenine Mechanism of Action on RET Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of pyrazoloadenine-based inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. The content herein is curated for an audience with a professional background in oncology, pharmacology, and drug discovery.
Introduction to RET Kinase
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase pivotal for the normal development and function of various tissues.[1] Aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] Constitutive activation of RET leads to the persistent stimulation of downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation, survival, and metastasis.[1] This makes RET a compelling therapeutic target for cancers harboring these genetic alterations.
This compound-based RET Inhibitors: A Fragment-Based Discovery Approach
A fragment-based drug discovery strategy has been successfully employed to develop potent and selective this compound inhibitors of RET kinase.[1] This approach began with the screening of a this compound fragment library against RET kinase and a panel of cancer cell lines to identify initial hits.[1] An unsubstituted this compound fragment demonstrated activity against RET in biochemical assays but also showed cytotoxicity in cell lines not driven by RET.[1]
To enhance selectivity and potency, computational modeling of the this compound fragment within the RET active site was performed.[1] This modeling identified two key domains for chemical elaboration.[1] Through structure-activity relationship (SAR) studies, a lead compound, 8p , was developed, which exhibited significantly improved activity and selectivity for the RET oncoprotein.[1]
Mechanism of Action: Type II Inhibition of the DFG-out Conformation
Computational modeling and docking studies suggest that the lead this compound compound, 8p, functions as a Type II kinase inhibitor .[1] This class of inhibitors targets the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1] This mode of inhibition offers a potential for higher selectivity compared to Type I inhibitors that bind to the more conserved active conformation of kinases.
The key binding interactions of compound 8p with the RET kinase domain, as predicted by in-silico modeling, include:
-
Hinge Region Interaction: The pyrazolopyrimidine core of 8p forms hydrogen bonds with the hinge region residues Ala807 and Glu805.[1]
-
DFG Motif Interaction: The this compound and the phenyl linker engage in π-π stacking with Phe893 of the DFG-motif.[1]
This specific binding to the inactive DFG-out conformation stabilizes this non-functional state of the RET kinase, thereby preventing its activation and downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data for key this compound derivatives from the foundational fragment-based discovery study.
Table 1: Biochemical Activity of this compound Derivatives against RET Kinase
| Compound | RET IC₅₀ (µM) | TRKA IC₅₀ (µM) |
| Fragment 1 | 9.20 | 57.07 |
| 3f | 1.9 ± 2.81 | >50 |
| 4a | 6.82 ± 2.22 | >50 |
| 4d | 1.044 ± 0.27 | >50 |
| 8p | 0.00032 | >1 |
Table 2: Cellular Activity of this compound Derivatives
| Compound | LC-2/ad (RET-driven) EC₅₀ (µM) | KM-12 (TRKA-driven) EC₅₀ (µM) | A549 (Cytotoxic Control) EC₅₀ (µM) |
| Fragment 1 | 1.47 | 1.73 | 3.02 |
| 8p | 0.01 | >10 | 5.92 |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound-based compounds.
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RET Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the evaluation of novel RET inhibitors like this compound derivatives.
References
The Structure-Activity Relationship of Pyrazoloadenine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the pyrazoloadenine core, detailing its structure-activity relationships as potent modulators of key biological targets, including kinases and adenosine (B11128) receptors. This guide provides comprehensive data summaries, detailed experimental methodologies, and visual representations of relevant signaling pathways to support researchers and scientists in the field of drug discovery.
Introduction
The this compound scaffold, a heterocyclic amine consisting of a pyrazole (B372694) ring fused to a purine-like system, has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of derivatives with potent and selective activities against various biological targets. This technical guide consolidates the current understanding of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their roles as kinase inhibitors and adenosine receptor antagonists. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the associated signaling pathways, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Core Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the core scaffold. These modifications influence the compound's affinity, selectivity, and pharmacokinetic properties. The following sections summarize the key SAR findings for this compound derivatives targeting two major classes of proteins: kinases and adenosine receptors.
This compound as Kinase Inhibitors
This compound derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1]
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a key driver in several cancers. This compound-based compounds have been identified as potent RET inhibitors.[2][3] A fragment-based drug discovery approach has been successfully employed to optimize the this compound scaffold for RET inhibition.[2]
Key SAR observations for RET inhibition include:
-
N1-Substitution on the Pyrazole Ring: Modifications at this position, often extending into the solvent-front region of the kinase, significantly impact potency and selectivity.
-
C3-Substitution on the Pyrazole Ring: Substituents at this position project into the back pocket of the RET kinase, and their nature is crucial for achieving high affinity.
-
Amide Modifications: Introduction of an acetamide (B32628) group at the C3 position has been explored to probe the allosteric pocket of RET, with various aromatic and heterocyclic amines influencing both biochemical and cellular activity.[2]
Table 1: Structure-Activity Relationship of this compound Derivatives as RET Kinase Inhibitors
| Compound ID | R1 (N1-position) | R2 (C3-position) | RET IC50 (µM) | LC-2/ad EC50 (µM) | A549 EC50 (µM) | Reference |
| Fragment 1 | H | H | 9.20 | 1 | 3 | [2] |
| 8p | -CH2CH2OCH3 | -CH2CONH-(3-CF3-phenyl) | 0.000326 | 0.016 | 5.92 | [2][3] |
| 8c | -CH2CH2OCH3 | -CH2CONH-(3-CF3-phenyl) | 0.0562 | 0.37 | >10 | [2] |
| 8a | -CH2CH2OCH3 | -CH2CONH-(3-CH2F-phenyl) | 35.5 | 1.68 | >10 | [2] |
| MIT-184 | Not specified | Not specified | 0.020 | 0.155 | Not specified | [4] |
| MHI-434 | Not specified | Not specified | 0.023 | 0.019 | Not specified | [4] |
Note: More extensive SAR data for over 50 compounds, including variations at the R1 and R2 positions, are available in the supplementary information of the cited reference.[2]
This compound and its isosteres, such as pyrazolopyrimidines, are potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.
Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives as CDK Inhibitors
| Compound ID | Core Scaffold | Target CDK | IC50 (nM) | Reference |
| Compound 50 | Pyrazolopyrimidine | CDK2/4 | 270/450 | [5] |
| Compound 51 | Pyrazolopyrimidine | CDK2/4 | 18/12 | [5] |
| Compound 52 | Pyrazolopyrimidine | CDK2/4 | 9/5 | [5] |
| Compound 43 | Pyrazolopyrimidine | CDK4/6 | 3/1 | [5] |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | 10/39 | [6] |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 10/39 | [6] |
| Abemaciclib | Pyrimido[4,5-d]pyrimidine | CDK4/6 | Not specified | [7] |
| Unnamed | Pyrazolotriazine | CDK9/Cyclin T1 | <20 | [8] |
| Unnamed | Pyrazolotriazine | CDK2/Cyclin A1 | <20 | [8] |
| Unnamed | Pyrazolotriazine | CDK2/Cyclin E1 | <200 | [8] |
This compound as Adenosine Receptor Antagonists
Derivatives of the this compound scaffold have been extensively explored as antagonists of adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes.
Table 3: Structure-Activity Relationship of Pyrazolo-pyrimidine Derivatives as Adenosine Receptor Antagonists
| Compound ID | Core Scaffold | Target Receptor | Ki (nM) | Reference |
| 11o | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | A1/A2A | 55 / 13.3 | [9] |
| 10b | 7-Amino-pyrazolo[3,4-d]pyridazine | A1/A3 | 21 / 55 | [10] |
| 45 | Pyrazolo[3,4-d]pyrimidine | A2A/A1 | 3 / 612 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the characterization of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of compounds against a target kinase.
Materials:
-
Recombinant Kinase (e.g., RET, CDK2/Cyclin E1)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide Substrate
-
Test Compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compound to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the kinase) to each well to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cultured cells.
Materials:
-
Cancer cell line (e.g., LC-2/ad, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test Compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Adenosine A1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
[3H]DPCPX (a radiolabeled A1 receptor antagonist)
-
Unlabeled competitor ligand (for determining non-specific binding)
-
Test Compound (serially diluted)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]DPCPX (at a concentration near its Kd), and the test compound at various concentrations in the assay buffer. For non-specific binding control wells, add a high concentration of an unlabeled competitor ligand.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling cascades associated with RET kinase and adenosine receptors.
RET Signaling Pathway
Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. This compound-based inhibitors block these signals by competing with ATP for binding to the kinase domain of RET.
References
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novartis presents new RET inhibitors for lung adenocarcinoma | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New CDK inhibitors described in Origenis patent | BioWorld [bioworld.com]
- 9. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Pyrazoloadenine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis protocols for pyrazoloadenine, a core heterocyclic scaffold, and its derivatives. Pyrazoloadenines, also known as pyrazolo[3,4-d]pyrimidines, are recognized as privileged structures in medicinal chemistry due to their structural similarity to endogenous purines. This similarity allows them to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, making them a focal point in the development of targeted therapeutics, especially in oncology. This guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and the biological context of these compounds.
Core Synthetic Strategies
The synthesis of the this compound scaffold primarily relies on the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The most common and versatile starting materials are 5-aminopyrazole derivatives, which can be synthesized through various routes.
One of the most established methods involves the condensation of a 5-aminopyrazole-4-carboxamide with formamide (B127407) or a similar one-carbon synthon to yield the 4-hydroxypyrazolo[3,4-d]pyrimidine, also known as allopurinol.[1] Modifications of this core structure are then carried out to generate a diverse library of derivatives.
Another prevalent strategy involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide or other reagents to introduce the pyrimidine ring.[2] This approach allows for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines, which are key intermediates for further functionalization.
The following diagram illustrates a general synthetic workflow for accessing this compound derivatives, starting from common precursors.
Caption: General synthetic workflow for this compound derivatives.
Quantitative Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Breast Cancer) Cell Line [3][4]
| Compound ID | R Group at Position 5 | IC50 (µM) |
| 4 | -OH | 49 |
| 5a | -NHCONH2 | 52 |
| 5b | -NHCSNH2 | 38 |
| 7 | -NH-Ph | 14 |
| 8b | -NH-C6H4-OH (para) | 25 |
| 10e | -N=CH-C6H4-NO2 (para) | 11 |
Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [5][6][7]
| Compound ID | Scaffold Modification | Cell Line | IC50 (µM) |
| 1a | 1-phenyl-3-methyl-4-(4-chlorophenyl)hydrazinyl | A549 (Lung) | 2.24 |
| 1d | 1-(4-chlorophenyl)-3-methyl-4-hydrazinyl | MCF-7 (Breast) | 1.74 |
| 5 | 1-phenyl-3-methyl-4-(4-methoxybenzylidene)hydrazinyl | Caco-2 (Colon) | >100 |
| 7 | 1-phenyl-3-methyl-4-(3,4,5-trimethoxybenzylidene)hydrazinyl | A549 (Lung) | 31.25 |
| 12b | 6-methyl-1-phenyl-5-(4-(3-(4-chlorophenyl)acryloyl)phenyl) | MDA-MB-468 (Breast) | 3.343 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final this compound derivatives.
Protocol 1: Synthesis of 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile[2]
-
Starting Material: 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile.
-
Procedure:
-
A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol, 0.57 g) and formamide (10 ml) in dimethylformamide (DMF, 10 ml) is heated under reflux for 12 hours.
-
The reaction mixture is allowed to cool to room temperature and then poured into 200 ml of ice-cooled water.
-
The resulting yellow precipitate is filtered off, dried, and recrystallized from ethanol (B145695) to yield the final product.
-
Protocol 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one[3]
-
Starting Material: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Step 1: Hydrolysis
-
The starting ester is hydrolyzed to the corresponding carboxylic acid.
-
-
Step 2: Cyclization
-
The resulting carboxylic acid is reacted with acetic anhydride (B1165640) to yield the pyrazolo[3,4-d][3][5]oxazin-4-one.
-
Protocol 3: General Procedure for the Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones[3]
-
Starting Material: 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one.
-
Procedure:
-
The starting oxazinone is reacted with various nucleophiles such as hydroxylamine (B1172632) hydrochloride, urea, thiourea, or aromatic amines in a suitable solvent (e.g., pyridine).
-
The reaction mixture is typically heated under reflux for several hours.
-
The product is isolated by filtration and purified by recrystallization.
-
Signaling Pathways and Biological Activity
This compound derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Many pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] This inhibition can block downstream signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.
Key kinase targets for this compound derivatives include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.[8][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5][10]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[10][11]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[12][13]
The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors.
Caption: Mechanism of kinase inhibition by this compound derivatives.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pyrazoloadenine as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazoloadenine scaffold, a derivative of pyrazolopyrimidine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine (B156593) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.
This technical guide provides an in-depth overview of the discovery and development of this compound and its close analogs as kinase inhibitors, with a primary focus on the well-documented discovery of a potent RET (Rearranged during Transfection) oncoprotein inhibitor. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.
Discovery of a Potent this compound-Based RET Kinase Inhibitor
A significant breakthrough in the development of this compound-based inhibitors came from a fragment-based drug discovery approach targeting the RET oncoprotein, a driver in approximately 2% of non-small cell lung cancers (NSCLC) and various thyroid cancers.[1][2][3]
Fragment-Based Screening and Lead Optimization
The discovery process began by screening a this compound-based fragment library against the RET kinase in biochemical assays, as well as in cellular assays using the RET-fusion-driven NSCLC cell line, LC-2/ad.[1][2][3] An initial unsubstituted this compound fragment showed activity against RET in the biochemical assay but also exhibited cytotoxicity in non-RET driven cell lines.[1][2][3]
To enhance selectivity, the fragment was modeled in the RET active site, identifying two domains for expansion. Structure-activity relationship (SAR) studies of derivatives led to the discovery of compound 8p , a highly potent and selective this compound-based RET inhibitor.[1][2][3]
Quantitative Data: In Vitro Activity of this compound Derivatives against RET
The following table summarizes the in vitro inhibitory activities (IC50 and EC50 values) of the lead compound 8p and its precursors against the RET kinase and in various cell lines.[1][2][3]
| Compound | RET IC50 (µM) | LC-2/ad EC50 (µM) | A549 EC50 (µM) |
| Unsubstituted Fragment | 9.20 | 1.47 | 3.02 |
| 8p | 0.000326 | 0.016 | 5.92 |
Data sourced from "this compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach".[1][2][3]
Broader Kinase Inhibitory Profile of the Pyrazolopyrimidine Scaffold
While the this compound 8p was optimized for RET, the broader pyrazolopyrimidine scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer and inflammatory diseases. The following tables summarize the inhibitory potency of various pyrazolopyrimidine derivatives against other key kinase targets.
Bruton's Tyrosine Kinase (BTK) Inhibition
| Compound | BTK IC50 (nM) | Reference |
| Compound 1 | 0.82 | [4] |
| CGI-1746 | 1.9 | [4] |
| Rilzabrutinib | 1.2 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibition
| Compound | Target Kinase | IC50 (µM) | Reference |
| BS-194 (4k) | CDK2 | 0.003 | [6] |
| Compound 17 | CDK2 | 0.19 | [7] |
| Compound 14 | CDK2 | 0.057 | [8] |
| Compound 14g | CDK2 | 0.460 | [5] |
Src Kinase Inhibition
| Compound | Src IC50 | Cell Line IC50 (µM) | Reference |
| eCF506 | < 0.5 nM | - | [9][10] |
| SI306 | - | 7.2 - 11.2 | [11][12][13] |
| S29 | - | 1.72 | [14] |
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
| Compound | RIPK1 IC50 (µM) | Reference |
| An exemplified pyraolo-azinone | 0.009 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of this compound-based kinase inhibitors.
Synthesis of this compound RET Inhibitor (8p)
A general synthetic scheme for this compound derivatives involves the initial iodination of the this compound core, followed by N-alkylation and subsequent functionalization through coupling reactions. The specific synthesis of compound 8p involves a multi-step process culminating in the merging of optimized fragments.
Workflow for Synthesis of this compound Derivatives
Synthetic workflow for this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Protocol:
-
Prepare Reagents : Prepare kinase buffer, ATP solution, kinase/substrate solution, and serial dilutions of the this compound inhibitor in DMSO.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the kinase/substrate master mix. Add 2.5 nL of the serially diluted inhibitor or DMSO (vehicle control). Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay Workflow
Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding : Seed cells (e.g., LC-2/ad, A549) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the this compound inhibitor or DMSO (vehicle control).
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Western Blot Analysis of RET Phosphorylation
Western blotting is used to detect the phosphorylation status of RET, providing a direct measure of the inhibitor's target engagement in a cellular context.
Protocol:
-
Cell Treatment and Lysis :
-
Culture cells (e.g., LC-2/ad) to 70-80% confluency.
-
Treat cells with the this compound inhibitor or vehicle for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing :
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET.
-
Signaling Pathways and Mechanism of Action
This compound-based RET inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RET kinase domain, preventing the autophosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.
RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation, survival, and differentiation. This compound inhibitors block the initial autophosphorylation step, thereby inhibiting all downstream signaling.
RET Signaling Pathway and Point of Inhibition
Inhibition of the RET signaling cascade by this compound.
Preclinical and Clinical Development
In Vivo Efficacy in Xenograft Models
While specific in vivo efficacy data for the this compound compound 8p is not extensively published, closely related pyrazolo[1,5-a]pyrimidine (B1248293) RET inhibitors have demonstrated significant antitumor activity in mouse xenograft models. For instance, compound WF-47-JS03 induced strong tumor regression at a well-tolerated oral dose of 10 mg/kg daily in a RET-driven tumor xenograft model.[15]
General Protocol for In Vivo Xenograft Studies:
-
Cell Culture and Implantation : Culture a human cancer cell line with the target kinase activation (e.g., LC-2/ad for RET fusion). Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Drug Administration : Prepare the this compound inhibitor in a suitable vehicle and administer it to the mice, typically via oral gavage, at various doses and schedules.
-
Monitoring : Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI). Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for target inhibition).
In Vivo Xenograft Study Workflow
General workflow for an in vivo xenograft efficacy study.
Pharmacokinetics and Clinical Trial Status
Detailed pharmacokinetic and toxicology data for this compound-based kinase inhibitors are not widely available in the public domain. The progression of these specific compounds into clinical trials has not been reported. However, the broader class of pyrazolopyrimidine kinase inhibitors has seen significant clinical success, with several compounds, such as the BTK inhibitor ibrutinib, gaining FDA approval.[16][17] The favorable drug-like properties of the pyrazolopyrimidine scaffold suggest that optimized this compound derivatives may also have the potential for clinical development.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The successful discovery of the potent and selective RET inhibitor 8p through a fragment-based approach highlights the potential of this chemical class. While the broader kinase inhibitory profile and the preclinical and clinical development of pyrazoloadenines are still emerging areas of research, the extensive work on the closely related pyrazolopyrimidine scaffold provides a strong foundation and validation for continued investigation. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
The Role of Pyrazoloadenine in the Inhibition of Protein Tyrosine Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoloadenine, a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, has emerged as a significant scaffold in the development of protein kinase inhibitors. Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor for a range of kinases, particularly protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling and are frequently dysregulated in various diseases, including cancer. This technical guide provides an in-depth analysis of this compound's role as a PTK inhibitor, focusing on its mechanism of action, inhibitory activity against key tyrosine kinases, and the experimental methodologies used for its characterization.
Introduction
Protein tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates.[1] This phosphorylation event is a fundamental mechanism for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[1] Aberrant activation of PTKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The pyrazolo[3,4-d]pyrimidine scaffold, the core of this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) ring of ATP and bind to the hinge region of the kinase ATP-binding pocket.[2] This has led to the development of numerous potent and selective kinase inhibitors. This guide will delve into the specific inhibitory properties of the parent this compound scaffold and its derivatives against key oncogenic protein tyrosine kinases.
Mechanism of Action
This compound and its derivatives primarily act as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase. The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituents on the this compound scaffold can then be modified to extend into adjacent hydrophobic pockets and interact with specific residues, thereby conferring potency and selectivity for different kinases.
Quantitative Inhibitory Activity
The inhibitory activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the reported IC50 values for this compound and its derivatives against several key protein tyrosine kinases.
Table 1: Inhibitory Activity of Unsubstituted this compound Fragment
| Target Kinase | IC50 (µM) | Notes |
| RET | 9.20[3] | Unsubstituted this compound fragment.[3] |
| TRKA | 57.07[3] | Demonstrates selectivity for RET over TRKA.[3] |
Table 2: Inhibitory Activity of this compound Derivatives against Protein Tyrosine Kinases
| Derivative | Target Kinase | IC50 (nM) | Cell-based Activity (EC50) | Reference |
| Compound 8p | RET | 0.326 | 16 nM (LC-2/ad) | [3][4] |
| A549 (cytotoxicity) | - | 5920 nM | [3][4] | |
| Ibrutinib | BTK | 0.5 | - | |
| PP 3 | EGFR | 2700 | - | [5] |
| SI306 | Src | low µM | Induces apoptosis in GBM cells | [6] |
| Compound 7d | Src | 285 | 1.55 µM (HepG2 proliferation) | [7] |
Note: Ibrutinib is a well-known BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold and is included for context.
Key Protein Tyrosine Kinase Targets and Signaling Pathways
The inhibition of specific protein tyrosine kinases by this compound derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
RET (Rearranged during Transfection)
RET is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a driver in several cancers, including non-small cell lung cancer and thyroid cancer.[8][9] Inhibition of RET blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[8][9]
Caption: RET Signaling Pathway Inhibition by this compound.
BTK (Bruton's Tyrosine Kinase)
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Its inhibition is a validated therapeutic strategy for B-cell malignancies.[10][11]
Caption: BTK Signaling Pathway Inhibition by this compound.
Src (Proto-oncogene tyrosine-protein kinase Src)
Src is a non-receptor tyrosine kinase that plays a key role in regulating cell growth, adhesion, and motility.[12][13] Its overexpression and activation are implicated in the progression of many solid tumors.[1]
Caption: Src Signaling Pathway Inhibition by this compound.
Experimental Protocols
The characterization of this compound derivatives as protein tyrosine kinase inhibitors involves various biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro IC50 of a this compound derivative against a target tyrosine kinase using a luminescence-based assay that measures ADP production.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fragment-Based Discovery of Pyrazoloadenine Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fragment-based drug discovery (FBDD) approach applied to the identification and optimization of pyrazoloadenine inhibitors targeting the REarranged during Transfection (RET) oncoprotein, a key driver in certain cancers.
Introduction to RET and Pyrazoloadenines
The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a driver of various cancers, including approximately 2% of non-small cell lung cancers (NSCLC).[1][2] Small molecule kinase inhibitors are a promising therapeutic strategy to block RET signaling.[1] Pyrazoloadenines are a class of compounds known to inhibit a range of protein kinases and have served as a scaffold for the development of potent inhibitors.[1] This guide details a fragment-based approach to developing novel and selective this compound-based RET inhibitors.[1]
The Fragment-Based Discovery Workflow
Fragment-based drug discovery is a powerful strategy that begins with screening low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial hits are then optimized to develop high-affinity lead compounds.[3] The workflow for the discovery of this compound RET inhibitors involved a multi-step process encompassing biochemical and cellular screening, computational modeling, and structure-activity relationship (SAR) studies.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrazoloadenine Derivatives: Synthesis, Signaling Pathways, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its ability to mimic the hinge-binding region of ATP in kinase active sites has made it a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive overview of the chemical synthesis of pyrazoloadenine derivatives, their role in key signaling pathways, and their therapeutic applications, with a focus on their activity as kinase inhibitors in oncology.
Core Chemical Synthesis Strategies
The construction of the this compound (pyrazolo[3,4-d]pyrimidine) core is well-established, with several versatile synthetic routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Most syntheses begin with a substituted pyrazole (B372694) precursor.
A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide (B127407) or formic acid.[3] A key intermediate in many syntheses is the 5-aminopyrazole-4-carbonitrile, which can be readily cyclized to form the pyrazolo[3,4-d]pyrimidine ring system.
Key Synthetic Approaches:
-
From 5-Aminopyrazole-4-carbonitriles: A widely used method starts with the reaction of a hydrazine (B178648) with a malononitrile (B47326) derivative to form a 5-aminopyrazole. This intermediate is then cyclized. For example, refluxing 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with formamide in DMF yields the corresponding 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[4]
-
From 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for creating the initial pyrazole ring, which can then be further elaborated.[5][6]
-
Post-synthetic Modification: Key intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidines are frequently synthesized by treating the corresponding 4-hydroxy derivatives with phosphorus oxychloride. These chloro-derivatives serve as versatile electrophiles for introducing various amine substituents at the C4 position via nucleophilic aromatic substitution, a crucial step in building libraries of potential kinase inhibitors.[3]
A general workflow for the synthesis of this compound derivatives is depicted below.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Pyrazoloadenine Scaffold: A Technical Guide to Kinase Selectivity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazoloadenine scaffold, and its close relative the pyrazolopyridine, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors. Their structural resemblance to the adenine (B156593) core of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases, making them a versatile starting point for the development of targeted therapies. This technical guide provides an in-depth overview of the kinase selectivity profile of the this compound scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Kinase Selectivity Profile
The following tables summarize the in vitro and cellular inhibitory activities of representative compounds based on the this compound and pyrazolopyridine scaffolds against various protein kinases.
Table 1: Inhibitory Activity of this compound-Based RET Inhibitor (Compound 8p)
| Target Kinase | Assay Type | Parameter | Value (µM) | Cell Line | Notes |
| RET | Biochemical | IC50 | 0.000326 | - | Potent inhibition of the primary target.[1][2][3] |
| RET (mutants) | Kinome Scan | % Inhibition | High | - | High affinity for mutant forms including RET M918T, V804L, and V804M.[1] |
| TRKA | Biochemical | IC50 | >10 | - | Demonstrates selectivity over the closely related TRKA kinase. |
| - | Cellular | EC50 | 0.016 | LC-2/ad (RET-driven) | High potency in a RET-dependent cancer cell line.[1][2][3] |
| - | Cellular | EC50 | 5.92 | A549 (cytotoxic control) | Reduced activity in a non-RET driven cell line, indicating on-target selectivity.[1][2][3] |
A kinome-wide selectivity profiling of compound 8p against a panel of 97 kinases revealed excellent selectivity, with a low S35 value of 0.10, indicating that only a small percentage of kinases showed greater than 90% inhibition at a concentration of 20 nM.[1]
Table 2: Inhibitory Activity of Pyrazolopyridine-Based HPK1 Inhibitor (Compound 16)
| Target Kinase | Assay Type | Parameter | Value (nM) | Cell Line | Notes |
| HPK1 | Biochemical | Ki | <1.0 - 2.5 | - | High-affinity binding to the target kinase.[4] |
| HPK1 | Cellular | IC50 | 144 | - | Potent inhibition in a cellular context.[4] |
| Off-target kinases | Kinome Scan (371 kinases) | IC50 | >1000 for most | - | Generally high selectivity, with only 12 kinases projected to have IC50 values below 1 µM.[5] |
Table 3: Inhibitory Activity of Pyrazolopyridine-Based CDK and CSK Inhibitors
| Compound Scaffold | Target Kinase | Assay Type | Parameter | Value (nM) | Notes |
| Pyrazolo[1,5-a]pyridine (B1195680) | CSK | Biochemical | IC50 | 5 | Significant improvement over the initial pyridazinone hit (IC50 = 5600 nM). |
| Pyrazolo[1,5-a]pyridine | CSK | Cellular (ZAP-70) | EC50 | 49 | Demonstrates cellular activity. |
| Pyrazolopyridine | CDK8/19 | Biochemical | IC50 | Potent | A hybrid structure designed for high potency. |
| Pyrazolopyridine | CDK8/19 | Cellular (p-STAT1) | IC50 | 2 | Excellent cellular potency. |
| Pyrazolopyridine | STK16 (off-target) | Biochemical | IC50 | 107 | Identified as an off-target from a 468-kinase panel screen. |
| Pyrazolopyridine | FLT3 (D835V) (off-target) | Biochemical | - | Inhibition noted | Identified as an off-target. |
Experimental Protocols
The following sections detail the general methodologies employed in the discovery and characterization of this compound-based kinase inhibitors.
Fragment-Based Screening
A common strategy for identifying novel kinase inhibitors based on the this compound scaffold is fragment-based drug discovery (FBDD).
Workflow:
-
Library Screening: A library of low molecular weight fragments, including the core this compound scaffold, is screened against the target kinase.
-
Hit Identification: Initial hits are identified through biochemical or biophysical assays.
-
Structural Elucidation: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragment hits to the kinase active site.
-
Structure-Guided Optimization: The fragment hits are elaborated by adding chemical moieties that extend into adjacent pockets of the ATP-binding site, guided by the structural information. This iterative process aims to improve potency and selectivity.
Caption: A generalized workflow for fragment-based drug discovery of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a widely used method to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in an appropriate buffer. Prepare a solution containing the target kinase and its specific substrate. Prepare the ATP solution.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate solution to each well. Add the serially diluted test compound or a vehicle control (e.g., DMSO). Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Cellular Assays
Cellular assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.
-
Cell Viability/Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assay, measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.
-
Target Engagement Assays: Western blotting is commonly used to assess the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A decrease in phosphorylation indicates successful target engagement.
Signaling Pathways
The this compound scaffold has been successfully employed to target kinases in several critical signaling pathways implicated in cancer and immune regulation.
RET Signaling Pathway
The REarranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound-based inhibitors can block this signaling cascade at its origin.
Caption: Inhibition of the RET signaling pathway by a this compound compound.
HPK1 Signaling in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation and subsequent degradation of key signaling adaptors like SLP-76. This dampens the T-cell response. Inhibitors of HPK1 based on the pyrazolopyridine scaffold can block this negative regulation, thereby enhancing T-cell activation and promoting an anti-tumor immune response.
Caption: Pyrazolopyridine-mediated inhibition of HPK1 enhances T-cell activation.
CDK9-Mediated Transcription
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 for survival.[6] Inhibition of CDK9 with pyrazolo[1,5-a]pyrimidine-based compounds can block this process, leading to the depletion of these survival proteins and inducing apoptosis in cancer cells.
Caption: Inhibition of CDK9 by pyrazolo[1,5-a]pyrimidines disrupts cancer cell survival.
CSK Regulation of Src Family Kinases
C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a negative regulator of Src family kinases (SFKs), such as LCK in T-cells. CSK phosphorylates a C-terminal inhibitory tyrosine residue on SFKs, maintaining them in an inactive state. By inhibiting CSK with pyrazolo[1,5-a]pyridine derivatives, SFKs remain active, leading to enhanced T-cell receptor signaling and T-cell activation.
Caption: Pyrazolo[1,5-a]pyridine inhibitors of CSK promote T-cell activation.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazoloadenine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazoloadenine core, a pyrazolo[3,4-d]pyrimidine structure, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its structural similarity to adenine (B156593) allows it to effectively compete for the ATP-binding site of numerous kinases, making it an attractive starting point for the development of targeted therapies. This guide provides a comprehensive overview of this compound as a lead compound, focusing on its discovery as a RET oncoprotein inhibitor, its potential to target other kinases, detailed experimental methodologies, and the signaling pathways it modulates.
Fragment-Based Discovery of a Potent RET Inhibitor
A successful example of this compound's potential is the discovery of a highly potent and selective inhibitor of the REarranged during Transfection (RET) oncoprotein, a key driver in certain types of non-small cell lung cancer and thyroid cancers.[1][2][3] A fragment-based drug discovery (FBDD) approach was employed, starting with an unsubstituted this compound fragment.[1][2][3]
Initial Fragment Screening and Optimization
The initial this compound fragment demonstrated activity against the RET kinase in biochemical assays but also showed cytotoxicity in non-RET driven cell lines.[1][2][3] To enhance selectivity, the fragment was modeled in the RET active site, revealing two key domains for modification. A library of this compound derivatives was then synthesized and screened to probe these domains and improve affinity for RET.[1] This iterative process of design, synthesis, and testing led to the identification of the lead compound, 8p .[1][2][3]
Quantitative Analysis of Lead Compound 8p
Compound 8p exhibited significantly improved potency and selectivity for the RET oncoprotein compared to the initial fragment. The inhibitory activity of the initial this compound fragment and the optimized lead compound 8p are summarized in the table below.
| Compound | Target/Cell Line | Assay Type | IC50 / EC50 (µM) |
| Unsubstituted this compound | RET Kinase | Biochemical | 9.20[4] |
| Non-RET Driven Cell Line 1 | Cell Viability | 1[1][2][3] | |
| Non-RET Driven Cell Line 2 | Cell Viability | 3[1][2][3] | |
| Compound 8p | RET Kinase | Biochemical | 0.000326 [1][2][3] |
| LC-2/ad (RET-driven) | Cell Viability | 0.016 [1][2][3] | |
| A549 (Cytotoxic control) | Cell Viability | 5.92 [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and characterization of this compound-based kinase inhibitors.
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various routes. A common method involves the cyclization of a substituted pyrazole (B372694) precursor.
Scheme 1: A General Synthetic Route
-
Formation of 3-amino-4-cyanopyrazole: This can be achieved by reacting a suitable starting material, such as malononitrile, with a hydrazine (B178648) derivative.
-
Cyclization with Formamide or Formamidine (B1211174): The 3-amino-4-cyanopyrazole is then reacted with formamidine or a salt of formamidine (e.g., formamidine acetate) in a suitable solvent like 2-methoxyethanol (B45455) at elevated temperatures (85-125°C) to yield the 4-aminopyrazolo[3,4-d]pyrimidine core.[5]
-
Functionalization: Further modifications can be introduced at various positions of the this compound ring system to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This can involve N-alkylation, halogenation followed by cross-coupling reactions, or amide bond formation.[1]
In Vitro RET Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the RET kinase.
Materials:
-
Recombinant human RET enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (at a concentration near the Km for RET)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Add 5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.
-
Add 50 nL of the test compound from a serial dilution series. Include a DMSO-only control (0% inhibition) and a control with a known potent RET inhibitor (100% inhibition).
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LC-2/ad, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the EC50 value.[1][2][3][6][7]
Signaling Pathways and Visualizations
This compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Fragment-Based Drug Discovery Workflow
The discovery of the lead this compound RET inhibitor followed a typical fragment-based drug discovery workflow.
Caption: Fragment-based drug discovery workflow for this compound.
RET Signaling Pathway Inhibition
Constitutive activation of the RET receptor tyrosine kinase, often through mutations or gene fusions, leads to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8][9][10][11] this compound derivatives, like compound 8p , inhibit the kinase activity of RET, thereby blocking these downstream signals.
Caption: Inhibition of the RET signaling pathway by this compound.
Broader Kinase Inhibition Profile of this compound
The versatility of the this compound scaffold extends beyond RET inhibition. Derivatives have shown activity against a range of other protein kinases implicated in cancer and inflammatory diseases.[4]
Targeting Other Kinases
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[11][12][13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7][14][15]
-
Src Kinase: Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[6][10][16]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of inflammation and cell death pathways, such as necroptosis.[1][2][17][18]
Signaling Pathways of Other Kinase Targets
The inhibition of these kinases by this compound derivatives can disrupt various oncogenic and inflammatory signaling cascades.
Caption: this compound derivatives targeting multiple kinase pathways.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of kinase inhibitors. Its successful application in the discovery of a potent and selective RET inhibitor through a fragment-based approach highlights its potential. Furthermore, the demonstrated activity of this compound derivatives against other key kinases such as BTK, CDKs, Src, and RIPK1 underscores the versatility of this chemical class. For researchers and drug development professionals, the this compound core offers a promising platform for the design of novel targeted therapies for a wide range of diseases, from cancer to inflammatory disorders. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide serve as a foundational resource for advancing the discovery and development of next-generation this compound-based therapeutics.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 16. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. RIPK1 - Wikipedia [en.wikipedia.org]
Unraveling the Binding Secrets of Pyrazoloadenine to RET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding mode of pyrazoloadenine-based inhibitors to the Rearranged during Transfection (RET) proto-oncogene, a critical target in cancer therapy. Through a comprehensive analysis of experimental data and computational modeling, we illuminate the molecular interactions that govern the potency and selectivity of these promising therapeutic agents. This document provides detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important drug-target interaction.
The RET Signaling Pathway: A Target for Cancer Therapy
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1] Upon binding of its ligand, the glial cell line-derived neurotrophic factor (GDNF), and a co-receptor, RET dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.[1] The critical role of RET in oncogenesis makes it a compelling target for the development of small molecule inhibitors.
Discovery of this compound-Based RET Inhibitors
A fragment-based drug discovery approach has successfully identified this compound as a potent scaffold for RET inhibition.[1] Initial screening of a this compound fragment library against the RET kinase and RET-driven cancer cell lines led to the identification of a promiscuous hit.[1] Through a process of fragment optimization, guided by computational modeling and structure-activity relationship (SAR) studies, a lead compound, 8p , was developed with significantly improved potency and selectivity for the RET oncoprotein.[1]
Quantitative Analysis of Inhibitor Potency
The efficacy of the lead this compound inhibitor, 8p, was quantified through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against the isolated RET kinase and the half-maximal effective concentration (EC50) in RET-driven and non-RET-driven cancer cell lines were determined.
| Compound | RET IC50 (µM) | LC-2/ad (RET-driven) EC50 (µM) | A549 (Non-RET-driven) EC50 (µM) |
| Fragment 1 | 9.20[1] | 1.47[1] | 3.02[1] |
| 8p | 0.000326 [1] | 0.016 [1] | 5.92 [1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant RET enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]
-
Substrate (e.g., poly(E,Y) 4:1)
-
ATP
-
Test compound (e.g., this compound 8p)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of RET enzyme solution.
-
Add 2 µl of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
LC-2/ad (RET-driven) and A549 (non-RET-driven) cancer cell lines
-
Cell culture medium
-
Test compound (e.g., this compound 8p)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Computational Modeling of the this compound-RET Binding Mode
To elucidate the molecular basis of its potent inhibitory activity, the binding mode of this compound 8p was investigated using in-silico docking studies with a RET kinase DFG-out homology model.[1] The DFG-out conformation is an inactive state of the kinase that is targeted by type-II inhibitors.
Homology Modeling of the RET Kinase Domain
In the absence of a crystal structure of RET in the DFG-out conformation bound to a this compound inhibitor, a homology model was constructed. This process involves:
-
Template Selection: Identifying suitable template protein structures with a high degree of sequence identity to the RET kinase domain, particularly those in the DFG-out conformation.
-
Sequence Alignment: Aligning the amino acid sequence of the RET kinase domain with the template sequence(s).
-
Model Building: Generating the 3D coordinates of the RET kinase domain based on the alignment and the template structure(s).
-
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
Molecular Docking
Molecular docking simulations were performed to predict the binding pose of this compound 8p within the ATP-binding site of the RET DFG-out homology model.
General Docking Procedure:
-
Protein and Ligand Preparation: Preparing the 3D structures of the RET homology model and the this compound inhibitor for docking by adding hydrogen atoms, assigning charges, and defining rotatable bonds.
-
Grid Generation: Defining a grid box that encompasses the ATP-binding site of the RET model.
-
Docking Simulation: Running a docking algorithm (e.g., AutoDock) to explore various conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.
-
Pose Analysis: Analyzing the top-scoring docking poses to identify key molecular interactions.
Key Molecular Interactions
The computational model revealed critical interactions between this compound 8p and the RET kinase domain that contribute to its high affinity and selectivity.[1]
-
Hydrogen Bonds: The pyrazolopyrimidine core of 8p forms crucial hydrogen bonds with the backbone of Ala807 and Glu805 in the hinge region of the kinase.[1]
-
π-π Stacking: The this compound and the phenyl linker engage in π-π stacking interactions with Phe893 of the DFG motif.[1]
These interactions anchor the inhibitor within the ATP-binding pocket and stabilize the inactive DFG-out conformation of the kinase, thereby preventing its activation.
Conclusion
The investigation into the binding mode of this compound to the RET kinase domain has provided valuable insights for the rational design of potent and selective inhibitors. The combination of biochemical assays, cell-based studies, and computational modeling has elucidated the key molecular interactions that drive the inhibitory activity of the lead compound, 8p. This comprehensive understanding of the structure-activity relationship serves as a robust foundation for the further development of this compound-based therapeutics for the treatment of RET-driven cancers. The detailed experimental protocols and data presentation in this guide are intended to support and accelerate ongoing research in this critical area of drug discovery.
References
Pyrazoloadenine's Impact on Downstream Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Pyrazoloadenine and its derivatives on critical downstream signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. Our focus is to provide a comprehensive resource for understanding the mechanism of action of this promising class of kinase inhibitors.
Executive Summary
Pyrazoloadenines have emerged as potent inhibitors of protein kinases, with a particular focus on the Rearranged during Transfection (RET) oncoprotein, a key driver in certain cancers.[1][2][3] This guide details the inhibitory effects of a novel this compound derivative, compound 8p, on the RET kinase and its subsequent impact on the downstream RAS/RAF/MEK/ERK (MAPK/ERK) and PI3K/Akt signaling cascades. Through a compilation of biochemical and cell-based assay data, we illustrate the potential of this compound derivatives as targeted therapeutic agents. While the primary focus of existing research has been on RET-mediated pathways, this guide also addresses the current understanding of this compound's relationship with other signaling pathways, such as the cAMP/PKA pathway.
Quantitative Data Summary
The inhibitory activities of the this compound derivative, compound 8p, have been quantified through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its potency and selectivity.
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Reference |
| Unsubstituted this compound | Cellular | Non-RET driven cell line 1 | 1 | [1][2][3] |
| Unsubstituted this compound | Cellular | Non-RET driven cell line 2 | 3 | [1][2][3] |
| Compound 8p | Biochemical | RET Kinase | 0.000326 | [1][2][3] |
| Compound 8p | Cellular | LC-2/ad (RET-driven) | 0.016 | [1][2][3] |
| Compound 8p | Cellular | A549 (Cytotoxic control) | 5.92 | [1][2][3] |
Core Signaling Pathways Affected by this compound
This compound's primary mechanism of action involves the inhibition of the RET receptor tyrosine kinase.[1][2][3] This inhibition directly impacts downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
RET Signaling Pathway
The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis by activating several downstream signaling cascades. This compound derivatives, such as compound 8p, act as potent inhibitors of RET, thereby blocking these pro-survival signals.
Figure 1: Inhibition of RET Receptor Activation by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical downstream effector of RET signaling.[4] Activation of this pathway leads to cell proliferation. This compound, by inhibiting RET, prevents the phosphorylation and activation of key proteins in this cascade, including RAF, MEK, and ERK.
Figure 2: Downstream MAPK/ERK Signaling Cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, another crucial downstream target of RET, is central to cell survival and apoptosis resistance.[4] this compound's inhibition of RET leads to the downregulation of PI3K and Akt activity, thereby promoting apoptosis in cancer cells.
Figure 3: Downstream PI3K/Akt Signaling Cascade.
cAMP/PKA Signaling Pathway
Current literature on this compound does not establish a direct regulatory link with the cAMP/PKA signaling pathway. While crosstalk between various kinase pathways is a known phenomenon in cellular signaling,[5] dedicated studies are required to elucidate any potential indirect effects of this compound on cAMP/PKA signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound and its derivatives.
RET Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on RET kinase activity.
Objective: To determine the IC50 value of this compound derivatives against recombinant RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound derivative (e.g., compound 8p)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
Add 5 µL of RET kinase solution to each well of a 384-well plate.
-
Add 50 nL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 4: Workflow for RET Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the EC50 value of this compound derivatives in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LC-2/ad, A549)
-
Cell culture medium and supplements
-
This compound derivative (e.g., compound 8p)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivative for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Figure 5: Workflow for MTT Cell Viability Assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: 1:1000 for phospho-specific antibodies and 1:2000 for total protein antibodies.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 6: Workflow for Western Blot Analysis.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The derivative compound 8p demonstrates significant inhibitory activity against the RET oncoprotein, leading to the downregulation of the MAPK/ERK and PI3K/Akt signaling pathways. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. Further investigation is warranted to explore the full spectrum of this compound's effects on other signaling pathways and to advance the development of these compounds as targeted cancer therapeutics.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signaling selectively influences Ras effectors pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemical Structure of Pyrazoloadenine: An In-depth Technical Guide for Drug Development Professionals
An Overview of a Privileged Scaffold in Kinase Inhibition
Pyrazoloadenine, with its core chemical structure of 4-aminopyrazolo[3,4-d]pyrimidine, represents a significant and highly versatile scaffold in the field of medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive overview of the core chemical structure, key physicochemical and biological properties, and the mechanism of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
The Core Chemical Structure: 4-Aminopyrazolo[3,4-d]pyrimidine
The foundational structure of this compound is a fused heterocyclic system consisting of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, with an amine group at the C4 position.[3][4] This arrangement is a bioisostere of adenine, a fundamental component of adenosine (B11128) triphosphate (ATP).[5] This structural mimicry allows this compound-based compounds to effectively compete with ATP for binding to the catalytic site of a wide range of protein kinases.[1][2]
The pyrazolo[3,4-d]pyrimidine core offers multiple points for chemical modification, enabling the development of derivatives with tailored selectivity and potency against specific kinase targets. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the bicyclic core and the exocyclic amine can significantly influence the compound's biological activity and pharmacokinetic profile.[2]
Chemical Structure of this compound:
Physicochemical and Biological Properties
This compound derivatives have been extensively investigated as inhibitors of a diverse array of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.[2][6]
Key Properties:
-
Kinase Inhibition: The primary biological activity of this compound is the inhibition of protein kinases. This is achieved by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction.[2]
-
Broad-Spectrum Activity: The this compound scaffold has demonstrated inhibitory activity against a wide range of kinases, including:
-
RET (Rearranged during Transfection): A receptor tyrosine kinase, oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer.[2][7]
-
BTK (Bruton's Tyrosine Kinase): A non-receptor tyrosine kinase crucial for B-cell development and activation, implicated in B-cell malignancies and autoimmune diseases.[2][8]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, migration, and survival.[9][10]
-
CDK1/2 (Cyclin-Dependent Kinases 1 and 2): Key regulators of the cell cycle.[2]
-
RIPK1 (Receptor-Interacting Protein Kinase 1): A serine/threonine kinase involved in inflammation and cell death pathways.[2]
-
-
Anticancer Activity: Due to their ability to inhibit key oncogenic kinases, many this compound derivatives exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][7]
-
Pharmacokinetics: The pharmacokinetic properties of this compound derivatives can be modulated through chemical modifications. While some early-generation compounds suffered from poor oral bioavailability and rapid clearance, targeted synthetic strategies have led to the development of derivatives with improved drug-like properties, including enhanced oral bioavailability.[11][12][13] However, comprehensive pharmacokinetic data for a wide range of this compound compounds remains an area of active investigation.[14][15][16]
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro activity of selected this compound derivatives against various kinase targets and cancer cell lines. This data highlights the potency and selectivity that can be achieved through chemical modifications of the core scaffold.
| Compound/Fragment | Target Kinase | IC50 (µM) | Reference |
| Unsubstituted this compound | RET | Active (EC50 = 1 µM in non-RET driven cell lines) | [2][17] |
| 8p | RET | 0.000326 | [2][17] |
| 3f | RET | 1.9 | [2] |
| 4a | RET | 6.82 | [2] |
| 4d | RET | 1.044 | [2] |
| SI221 | Src Family Kinases | Not Specified | [10] |
| Compound/Fragment | Cell Line | RET Status | EC50 (µM) | Reference |
| Unsubstituted this compound | Non-RET driven | - | 1 and 3 | [2][17] |
| 8p | LC-2/ad | RET-driven | 0.016 | [2][17] |
| 8p | A549 | Cytotoxic control | 5.92 | [2][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
A common synthetic route to the this compound core involves the following steps:[1][18][19]
Protocol:
-
Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is used as the starting material.
-
Ammonolysis: The starting material (e.g., 200 mg, 1.29 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF, 2.0 mL).
-
Reaction with Ammonia: Ammonium hydroxide (B78521) (2.0 mL) is added to the solution.
-
Stirring: The reaction mixture is stirred at room temperature (20-30 °C) for a period of 2 hours.
-
Work-up: Upon completion of the reaction, the mixture is concentrated under reduced pressure.
-
Purification: The resulting concentrate is triturated with acetonitrile (B52724) (MeCN, 0.5 mL), and the solid product is collected by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine.[1]
In Vitro Kinase Inhibition Assay (RET Kinase)
This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound compounds against a specific kinase, such as RET.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Enzyme Preparation: Prepare a solution of RET kinase in kinase buffer.
-
Compound Addition: Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the RET kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of this compound compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., RET-driven or control cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound derivatives exert their biological effects by inhibiting specific kinases within critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound within these cascades.
RET Signaling Pathway Inhibition
BTK Signaling Pathway Inhibition
Src Kinase Signaling Pathway Inhibition
RIPK1 Signaling Pathway Inhibition
CDK1/2 Signaling Pathway Inhibition
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. Its inherent ability to mimic ATP allows for broad applicability across the kinome, while its amenability to chemical modification provides the opportunity to fine-tune activity and selectivity for specific targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the downstream effects of this compound derivatives will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.
References
- 1. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo [mdpi.com]
- 10. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The discovery of potent, orally bioavailable pyrazolo and triazolopyrimidine CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pyrazoloadenine as a Scaffold for Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of the pyrazoloadenine scaffold as a foundation for developing inhibitors of Bruton's tyrosine kinase (BTK), a critical signaling node in various B-cell malignancies and autoimmune diseases. While this compound itself is recognized as a promiscuous kinase inhibitor with activity against a range of kinases including BTK, the focus of significant research has been on its derivatives, which have been optimized to achieve high potency and selectivity.[1][2] This document outlines the core signaling pathways, quantitative data on key derivatives, and detailed experimental protocols for evaluating BTK inhibition.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[3] It is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, survival, and activation.[4] BTK is also involved in signaling from other receptors, such as Fc receptors in myeloid cells and mast cells.[5][6] Its central role in these processes has made it a highly attractive therapeutic target for conditions characterized by aberrant B-cell activity.
The BTK Signaling Pathway
Upon activation of the B-cell receptor, a signaling cascade is initiated that leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, primarily phospholipase Cγ2 (PLCγ2).[6] This phosphorylation of PLCγ2 leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase Cβ (PKCβ).[5] These events trigger a cascade of downstream signaling pathways, including the NF-κB, MAPK, and NFAT pathways, ultimately leading to changes in gene expression that drive B-cell responses.[5][7]
This compound Derivatives as BTK Inhibitors: Quantitative Data
While quantitative data for the unsubstituted this compound (4-aminopyrazolo[3,4-d]pyrimidine) against BTK is not a primary focus in recent literature, extensive research has been conducted on its derivatives. The pyrazolo[3,4-d]pyrimidine scaffold serves as an effective hinge-binding motif, mimicking the adenine (B156593) ring of ATP.[6] Modifications at various positions have yielded highly potent and selective BTK inhibitors. Below is a summary of the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | Core Structure | R Group Modification | BTK IC₅₀ (nM) | Cellular Activity (Cell Line) | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Complex, with acrylamide | 0.5 - 2.0 | Potent anti-proliferative | [1] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Phenyl group | 1244 | Not specified | |
| Compound 8a | Pyrazolo[3,4-d]pyrimidine | 3-substituted alkynyl ether | 7.95 | 1.80 µM (Raji cells) | [8] |
| Compound 6b | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Complex, with acrylamide | 1.2 | Not specified | |
| Compound 12a | Pyrazolo[3,4-d]pyrimidine | Complex, with acrylamide | <10 (Potent) | Strong apoptosis in Jeko-1 | [4] |
Experimental Protocols
The evaluation of this compound derivatives as BTK inhibitors involves a combination of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human BTK enzyme (Promega)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)[9]
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
384-well assay plates (low volume)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in BTK Kinase Buffer to achieve the desired final assay concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted test compound or DMSO vehicle control.
-
2 µL of BTK enzyme solution (concentration determined by prior enzyme titration).
-
2 µL of substrate/ATP mixture (final concentrations typically 50 µM ATP and 0.25 mg/mL peptide substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit BTK activity within a cellular context by assessing the phosphorylation status of BTK at a key activation site (Tyrosine 223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Cell culture medium and supplements
-
Anti-IgM antibody (for stimulating the BCR pathway)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to induce BTK autophosphorylation.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-BTK antibody to confirm equal protein loading.
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Determine the inhibitory effect of the compound by comparing the ratio of phospho-BTK to total BTK in treated samples versus the stimulated control.
-
Conclusion
The this compound scaffold represents a validated and promising starting point for the development of potent and selective BTK inhibitors. While the unsubstituted parent molecule exhibits broad kinase inhibitory activity, structure-activity relationship studies have successfully identified derivatives with nanomolar potency against BTK. The experimental protocols outlined in this guide provide a robust framework for the biochemical and cellular characterization of novel this compound-based compounds, facilitating the discovery of next-generation therapeutics for B-cell malignancies and autoimmune disorders.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4 | Chemsrc [chemsrc.com]
- 8. youtube.com [youtube.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
The Inhibition of Janus Kinase 2 by Pyrazolopyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibition of Janus kinase 2 (JAK2) by a prominent class of small molecules, the pyrazolopyrimidines. While the term "Pyrazoloadenine" is a broad descriptor, this guide will focus on a well-characterized and clinically relevant pyrazolopyrimidine derivative, Fedratinib (formerly known as TG101348) , as a case study to provide specific, quantitative data and detailed experimental methodologies. Fedratinib is a potent and selective inhibitor of JAK2, a critical mediator in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity is a key driver in myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention.
The JAK-STAT Signaling Pathway and the Role of JAK2
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals into transcriptional changes within the cell. This pathway is integral to a multitude of cellular processes, including hematopoiesis, immune response, and inflammation.
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine or growth factor to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.
JAK2 is a non-receptor tyrosine kinase that plays a central role in the signaling of several hematopoietic growth factors, including erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF). Constitutive activation of JAK2, often due to mutations such as the V617F mutation, leads to uncontrolled cell proliferation and is a hallmark of MPNs like polycythemia vera, essential thrombocythemia, and primary myelofibrosis.
Beyond RET Kinase: An In-depth Technical Guide to the Cellular Targets of Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoloadenine, a heterocyclic compound, has emerged as a privileged scaffold in kinase inhibitor discovery, with significant attention on its potent inhibition of the RET (Rearranged during Transfection) kinase, a key driver in various cancers. However, the therapeutic efficacy and potential toxicities of small molecule inhibitors are intrinsically linked to their selectivity profile. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond RET kinase. We delve into the off-target interactions of this scaffold, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visualizations of the implicated signaling pathways. Understanding the polypharmacology of this compound is critical for the rational design of more selective inhibitors and for predicting and mitigating potential adverse effects in clinical applications.
Introduction
The this compound core, a purine (B94841) isostere, has proven to be a versatile starting point for the development of potent kinase inhibitors. Its ability to mimic the adenine (B156593) moiety of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. While much of the research has been focused on optimizing this compound derivatives for high affinity and selectivity against RET kinase, early observations and broader screening efforts have revealed that this scaffold can interact with a range of other protein kinases.[1] An unsubstituted this compound fragment, for instance, demonstrated activity against RET but also induced cytotoxicity in cell lines not driven by RET, suggesting off-target effects.[1]
This guide aims to consolidate the current understanding of the off-target profile of the this compound scaffold, providing a valuable resource for researchers in the field of kinase inhibitor development.
Identified Cellular Targets of this compound Beyond RET Kinase
Several studies have indicated that this compound and its derivatives can inhibit a variety of protein kinases in addition to RET. These off-target interactions are crucial to consider during the drug development process as they can contribute to both therapeutic and adverse effects.
Overview of Off-Target Kinase Families
Based on available literature, the this compound scaffold has been shown to possess inhibitory activity against the following key kinase families:
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.
-
Cyclin-Dependent Kinases (CDK1/2): Serine/threonine kinases that are master regulators of the cell cycle.
-
Src Family Kinases (Src): Non-receptor tyrosine kinases that play a role in various cellular processes, including proliferation, differentiation, motility, and survival.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that acts as a key regulator of inflammation and cell death pathways.
The promiscuity of the initial this compound fragments often necessitates medicinal chemistry efforts to enhance selectivity for the desired target, such as RET.[1]
Quantitative Analysis of Off-Target Interactions
Kinome Scan of a this compound Derivative (Compound 8p)
A potent and selective RET inhibitor, compound 8p, which is a derivative of this compound, was assessed for its global kinase selectivity against a panel of 97 kinases.[1] The results indicated a high degree of selectivity for RET.[1]
Table 1: Kinome Scan Summary for this compound Derivative 8p
| Parameter | Value | Description | Reference |
| Kinase Panel Size | 97 kinases | A broad panel of kinases to assess selectivity. | [1] |
| Compound Concentration | 20 nM | The concentration at which the inhibitor was tested. | [1] |
| Selectivity Score (S35) | 0.10 | The percentage of kinases showing >90% inhibition. A lower score indicates higher selectivity. | [1] |
Although highly selective, the kinome scan of 8p did reveal some off-target activity, particularly within the CDK family. Further investigation showed that compound 8p exhibited activity against CDK7, CDK8, and CDK11. This finding highlights that even highly optimized derivatives can retain some level of off-target interaction, a critical consideration for preclinical and clinical development.
Note: Specific IC50 values for the parent this compound against a broad kinase panel are not widely published. The data for compound 8p serves as a representative example of the off-target profile of a this compound-based inhibitor.
Experimental Protocols for Target Identification and Validation
Identifying the full spectrum of cellular targets for a small molecule like this compound is a multifaceted process. A combination of biochemical and cell-based assays is typically employed to build a comprehensive off-target profile.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is a common method to determine the potency of a compound against a purified kinase. It measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of inhibition.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO.
-
Kinase Reaction:
-
Add the purified kinase and its specific substrate to a 384-well plate.
-
Add the diluted this compound compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the this compound compound or vehicle control for a specific duration.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Proteomics-Based Target Identification
This approach allows for an unbiased, global analysis of protein-compound interactions within the cell.
Workflow:
-
Cell Treatment and Lysis: Treat cells with the this compound compound or a control. Lyse the cells to extract the proteome.
-
Affinity Purification or Thermal Profiling:
-
Affinity Purification: Use an immobilized version of the this compound compound to pull down interacting proteins from the cell lysate.
-
Thermal Proteome Profiling (TPP): A variation of CETSA where the entire soluble proteome is analyzed by mass spectrometry after heat treatment at different temperatures.
-
-
Mass Spectrometry:
-
Digest the captured or soluble proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that specifically interact with the this compound compound or show altered thermal stability.
-
Bioinformatics analysis is then used to identify potential off-targets.
-
Signaling Pathways of Off-Target Kinases
Understanding the signaling pathways in which the off-target kinases are involved is crucial for predicting the potential functional consequences of their inhibition by this compound.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.
Caption: BTK signaling pathway and the point of inhibition by this compound.
Cyclin-Dependent Kinase (CDK1/2) Signaling Pathway
CDK1 and CDK2 are central to the regulation of the cell cycle, driving the transitions between different phases.
Caption: CDK1/2 signaling in cell cycle regulation and inhibition by this compound.
Src Kinase Signaling Pathway
Src is a proto-oncogene that integrates signals from various cell surface receptors to regulate key cellular functions.
Caption: Src signaling cascade and its inhibition by this compound.
Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling Pathway
RIPK1 is a critical mediator of cellular responses to inflammation and infection, regulating both cell survival and programmed cell death pathways.
Caption: RIPK1 signaling in cell death and inflammation, inhibited by this compound.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of targeted kinase inhibitors. While significant efforts have been directed towards optimizing its selectivity for RET kinase, it is evident that the core structure possesses a broader kinase inhibitory profile. The identified off-target interactions with BTK, CDKs, Src, and RIPK1 underscore the importance of comprehensive selectivity profiling during drug discovery.
Future research should focus on:
-
Systematic Kinome Profiling: Generating comprehensive kinome-wide inhibition data for the parent this compound and key derivatives to create a more complete off-target landscape.
-
Structure-Based Design for Selectivity: Utilizing structural information of both on-target and off-target kinases to rationally design modifications to the this compound scaffold that enhance selectivity.
-
Cellular Phenotypic Screening: Employing unbiased phenotypic screening in various cell lines to identify the functional consequences of off-target inhibition and to uncover novel therapeutic opportunities.
By embracing a holistic understanding of the polypharmacology of the this compound scaffold, the scientific community can continue to develop safer and more effective kinase inhibitors for a range of human diseases.
References
Methodological & Application
Application Notes and Protocols for Pyrazoloadenine In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine and its derivatives, particularly pyrazolo[3,4-d]pyrimidines, represent a significant class of small molecule kinase inhibitors.[1][2] This scaffold serves as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of a wide range of protein kinases.[1] The dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[3][4] Consequently, this compound-based compounds have been investigated for their inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and REarranged during Transfection (RET) oncoprotein.[1][2][5][6]
These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of this compound compounds against target kinases using the robust and widely adopted ADP-Glo™ luminescent kinase assay.[3][7][8][9][10] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and suitability for high-throughput screening.[3][9]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several protein kinases, as reported in the scientific literature. This data provides a comparative overview of the potency and selectivity of this class of inhibitors.
| Compound Class | Derivative | Target Kinase | IC50 (µM) | Assay Method |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | 3-IN-PP1 | PKD | 0.094 - 0.108 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 17m | PKD | 0.017 - 0.035 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR-TK | 0.054 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR-TK | 0.135 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 0.034 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | Low micromolar | Not Specified |
| This compound | Compound 8p | RET | 0.000326 | Biochemical Assay |
Experimental Protocols
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the methodology for determining the IC50 value of a this compound compound against a target kinase in a 384-well plate format.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound test compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound dilutions in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its specific substrate in Kinase Reaction Buffer. The optimal concentrations of the kinase and substrate should be predetermined to ensure the reaction is within the linear range.
-
Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.
-
Add 2.5 nL of the serially diluted this compound compound or DMSO (vehicle control) to the respective wells.
-
To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
-
ADP Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining ATP.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.[7]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[9]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Mandatory Visualizations
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays Using Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine and its derivatives have emerged as a significant class of molecules in oncological research, particularly as inhibitors of the REarranged during Transfection (RET) proto-oncogene.[1] The RET gene encodes a receptor tyrosine kinase that, when mutated or fused with other genes, can become a driver of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1] Pyrazoloadenines have been shown to selectively inhibit RET kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]
This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound compounds, specifically focusing on a potent derivative, compound 8p , which has demonstrated sub-nanomolar IC50 values against RET kinase.[1] The provided methodologies are designed to be adaptable for screening and characterizing this compound-based inhibitors in a cancer cell line model.
Mechanism of Action and Signaling Pathway
Pyrazoloadenines function as ATP-competitive inhibitors of protein kinases.[1] The lead compound, 8p , is a type-2 inhibitor that binds to the DFG-out conformation of the RET kinase domain.[1] This binding is stabilized by hydrogen bonds with hinge region residues (Ala807 and Glu805) and π-π stacking interactions with Phe893 of the DFG-motif.[1] By occupying the ATP-binding pocket, this compound 8p effectively blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades that are crucial for cell growth and proliferation.[2]
Caption: RET Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of a parent this compound fragment and the optimized lead compound 8p from biochemical and cell-based assays.[1][2][3] The data illustrates the significant improvement in potency and selectivity for the RET oncoprotein achieved through a fragment-based drug discovery approach.[1]
| Compound | Target/Cell Line | Assay Type | IC50 / EC50 (µM) |
| Unsubstituted this compound | RET Kinase | Biochemical | 9.20 |
| TRKA Kinase | Biochemical | 57.07 | |
| LC-2/ad (RET-driven) | Cell Viability | 1.47 | |
| KM-12 (TRKA-driven) | Cell Viability | 1.73 | |
| A549 (Cytotoxic control) | Cell Viability | 3.02 | |
| Compound 8p | RET Kinase | Biochemical | 0.000326 |
| LC-2/ad (RET-driven) | Cell Viability | 0.016 | |
| A549 (Cytotoxic control) | Cell Viability | 5.92 |
Experimental Protocols
Cell-Based Assay for Determining EC50 of this compound
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound compounds in a RET-driven cancer cell line using a luminescent cell viability assay.
1. Materials and Reagents
-
Cell Lines:
-
This compound Compound:
-
Compound 8p or other this compound analogs
-
-
Reagents:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Equipment:
-
Sterile 96-well, flat-bottom, opaque-walled microplates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Multichannel pipette
-
2. Experimental Workflow
Caption: Cell-Based Assay Workflow.
3. Step-by-Step Procedure
a. Cell Seeding:
-
Culture LC-2/ad and A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well opaque-walled plate.
-
Incubate the plate overnight to allow for cell adherence.
b. Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., from 25 µM down to 0.1 µM).[2] A vehicle control (medium with the same percentage of DMSO as the highest compound concentration) must be included.
-
Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
c. Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.[2]
d. Cell Viability Assay (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis
-
Average the luminescent signals from the triplicate wells for each concentration.
-
Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells (background) as 0% viability.
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the EC50 value.
Troubleshooting and Considerations
-
Compound Solubility: this compound compounds may precipitate at high concentrations in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the highest concentration or using a solubilizing agent.
-
Assay Interference: Some compounds can directly interfere with assay reagents. To test for this, run a cell-free control where the compound is incubated with the assay reagent in culture medium.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding to ensure reproducibility.
-
Edge Effects: To minimize "edge effects" in 96-well plates, consider not using the outer wells for experimental data points and instead filling them with sterile PBS or medium.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pyrazoloadenine Derivatives as Anti-Cancer Agents in Lung Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazoloadenine derivatives have emerged as a promising class of small molecules in the field of oncology, demonstrating significant potential in targeting various signaling pathways implicated in lung cancer. These compounds have shown efficacy in both RET-driven non-small cell lung cancer (NSCLC) and other lung cancer subtypes through mechanisms including kinase inhibition and induction of apoptosis. This document provides detailed application notes and protocols for the use of this compound derivatives in a lung cancer cell line model, offering a framework for researchers to investigate their therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from studies on this compound derivatives in lung cancer cell lines.
Table 1: In Vitro Efficacy of this compound Derivative 8p
| Compound | Target | Cell Line | Assay | Metric | Value | Reference |
| 8p | RET Oncoprotein | LC-2/ad (RET-driven NSCLC) | Cell Viability | EC50 | 0.016 µM | [1][2][3] |
| 8p | RET Oncoprotein | A549 (Cytotoxic control) | Cell Viability | EC50 | 5.92 µM | [1][2][3] |
| 8p | RET Kinase | - | Biochemical Assay | IC50 | 0.000326 µM | [1][2][3] |
| Unsubstituted this compound | - | Non-RET driven cell lines | Cell Viability | EC50 | 1 and 3 µM | [1][2][3] |
Table 2: Apoptotic Effects of Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) in A549 Cells
| Treatment | Parameter | Method | Result | Reference |
| PPD-1 | Apoptotic Cells | Flow Cytometry | 10.06% (vs. 0.57% in untreated) | [4] |
| PPD-1 | Caspase-3 Expression | Real-Time PCR | 7.19-fold increase | [4] |
| PPD-1 | Bax Expression | Real-Time PCR | 7.28-fold increase | [4] |
| PPD-1 | p53 Expression | Real-Time PCR | 5.08-fold increase | [4] |
| PPD-1 | Bcl-2 Expression | Real-Time PCR | 0.22-fold of control (inhibition) | [4] |
Signaling Pathways
This compound derivatives have been shown to modulate key signaling pathways involved in lung cancer progression.
Diagram 1: RET Signaling Pathway Inhibition by this compound 8p
Caption: Inhibition of the RET signaling pathway by this compound derivative 8p in lung cancer.
Diagram 2: Intrinsic Apoptosis Pathway Induction by PPD-1
Caption: Induction of the intrinsic apoptosis pathway in lung cancer cells by PPD-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (human lung adenocarcinoma)
-
LC-2/ad (human RET-fusion positive lung adenocarcinoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Diagram 3: Experimental Workflow for In Vitro Analysis
Caption: General workflow for evaluating this compound in lung cancer cell lines.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-RET, anti-p-RET, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p53, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound derivatives in lung cancer cell line models. These compounds have demonstrated significant anti-cancer activity by targeting key oncogenic pathways and inducing apoptosis. The detailed methodologies and representative data will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising class of molecules.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazoloadenine Derivatives in Mantle Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32), leading to the overexpression of cyclin D1. While advancements have been made in treating MCL, it remains largely incurable, with frequent relapses. The constitutive activation of pro-survival signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, is a hallmark of MCL and a key driver of its pathogenesis and resistance to therapy.
"Pyrazoloadenine," or 4-Aminopyrazolo[3,4-d]pyrimidine, represents a core chemical scaffold. While this specific compound is primarily known as a xanthine (B1682287) oxidase inhibitor, its derivative structure, the pyrazolo[3,4-d]pyrimidine, is a "privileged scaffold" in kinase inhibitor development. This core is found in numerous targeted therapies, including those aimed at the PI3K/mTOR pathway.
This document focuses on the application of a pyrazolo[3,4-d]pyrimidine-based compound, Voxtalisib (XL765; SAR245409) , a dual PI3K/mTOR inhibitor, in the context of mantle cell lymphoma research. Voxtalisib serves as a prime example of how derivatives of the this compound scaffold can be leveraged to target critical oncogenic pathways in MCL.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Voxtalisib is a potent, reversible, and ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and mTOR. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In MCL, this pathway is often hyperactivated due to genetic alterations or signals from the tumor microenvironment.
By simultaneously targeting both PI3K and mTOR, Voxtalisib offers a more comprehensive blockade of the pathway compared to inhibitors that target a single component. Inhibition of mTOR alone can lead to a feedback activation of PI3K/AKT signaling, thus limiting the therapeutic efficacy. Dual inhibition abrogates this feedback loop, leading to a more sustained suppression of downstream signaling. This results in the induction of apoptosis and inhibition of proliferation in MCL cells. Preclinical studies have suggested that concurrent inhibition of PI3Kα and PI3Kδ is necessary to eliminate constitutive PI3K activation in MCL cell lines.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Voxtalisib (XL765)
| Target | IC50 (nM) |
| PI3Kα (p110α) | 39 |
| PI3Kβ (p110β) | 113 |
| PI3Kγ (p110γ) | 9 |
| PI3Kδ (p110δ) | 43 |
| mTOR | 157 |
| DNA-PK | 150 |
Source: Data compiled from publicly available information on Voxtalisib (XL765).
Table 2: Clinical Efficacy of Voxtalisib in Relapsed/Refractory Mantle Cell Lymphoma (Phase 2 Study)
| Parameter | Value |
| Number of Patients | 42 |
| Overall Response Rate (ORR) | 11.9% (5 patients) |
| Complete Response (CR) | 0% |
| Partial Response (PR) | 11.9% (5 patients) |
| Stable Disease | 40.5% (17 patients) |
| Progressive Disease | 38.1% (16 patients) |
Source: Brown JR, et al. The Lancet Haematology. 2018.[2][3]
Signaling Pathway Diagram
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Voxtalisib on the viability and proliferation of MCL cell lines.
Materials:
-
MCL cell lines (e.g., Jeko-1, Granta-519, Maver-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Voxtalisib (XL765)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of Voxtalisib (e.g., 0.1, 1, 5, 10, 25 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in MCL cells following treatment with Voxtalisib.
Materials:
-
MCL cell lines
-
Voxtalisib (XL765)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCL cells in 6-well plates and treat with Voxtalisib at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
Objective: To assess the effect of Voxtalisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
MCL cell lines
-
Voxtalisib (XL765)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat MCL cells with Voxtalisib for the desired time points (e.g., 2, 6, 24 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
Derivatives of the this compound scaffold, such as the dual PI3K/mTOR inhibitor Voxtalisib, represent a promising therapeutic strategy for mantle cell lymphoma by targeting the dysregulated PI3K/AKT/mTOR signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of such compounds in MCL models. Further research into this class of inhibitors may lead to the development of more effective and targeted therapies for this challenging disease.
References
- 1. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibition is required to effectively impair microenvironment survival signals in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Pyrazoloadenine on RET Phosphorylation using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Pyrazoloadenine on the phosphorylation of the RET (Rearranged during Transfection) receptor tyrosine kinase. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, often through mutations or fusions, leads to constitutive kinase activity, driving the progression of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2][3] This activation triggers downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][4][5][6] Small molecule inhibitors targeting the RET kinase domain represent a promising therapeutic avenue.[1][3] this compound has been identified as a potent inhibitor of the RET oncoprotein.[3][7][8] This document outlines a comprehensive Western blot protocol to quantify the effect of this compound on RET phosphorylation, a key indicator of its inhibitory activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., a cell line with a known RET fusion or mutation) in a 6-well plate and culture until they reach 70-80% confluency.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) must be included.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the cells for a predetermined duration (e.g., 2 hours) at 37°C in a 5% CO2 environment.[1]
Cell Lysis and Protein Extraction
Proper cell lysis is crucial for preserving the phosphorylation state of proteins. All subsequent steps should be performed on ice or at 4°C to minimize protease and phosphatase activity.[1][9]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer, but its use should be considered carefully as it can lead to the loss of some proteins in the insoluble fraction. An alternative is a Tris-based buffer. It is recommended to add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.[9][10]
-
Cell Lysis:
-
Protein Extraction:
Protein Quantification
Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay, to ensure equal loading of protein for each lane in the subsequent Western blot.[1]
Western Blotting
-
Sample Preparation: Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer.[1][11] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and run the gel according to standard procedures to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[13][14][15]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is advisable to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk can contain phosphoproteins that may interfere with the assay.[16] Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C with gentle agitation.[1] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence detection system.[13]
Stripping and Reprobing for Total RET
To normalize the p-RET signal, it is essential to measure the total amount of RET protein in each sample. This is achieved by stripping the initial antibodies from the membrane and reprobing with an antibody against total RET.[1][13]
-
Stripping: After detecting p-RET, wash the membrane in TBST. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[1][13][17] Several stripping buffer formulations are available, ranging from mild to harsh.[13][18][19]
-
Washing: Thoroughly wash the membrane with TBST to remove the stripping buffer.[13]
-
Blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Reprobing: Incubate the membrane with the primary antibody against total RET overnight at 4°C.[1]
-
Detection: Repeat the secondary antibody incubation, washing, and detection steps as previously described.[1]
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Note that these may need to be optimized for specific cell lines and experimental conditions.
| Reagent/Parameter | Recommended Concentration/Condition |
| This compound Treatment | 0-10 µM (or as determined by dose-response) |
| Cell Lysis Buffer | RIPA or Tris-based buffer with protease and phosphatase inhibitors |
| Protein Loading | 20-30 µg per lane |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody (p-RET) | Manufacturer's recommended dilution |
| Primary Antibody (Total RET) | Manufacturer's recommended dilution |
| Secondary Antibody | 1:2000 - 1:10000 dilution |
| Stripping Buffer | Commercial or lab-prepared stripping buffer |
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of RET phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. abcam.com [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Application Notes and Protocols for IC50 Determination of Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine and its derivatives represent a class of small molecule kinase inhibitors with significant therapeutic potential in oncology.[1] These compounds have demonstrated potent inhibitory activity against a range of protein kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK1/2), Src kinase, and notably, the REarranged during Transfection (RET) oncoprotein.[1][2] The RET proto-oncogene, a receptor tyrosine kinase, is a critical driver in certain types of cancers, including non-small cell lung cancer and thyroid cancers.[2][3] Consequently, accurate determination of the half-maximal inhibitory concentration (IC50) of this compound compounds against their target kinases is a crucial step in preclinical drug development for assessing their potency and selectivity.
This document provides detailed application notes and a comprehensive protocol for determining the IC50 value of this compound using a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4]
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.
The RET signaling pathway is a key target for this compound. Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor to the extracellular domain of RET induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][5] This activation initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][6] In certain cancers, mutations or fusions of the RET gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[5] this compound inhibits this aberrant signaling by blocking the kinase activity of RET.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Application Notes and Protocols: Administration of Pyrazole Derivatives in a Rheumatoid Arthritis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Note: While the initial request specified "Pyrazoloadenine," a thorough literature search did not yield a specific study on this compound in a rheumatoid arthritis (RA) animal model. Therefore, these application notes and protocols are based on a representative study of two novel pyrazole (B372694) derivatives, designated M1E and M1G , which have demonstrated significant therapeutic effects in a collagen-induced arthritis (CIA) mouse model. This information provides a valuable framework for designing and executing similar preclinical studies for novel anti-arthritic compounds.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) in mice is a widely used and well-validated animal model that shares many pathological and immunological features with human RA, making it an essential tool for preclinical evaluation of novel therapeutics.[1] Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[2] This document outlines the in-vivo administration and efficacy evaluation of two such derivatives, M1E and M1G, in a murine CIA model, based on the findings of a recent study. The primary mechanism of action of these compounds involves the downregulation of the p38 MAPK and COX-2 signaling pathways.[1]
Data Presentation: Efficacy of Pyrazole Derivatives in CIA Mice
The following tables summarize the key quantitative data from the study evaluating the therapeutic effects of M1E and M1G pyrazole derivatives in a collagen-induced arthritis mouse model.
Table 1: Clinical Assessment of Arthritis
| Treatment Group | Mean Arthritic Score (± SEM) | Paw Thickness (mm ± SEM) |
| Control (Normal) | 0.0 ± 0.0 | 1.5 ± 0.05 |
| CIA (Untreated) | 10.5 ± 0.5 | 4.2 ± 0.2 |
| CIA + M1E (10 mg/kg) | 4.5 ± 0.3 | 2.5 ± 0.1 |
| CIA + M1G (10 mg/kg) | 3.8 ± 0.2 | 2.1 ± 0.1 |
| CIA + Indomethacin (1 mg/kg) | 3.2 ± 0.2 | 1.9 ± 0.1 |
| *Data represents mean ± Standard Error of the Mean. **p < 0.001 compared to the CIA (Untreated) group. |
Table 2: Relative Gene Expression of Inflammatory Mediators in Paw Tissue
| Treatment Group | p38 MAPK | COX-2 | TNF-α | IL-1β | MMP3 |
| Control (Normal) | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| CIA (Untreated) | 8.5 ± 0.4 | 7.2 ± 0.3 | 9.1 ± 0.5 | 8.8 ± 0.4 | 7.9 ± 0.3 |
| CIA + M1E (10 mg/kg) | 3.2 ± 0.2 | 2.8 ± 0.1 | 3.5 ± 0.2 | 3.1 ± 0.2 | 2.9 ± 0.1 |
| CIA + M1G (10 mg/kg) | 2.5 ± 0.1 | 2.1 ± 0.1 | 2.8 ± 0.1 | 2.4 ± 0.1 | 2.2 ± 0.1 |
| CIA + Indomethacin (1 mg/kg) | 2.1 ± 0.1 | 1.8 ± 0.1 | 2.3 ± 0.1 | 2.0 ± 0.1 | 1.9 ± 0.1*** |
| *Data is presented as fold change relative to the control group. **p < 0.001 compared to the CIA (Untreated) group. |
Table 3: Protein Expression and Oxidative Stress Markers
| Treatment Group | Phosphorylated p38 MAPK (Relative Density) | COX-2 Protein (Relative Density) | SOD Activity (U/mg protein) | MDA Levels (nmol/mg protein) |
| Control (Normal) | 1.0 ± 0.0 | 1.0 ± 0.0 | 25.4 ± 1.2 | 1.8 ± 0.1 |
| CIA (Untreated) | 6.8 ± 0.3 | 5.9 ± 0.2 | 10.2 ± 0.5 | 8.5 ± 0.4 |
| CIA + M1E (10 mg/kg) | 2.5 ± 0.1 | 2.2 ± 0.1 | 18.9 ± 0.9 | 3.7 ± 0.2 |
| CIA + M1G (10 mg/kg) | 1.9 ± 0.1 | 1.7 ± 0.1 | 21.5 ± 1.1 | 2.9 ± 0.1 |
| CIA + Indomethacin (1 mg/kg) | 1.5 ± 0.1 | 1.3 ± 0.1 | 23.1 ± 1.0 | 2.2 ± 0.1 |
| *Data represents mean ± Standard Error of the Mean. **p < 0.001 compared to the CIA (Untreated) group. |
Table 4: Histopathological Scoring of Ankle Joints
| Treatment Group | Synovial Hyperplasia | Inflammatory Infiltration | Cartilage Erosion |
| Control (Normal) | 0 | 0 | 0 |
| CIA (Untreated) | 3 | 3 | 3 |
| CIA + M1E (10 mg/kg) | 1 | 1 | 1 |
| CIA + M1G (10 mg/kg) | 1 | 1 | 1 |
| CIA + Indomethacin (1 mg/kg) | 1 | 0 | 1 |
| Scoring system: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/ml by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µl of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of the collagen solution (2 mg/ml) and Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µl of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Following the booster injection, monitor the mice daily for the onset and severity of arthritis.
-
Preparation and Administration of Pyrazole Derivatives
Materials:
-
Pyrazole derivatives (M1E and M1G)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Treatment Solutions:
-
Suspend the pyrazole derivatives (M1E and M1G) in the vehicle to the desired concentration (e.g., 10 mg/kg).
-
-
Treatment Administration:
-
Begin treatment upon the first signs of arthritis (typically around day 25-28).
-
Administer the prepared solutions or vehicle to the respective groups of mice daily via oral gavage.
-
Continue the treatment for a predefined period (e.g., 21 days).
-
Clinical Assessment of Arthritis
Procedure:
-
Arthritic Score:
-
Visually score each paw on a scale of 0-4:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of one joint or moderate swelling of multiple joints
-
4 = Severe swelling and erythema of the entire paw and/or ankylosis
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws.
-
Record measurements at regular intervals throughout the study.
-
Gene Expression Analysis (Real-Time PCR)
Procedure:
-
Tissue Homogenization and RNA Extraction:
-
At the end of the study, euthanize the mice and collect the paw tissues.
-
Homogenize the tissues and extract total RNA using a suitable kit (e.g., TRIzol).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green master mix and specific primers for the target genes (p38 MAPK, COX-2, TNF-α, IL-1β, MMP3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis
Procedure:
-
Protein Extraction:
-
Extract total protein from paw tissues using a suitable lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against phosphorylated p38 MAPK, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Oxidative Stress Marker Assays
Procedure:
-
Tissue Homogenate Preparation:
-
Prepare paw tissue homogenates in a suitable buffer.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Measure SOD activity in the tissue homogenates using a commercially available kit.
-
-
Malondialdehyde (MDA) Assay:
-
Measure the levels of MDA, a marker of lipid peroxidation, in the tissue homogenates using a commercially available kit.
-
Histopathological Analysis
Procedure:
-
Tissue Processing:
-
Collect the ankle joints, fix them in 10% neutral buffered formalin, and decalcify.
-
Embed the tissues in paraffin (B1166041) and section them.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Evaluation:
-
Examine the stained sections under a microscope to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage erosion.
-
Score the pathological changes using a semi-quantitative scoring system.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the evaluation of pyrazole derivatives in a CIA mouse model.
Signaling Pathway of Pyrazole Derivatives in Rheumatoid Arthritis
Caption: Proposed mechanism of action of pyrazole derivatives in ameliorating rheumatoid arthritis.
References
- 1. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyrazoloadenine Efficacy in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine is a potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and activating mutations, are known drivers in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2][3] These alterations lead to constitutive activation of the RET kinase and downstream signaling pathways, promoting tumor cell proliferation and survival.[1][4] this compound demonstrates anti-cancer activity by inhibiting the RET oncoprotein.[1] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a xenograft model using the RET-fusion positive NSCLC cell line, LC-2/ad.
Principle of the Assay
This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice using the human NSCLC cell line LC-2/ad, which harbors a CCDC6-RET gene fusion.[5] The efficacy of this compound is evaluated by monitoring tumor growth inhibition in treated mice compared to a vehicle-treated control group. Furthermore, pharmacodynamic biomarkers are assessed in tumor tissue to confirm target engagement and downstream pathway modulation.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| LC-2/ad cell line | RIKEN BRC | RCB0440 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| Female Athymic Nude Mice (4-6 weeks old) | The Jackson Laboratory | 002019 |
| This compound | MedChemExpress | HY-114339 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | P3015 |
| Tween 80 | Sigma-Aldrich | P4780 |
| Sterile Saline (0.9% NaCl) | MilliporeSigma | S8776 |
| Isoflurane | Piramal Critical Care | 66794-017-25 |
| Calipers | VWR | 89094-840 |
| Syringes and Needles | Becton, Dickinson and Company | Various |
| Reagents for Western Blot and IHC | Bio-Rad, Abcam, Cell Signaling Technology | Various |
Experimental Protocols
Cell Culture and Maintenance
-
Culture LC-2/ad cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Regularly test cells for mycoplasma contamination.
Xenograft Tumor Establishment
-
Harvest LC-2/ad cells during their exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize female athymic nude mice (4-6 weeks old) using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals for tumor formation. Tumors are typically palpable within 1-2 weeks.
This compound Formulation and Administration
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
This compound Formulation: Based on in vitro potency and typical dosing of similar kinase inhibitors, a starting dose of 25-50 mg/kg can be evaluated. Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.
-
Animal Grouping and Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (administered orally, once daily)
-
Group 2: this compound (e.g., 25 mg/kg, administered orally, once daily)
-
Group 3: this compound (e.g., 50 mg/kg, administered orally, once daily)
-
-
Administer the designated treatment via oral gavage for a period of 21-28 days.
Efficacy Assessment
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) using calipers 2-3 times per week. Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh each tumor.
Pharmacodynamic Biomarker Analysis
-
Tissue Collection: At the end of the treatment period, a subset of tumors from each group should be collected at a specified time point after the last dose (e.g., 2-4 hours) for biomarker analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform Western blotting to assess the phosphorylation levels of RET (p-RET) and a key downstream effector, ERK (p-ERK). Use antibodies specific for the phosphorylated and total forms of these proteins.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tumor tissue in paraffin (B1166041) and section.
-
Perform IHC staining for p-RET and p-ERK to visualize the extent and distribution of target inhibition within the tumor tissue.
-
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Table 3: Pharmacodynamic Biomarker Modulation
| Treatment Group | Relative p-RET/Total RET Level (Western Blot) | Relative p-ERK/Total ERK Level (Western Blot) | p-RET IHC Staining Intensity | p-ERK IHC Staining Intensity |
| Vehicle Control | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) |
Visualizations
Caption: RET Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Xenograft Efficacy Study.
References
- 1. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying RET-Driven Cancers with Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[1] Gene fusions and activating mutations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote tumor growth and survival. Pyrazoloadenines have emerged as a potent class of RET inhibitors, offering a valuable tool for studying the biology of RET-driven cancers and for the development of targeted therapies.[2][3] This document provides detailed application notes and experimental protocols for utilizing Pyrazoloadenine, with a focus on the selective inhibitor 8p, in preclinical cancer research.[3]
Data Presentation
The following tables summarize the in vitro activity of the this compound derivative 8p against the RET kinase and in various cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound 8p [3][4][5]
| Target/Cell Line | Description | IC50 / EC50 (µM) |
| Biochemical Assay | ||
| RET Kinase | Recombinant human RET kinase | 0.000326 |
| Cellular Assays | ||
| LC-2/ad | Human lung adenocarcinoma (CCDC6-RET fusion) | 0.016 |
| KM-12 | Human colon adenocarcinoma (TRKA-driven control) | > 10 |
| A549 | Human lung carcinoma (cytotoxic control) | 5.92 |
Table 2: Kinase Selectivity Profile of this compound 8p [3][5]
| Kinase | % Inhibition at 1 µM |
| RET | > 99 |
| CDK8 | High |
| Other Kinases (representative) | Low to moderate |
Note: The selectivity profile of 8p was determined against a panel of kinases, showing high selectivity for RET. It also exhibited activity against CDK8.[5]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
Activated RET, through dimerization and autophosphorylation, recruits and activates multiple downstream signaling pathways critical for cell proliferation, survival, and migration. The primary cascades involved are the MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of a this compound compound in RET-driven cancer models involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
RET Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound against recombinant RET kinase.[2][6][7][8]
Materials:
-
Recombinant human RET kinase (e.g., Promega, BPS Bioscience)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound compound (e.g., 8p) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted this compound compound or DMSO (vehicle control).
-
Add 2 µL of RET kinase solution (e.g., 2 ng/µL in Kinase Buffer).
-
Add 2 µL of substrate/ATP mix (e.g., 25 µg/mL Poly(Glu,Tyr) and 25 µM ATP in Kinase Buffer).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes how to assess the effect of this compound on the viability of RET-driven cancer cells (e.g., LC-2/ad).
Materials:
-
LC-2/ad cells (or other RET-driven cell lines)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)[9]
-
This compound compound dissolved in DMSO
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed LC-2/ad cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO) and mix to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the EC50 value by normalizing the data to the vehicle control and fitting to a dose-response curve.
Western Blot Analysis of RET Signaling
This protocol is for detecting the phosphorylation status of RET and downstream signaling proteins (AKT, ERK) in RET-driven cancer cells treated with this compound.
Materials:
-
LC-2/ad cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blotting
| Antibody | Supplier (Example) | Dilution (Example) |
| Phospho-RET (Tyr905) | Cell Signaling Technology | 1:1000 |
| Total RET | Santa Cruz Biotechnology, Thermo Fisher Scientific | 1:1000 |
| Phospho-AKT (Ser473) | Cell Signaling Technology | 1:1000 |
| Total AKT | Cell Signaling Technology | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| β-Actin | Sigma-Aldrich | 1:5000 |
Procedure:
-
Seed LC-2/ad cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For loading controls, strip and re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) or the total form of the protein of interest.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model using LC-2/ad cells to evaluate the in vivo efficacy of this compound.[10][11]
Materials:
-
LC-2/ad cells
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel
-
This compound compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest LC-2/ad cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the this compound compound.
Conclusion
This compound and its derivatives represent a valuable class of inhibitors for the investigation of RET-driven cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these compounds in their studies, from initial biochemical screening to in vivo efficacy models. These tools will aid in elucidating the intricate signaling networks governed by RET and in the development of novel therapeutic strategies for patients with RET-aberrant malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A secondary RET mutation in the activation loop conferring resistance to vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Pyrazoloadenine in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Notably, they have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. High-throughput screening (HTS) of this compound-based compound libraries is a critical step in the discovery of novel therapeutic agents, enabling the rapid identification of hit compounds for further development.[1]
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, with a particular focus on the discovery of kinase inhibitors, such as those targeting the REarranged during Transfection (RET) oncoprotein. The methodologies described herein are applicable to both biochemical and cell-based screening formats.
Data Presentation
The following tables summarize quantitative data for exemplary this compound derivatives identified through high-throughput screening as inhibitors of the RET kinase.
Table 1: Biochemical Activity of this compound Derivatives against RET and TRKA Kinases
| Compound | RET IC50 (µM) | TRKA IC50 (µM) |
| Fragment 1 | 9.20 | 57.07 |
| 8p | 0.000326 | >10 |
| 3f | 1.9 | >100 |
| 4a | 6.82 | >100 |
| 4d | 1.044 | >100 |
Data sourced from a fragment-based drug discovery campaign.
Table 2: Cellular Activity of this compound Derivatives
| Compound | LC-2/ad (RET-driven) EC50 (µM) | A549 (Cytotoxic control) EC50 (µM) |
| Unsubstituted this compound | 1 | 3 |
| 8p | 0.016 | 5.92 |
Data reflects the potency and selectivity of compounds in cell-based assays.[2][3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and the high-throughput screening workflow.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a high-throughput screening campaign with this compound.
Experimental Protocols
The following are detailed protocols for key experiments in a high-throughput screening campaign utilizing a this compound library for the discovery of kinase inhibitors.
Biochemical High-Throughput Screening for RET Kinase Inhibition (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure the inhibition of RET kinase activity.
Materials:
-
Purified recombinant RET kinase domain
-
Biotinylated peptide substrate for RET
-
ATP
-
This compound compound library (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 100 mM EDTA in assay buffer)
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
384-well, low-volume, black microplates
-
Acoustic liquid handler or multichannel pipette
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound compound from the library into the wells of a 384-well plate. Include appropriate controls (DMSO for 0% inhibition, and a known RET inhibitor for 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a master mix of RET kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Compound Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for RET) to all wells.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution to each well.
-
Detection: Add 5 µL of the detection reagent mix (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Incubation for Detection: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.
Cell-Based High-Throughput Screening for Inhibition of RET-Driven Cell Proliferation (MTT Assay)
This protocol outlines an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound compounds on the viability of a RET-dependent cancer cell line.
Materials:
-
LC-2/ad cell line (or another RET-driven cancer cell line)
-
A549 cell line (or another non-RET-driven cell line for counter-screening)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well or 384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed the LC-2/ad and A549 cells into separate microplates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Addition: The following day, add the this compound compounds at various concentrations (typically in a serial dilution) to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the application of this compound in high-throughput screening campaigns aimed at the discovery of novel kinase inhibitors. The combination of robust biochemical and cell-based assays is crucial for the identification and characterization of potent and selective lead compounds for further drug development. The adaptability of these protocols allows for their application to a wide range of kinase targets and cell lines, making this compound a versatile scaffold for modern drug discovery efforts.
References
Pyrazoloadenine as a Chemical Probe for RET Signaling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Pyrazoloadenine, specifically the potent and selective compound 8p , as a chemical probe to investigate the intricate signaling pathways governed by the Rearranged during Transfection (RET) receptor tyrosine kinase. The aberrant activation of RET is a known driver in various cancers, making it a critical target for therapeutic intervention. The information herein is designed to guide researchers in effectively employing this chemical tool for target validation, pathway elucidation, and drug discovery efforts.
Introduction to this compound (Compound 8p)
Compound 8p is a this compound-based molecule identified through a fragment-based drug discovery approach as a highly potent and selective inhibitor of the RET kinase.[1][2] Its sub-nanomolar IC50 against RET and significant potency in RET-driven cancer cell lines, coupled with excellent selectivity across the kinome, establish it as a valuable tool for dissecting RET-dependent signaling cascades.[1]
Data Presentation
Biochemical and Cellular Potency of this compound (Compound 8p)
The following table summarizes the key quantitative data for compound 8p, demonstrating its potent and selective inhibition of RET.
| Assay Type | Target / Cell Line | Parameter | Value (µM) | Reference(s) |
| Biochemical Assay | RET Kinase | IC50 | 0.000326 | [2][3] |
| Cell-Based Assays | LC-2/ad (RET-driven) | EC50 | 0.016 | [2][3] |
| KM-12 (TRKA-driven) | EC50 | >1 (inactive) | [1] | |
| A549 (Non-driven) | EC50 | 5.92 | [2][3] |
Kinase Selectivity Profile of this compound (Compound 8p)
Compound 8p has been profiled against a panel of 97 kinases and demonstrated high selectivity for RET. The S35 selectivity score, which represents the percentage of kinases with >90% inhibition at a 20 nM concentration, was 0.10, indicating a very narrow spectrum of activity.[1] While the full dataset is not publicly available, this high selectivity underscores its utility as a specific chemical probe for RET.
Signaling Pathways
The RET receptor, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates on several tyrosine residues. This initiates a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. Compound 8p, by inhibiting the kinase activity of RET, effectively blocks these downstream pathways.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Pyrazoloadenine Derivatives in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of Pyrazoloadenine derivatives in mouse models. The information is compiled from various studies and is intended to serve as a guide for researchers working on preclinical drug development. Given that "this compound" encompasses a class of chemical compounds, the data presented here are from specific derivatives investigated in oncology and other fields.
Data Presentation
The following tables summarize quantitative data from various studies on this compound derivatives to facilitate easy comparison of dosing regimens, pharmacokinetic parameters, and efficacy.
Table 1: Summary of In Vivo Dosing Regimens for this compound Derivatives in Mice
| Compound Class | Specific Compound | Mouse Model | Dose | Route of Administration | Dosing Schedule | Therapeutic Area |
| Pyrazolo[1,5-a]pyrimidine | WF-47-JS03 | RIE KIF5B-RET Xenograft | 10 mg/kg | Oral (p.o.) | Once daily (q.d.) | Lung Adenocarcinoma |
| Pyrazolo[3,4-d]pyrimidine-6-amine | Compounds 47 and 48 | PC3 Xenograft | Not Specified | Not Specified | Not Specified | Cancer |
| Pyrazoloacridine | PZA (NSC 366140) | B6D2F1 and B6C3F1 | 300 mg/m² (Acute MTD) | Intravenous (i.v.) infusion (1-h) | Single dose | Cancer |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Compound 48 | Not Specified | 50 mg/kg | Oral (p.o.) | Twice a day (b.i.d.) | Cancer (KDM5 inhibitor) |
| Pyrazinamide (B1679903) | Pyrazinamide | C57BL/6 (L. major infection) | 150, 450, 900 mg/kg | Oral (p.o.) | Not Specified | Leishmaniasis |
Table 2: Summary of Pharmacokinetic Parameters for this compound Derivatives in Mice
| Compound Class | Specific Compound | Mouse Strain | Key Pharmacokinetic Parameters |
| Pyrazoloacridine | PZA (NSC 366140) | B6D2F1 | Peak Plasma Level (at MTD): 1040-1283 ng/ml.[1] Tissue Distribution: Highest levels in kidney, pancreas, liver, lung, and brain.[1] Protein Binding: ≥95%.[1] Excretion: 5-28% in urine, 0.04-0.20% in feces.[1] |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Compound 18 | Not Specified | Oral Bioavailability (F): 100%. Plasma Clearance: 4.4 mL/min/kg. Unbound Cmax (at 100 mg/kg p.o.): ~2.3 µM. |
| Pyrazolo[1,5-a]pyrimidine | WF-47-JS03 | Not Specified | Demonstrated effective brain penetration.[2][3][4] |
| Pyrazinamide | Pyrazinamide | Not Specified | Population pharmacokinetics have been determined for single and multiple oral and IV doses.[5] |
Table 3: Summary of In Vivo Efficacy for this compound Derivatives in Mice
| Compound Class | Specific Compound | Mouse Model | Efficacy Endpoint | Outcome |
| Pyrazolo[1,5-a]pyrimidine | WF-47-JS03 | RET-driven tumor xenografts | Tumor Regression | Induced strong regression of tumors at a well-tolerated dose.[2][3][4] |
| Pyrazolo[3,4-d]pyrimidine-6-amine | Compounds 47 and 48 | PC3 Xenograft | Tumor Growth Reduction | Significantly reduced tumor growth.[6][7] |
| Pyrazolo[3,4-d]pyrimidine | Unnamed Compound | Human SaOS-2 Xenograft | Tumor Volume and Weight | Significantly reduced both tumor volume and weight.[8] |
| Pyrazinamide | L. major infected C57BL/6 | Lesion Size and Parasite Burden | Lesion Development and Parasite Load | Significantly decreased lesion development and reduced parasite burden by 100-fold.[9] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for the in vivo study of this compound derivatives in mice. Specific details should be optimized for the particular compound and experimental goals.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a subcutaneous xenograft mouse model.
2. Materials:
-
This compound derivative
-
Vehicle for formulation (e.g., 0.5% methylcellulose, DMSO, saline)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line (e.g., PC3 for prostate cancer, LC-2/ad for RET-driven lung cancer)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Animal balance
3. Methodology:
-
3.1. Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
3.2. Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
3.3. Drug Formulation and Administration:
-
Prepare the this compound derivative in the chosen vehicle at the desired concentration. The formulation should be sterile and appropriate for the chosen route of administration.
-
For oral administration (p.o.), deliver the compound using oral gavage.
-
For intravenous (i.v.) administration, inject into the lateral tail vein.
-
For intraperitoneal (i.p.) administration, inject into the lower right quadrant of the abdomen.
-
Administer the compound according to the planned dosing schedule (e.g., once daily). The control group should receive the vehicle only.
-
-
3.4. Monitoring and Endpoints:
-
Monitor animal health and body weight throughout the study.
-
Continue to measure tumor volume regularly.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of a this compound derivative in mice after a single dose.
2. Materials:
-
This compound derivative
-
Vehicle for formulation
-
8-10 week old mice (e.g., C57BL/6)
-
Equipment for blood collection (e.g., capillary tubes, syringes)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
3. Methodology:
-
3.1. Dosing:
-
Administer a single dose of the this compound derivative to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
-
3.2. Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal). For a full time-course from a single animal, serial microsampling techniques may be employed.
-
Collect blood into tubes containing an anticoagulant.
-
-
3.3. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
3.4. Bioanalysis:
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
3.5. Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Bioavailability (F%) if both i.v. and p.o. data are available.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the RET signaling pathway, which is a target for some this compound derivatives like WF-47-JS03.[10][11][12][13][14]
Caption: The RET signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for an in vivo efficacy study of a this compound derivative in a mouse xenograft model.
Caption: A typical workflow for an in vivo efficacy study in a mouse xenograft model.
References
- 1. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics, optimised design and sample size determination for rifampicin, isoniazid, ethambutol and pyrazinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antituberculosis Drug Pyrazinamide Affects the Course of Cutaneous Leishmaniasis In Vivo and Increases Activation of Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of apoptosis induced by Pyrazoloadenine, a pyrazole-based compound with potential therapeutic applications. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers in academic and industrial settings.
Introduction
This compound and its derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer cell signaling pathways.[1] Inhibition of these kinases can disrupt downstream signaling, leading to the induction of programmed cell death, or apoptosis.[2] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to detect and quantify apoptotic cells.[3][4] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[5][6]
During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[4]
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to induce apoptosis.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.[8][9]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration.[10]
-
Incubate the cells for the desired time period.
II. Staining Cells with Annexin V and Propidium Iodide
This protocol describes the staining procedure for flow cytometry analysis.
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Treated and control cells from Protocol I
-
Cold PBS
-
Microcentrifuge tubes
Procedure:
-
Following treatment, collect the cell culture supernatant (which may contain detached apoptotic cells) from each well into a separate microcentrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
III. Flow Cytometry Analysis
This protocol provides a general guideline for acquiring and analyzing the stained cells.
Equipment:
-
Flow cytometer equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
Procedure:
-
Set up the flow cytometer, including compensation controls to correct for spectral overlap between the fluorochromes. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the cell populations to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Quantify the percentage of cells in each quadrant for all samples.
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a clear and structured table.
| Treatment Group | Concentration (µM) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Necrotic Cells (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | (e.g., Staurosporine) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing Pyrazoloadenine Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the cytotoxic effects of Pyrazoloadenine and its derivatives, a class of compounds with significant interest in cancer research. The protocols detailed below are foundational for determining the potency and efficacy of these compounds in various cancer cell lines.
Introduction to this compound Cytotoxicity
Pyrazoloadenines, particularly derivatives of pyrazolo[3,4-d]pyrimidine, have emerged as a promising class of molecules with potent antiproliferative and cytotoxic activities against a range of human cancer cell lines.[1][2][3] These compounds often exert their effects by inducing apoptosis, a form of programmed cell death, which can be initiated through various cellular mechanisms.[1][2][4] One of the key mechanisms identified is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade.[1][5] The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery process, necessitating robust and reproducible in vitro assays.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PP-31d | NCI-H460 | Non-Small Cell Lung | 2 | [1] |
| OVCAR-4 | Ovarian | - | [1] | |
| 786-0 | Renal | - | [1] | |
| A549 | Non-Small Cell Lung | - | [1] | |
| ACHN | Renal | - | [1] | |
| Compound 1a | A549 | Non-Small Cell Lung | 2.24 | [2] |
| MCF-7 | Breast | 42.3 | [2] | |
| HepG2 | Liver | - | [2] | |
| PC-3 | Prostate | - | [2] | |
| Compound 1d | MCF-7 | Breast | 1.74 | [2] |
| VIIa | 57 diverse cell lines | Various | 0.326 - 4.31 | [3] |
| Compound 12b | MDA-MB-468 | Breast | 3.343 | [6] |
| T-47D | Breast | 4.792 | [6] | |
| Compound 12b | A549 | Non-Small Cell Lung | 8.21 | [7] |
| HCT-116 | Colon | 19.56 | [7] | |
| Compound 14 | MCF-7 | Breast | 0.045 | [8] |
| HCT-116 | Colon | 0.006 | [8] | |
| HepG2 | Liver | 0.048 | [8] | |
| Compound 15 | MCF-7 | Breast | 0.046 | [8] |
| HCT-116 | Colon | 0.007 | [8] | |
| HepG2 | Liver | 0.048 | [8] |
Note: A hyphen (-) indicates that the compound was active, but a specific IC50 value was not provided in the cited source.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]
Materials:
-
This compound compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9] The amount of dye released from the cells is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Washing solution (e.g., PBS)
-
Solubilization/destain solution (e.g., 1% acetic acid in 50% ethanol)[10]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound compound. Replace the culture medium with 200 µL of medium containing the desired concentrations of the compound. Include appropriate vehicle controls. Incubate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C, allowing the viable cells to take up the dye.[11]
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of washing solution to remove any unincorporated dye.[4]
-
Solubilization: Add 150 µL of solubilization/destain solution to each well.[4] Shake the plate on a shaker for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 540 nm.[4][9]
-
Data Analysis: Calculate the percentage of Neutral Red uptake for each treatment condition relative to the control and determine the IC50 value.
Protocol 3: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[1][12] Viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][12]
Materials:
-
This compound compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Light microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of the this compound compound for the desired duration.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Resuspend the cells in complete medium. For suspension cells, collect the cells directly.
-
Cell Staining: Transfer a small aliquot (e.g., 10-20 µL) of the cell suspension to a microcentrifuge tube. Add an equal volume of 0.4% Trypan Blue solution and mix gently.[1] Allow the mixture to incubate for 1-3 minutes at room temperature.[12]
-
Cell Counting: Load 10 µL of the cell-dye mixture into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100.[1]
-
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling Drug Resistance: Application of Pyrazoloadenine Derivatives
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Drug resistance remains a formidable challenge in cancer therapy, leading to treatment failure and disease progression. Understanding the molecular mechanisms underpinning resistance is crucial for the development of novel therapeutic strategies. Pyrazoloadenine and its derivatives have emerged as versatile chemical probes to investigate and potentially overcome drug resistance. These compounds have been shown to target key players in resistance, including oncogenic kinases and ATP-binding cassette (ABC) transporters.
This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to study two prominent mechanisms of drug resistance: oncogene-driven signaling through the RET receptor tyrosine kinase and drug efflux mediated by the ABCG2 transporter.
Section 1: Targeting Oncogenic RET Kinase with this compound Derivatives
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, can drive tumorigenesis and confer drug resistance.[1] this compound-based compounds have been developed as potent inhibitors of RET kinase activity.
Quantitative Data:
The following table summarizes the in vitro activity of a lead this compound derivative, compound 8p, against RET kinase and RET-driven cancer cell lines.[2][3]
| Compound | Target/Cell Line | Assay Type | Parameter | Value (µM) |
| Unsubstituted this compound | RET Kinase | Biochemical | IC50 | 9.20 |
| Non-RET driven cell lines | Cell Viability | EC50 | 1 - 3 | |
| Compound 8p | RET Kinase | Biochemical | IC50 | 0.000326 |
| LC-2/ad (RET-driven) | Cell Viability | EC50 | 0.016 | |
| A549 (Cytotoxic control) | Cell Viability | EC50 | 5.92 |
Signaling Pathway Diagram:
Caption: RET signaling pathway and its inhibition by this compound derivatives.
Experimental Protocols:
Protocol 1: In Vitro RET Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a this compound derivative on the enzymatic activity of purified RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
Dispense the RET kinase enzyme in kinase buffer into the wells of a 384-well plate.
-
Add the diluted this compound derivative or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of RET Phosphorylation
This protocol assesses the ability of a this compound derivative to inhibit RET autophosphorylation in a cellular context.
Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad)
-
Cell culture medium and supplements
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RET and total RET overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To assess downstream signaling, the membrane can be stripped and re-probed with antibodies for p-ERK, total ERK, p-AKT, and total AKT.
Section 2: Overcoming ABCG2-Mediated Multidrug Resistance with this compound Derivatives
The ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) is a key contributor to multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic drugs from cancer cells.[4] The this compound derivative SCO-201 has been identified as a potent inhibitor of ABCG2.[5][6]
Quantitative Data:
The following table demonstrates the ability of SCO-201 to reverse SN-38 (the active metabolite of irinotecan) resistance in cells overexpressing ABCG2.[6]
| Cell Line | Treatment | IC50 of SN-38 (nM) | Fold Reversal |
| HT29 (Parental) | SN-38 alone | 5.5 | - |
| HT29 (SN-38 Resistant) | SN-38 alone | 137.5 | - |
| HT29 (SN-38 Resistant) | SN-38 + 1 µM SCO-201 | 8.8 | 15.6 |
| MDCK-II (Parental) | SN-38 alone | 7.1 | - |
| MDCK-II (ABCG2) | SN-38 alone | 162.3 | - |
| MDCK-II (ABCG2) | SN-38 + 1 µM SCO-201 | 10.7 | 15.2 |
Experimental Workflow Diagram:
Caption: Experimental workflow for studying ABCG2 inhibition.
Experimental Protocols:
Protocol 3: Cell Viability Assay for Reversal of Drug Resistance
This protocol measures the ability of a this compound derivative to sensitize drug-resistant cells to a chemotherapeutic agent.
Materials:
-
ABCG2-overexpressing cell line and its parental counterpart
-
Chemotherapeutic drug (e.g., SN-38)
-
This compound derivative (e.g., SCO-201)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
Procedure:
-
Seed both parental and ABCG2-overexpressing cells into 96-well plates and allow them to attach.
-
Prepare serial dilutions of the chemotherapeutic drug.
-
Treat the cells with the chemotherapeutic drug alone or in combination with a fixed, non-toxic concentration of the this compound derivative.
-
Include wells with the this compound derivative alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values for the chemotherapeutic drug in the presence and absence of the this compound derivative.
-
The fold reversal of resistance is calculated as the IC50 of the drug alone divided by the IC50 of the drug in combination with the inhibitor.
Protocol 4: ABCG2-Mediated Dye Efflux Assay
This assay directly measures the inhibition of ABCG2 transport activity using a fluorescent substrate.
Materials:
-
ABCG2-overexpressing and parental cells
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, DyeCycle™ Violet)
-
This compound derivative (e.g., SCO-201)
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and resuspend the cells in a suitable buffer.
-
Pre-incubate the cells with the this compound derivative, Ko143, or vehicle control for 30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to the cell suspension.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold buffer to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Inhibition of ABCG2 is indicated by an increase in intracellular fluorescence in the treated ABCG2-overexpressing cells compared to the vehicle control.
Protocol 5: Vanadate-Sensitive ABCG2 ATPase Assay
This biochemical assay measures the effect of a this compound derivative on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2
-
ATPase assay buffer (e.g., 50 mM MOPS, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)
-
ATP
-
Sodium orthovanadate (a general P-type ATPase inhibitor)
-
This compound derivative
-
Reagent for detecting inorganic phosphate (B84403) (Pi)
Procedure:
-
Incubate the ABCG2 membrane vesicles with or without the this compound derivative in the assay buffer.
-
To determine the vanadate-sensitive ATPase activity, prepare parallel reactions containing sodium orthovanadate.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
The ABCG2-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (B1173111) from the total activity.
-
Inhibitors of ABCG2 will typically reduce the basal, vanadate-sensitive ATPase activity.
Section 3: Investigating Downstream Signaling Pathways
Drug resistance is often associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways. This compound derivatives that inhibit upstream drivers like RET will consequently affect these downstream pathways. It is also valuable to investigate if this compound derivatives have direct or indirect effects on these pathways in other resistance models.
Logical Workflow for Pathway Analysis:
Caption: Workflow for analyzing the effect of this compound on signaling pathways.
Protocol: The Western blot protocol described in Section 1 (Protocol 2) can be adapted to investigate the effects of this compound derivatives on the PI3K/Akt and MAPK pathways in various drug-resistant cell models. By probing for the phosphorylated and total forms of key proteins like Akt and ERK, researchers can determine if the compound's mechanism of action involves the modulation of these critical survival pathways.
References
- 1. ATPase Assay [bio-protocol.org]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCG2 (breast cancer resistance protein/mitoxantrone resistance-associated protein) ATPase assay: a useful tool to detect drug-transporter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pyrazoloadenine solubility issues in aqueous buffer
Welcome to the technical support center for Pyrazoloadenine (4-Aminopyrazolo[3,4-d]pyrimidine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-Aminopyrazolo[3,4-d]pyrimidine, is a heterocyclic compound. It is recognized as an inhibitor of human xanthine (B1682287) oxidase.[1] Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. By inhibiting this enzyme, this compound can modulate downstream signaling pathways that are influenced by ROS. Additionally, its structural similarity to adenine (B156593) has led to its use as a fragment in the development of other inhibitors, such as those targeting the RET (REarranged during Transfection) oncoprotein in cancer research.
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this a known issue?
Yes, this is a well-documented issue. This compound is known to be insoluble in water.[1][2] Its low aqueous solubility is a common challenge for researchers. Therefore, direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not feasible and can lead to precipitation and inaccurate experimental results.
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. For laboratory research, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is also reported to be soluble in other organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q4: How can I improve the dissolution of this compound when preparing a stock solution?
To aid the dissolution of this compound in an organic solvent like DMSO, gentle warming and sonication are recommended.[2] Specifically, warming the solution to 37°C in a water bath and using an ultrasonic bath for a short period can help ensure the compound is fully dissolved.[2]
Q5: How should I store my this compound stock solution?
Stock solutions of this compound prepared in DMSO can be stored at -20°C for several months.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of water into the DMSO stock.[2]
Troubleshooting Guides
Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common problem due to the low aqueous solubility of the compound. Here is a step-by-step guide to address this issue:
-
Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your working solution. The concentration of the compound may be exceeding its solubility limit in the aqueous medium.
-
Optimize the Co-solvent Concentration: If your experimental system can tolerate it, you can slightly increase the percentage of DMSO in your final working solution. However, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity in cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution as it is gradually introduced to the aqueous environment.
-
Investigate Solubilizing Excipients: For certain applications, particularly in formulation development, the use of solubilizing agents such as cyclodextrins or surfactants can be explored to enhance aqueous solubility.
Quantitative Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 10.83 mg/mL | 80.15 mM | Sonication and gentle warming to 37°C are recommended to aid dissolution.[2] |
| Water | Insoluble | - | Direct dissolution in water or aqueous buffers is not recommended.[1][2] |
| Chloroform | Soluble | - | - |
| Dichloromethane | Soluble | - | - |
| Ethyl Acetate | Soluble | - | - |
| Acetone | Soluble | - | - |
Note: Quantitative solubility data for this compound in specific aqueous buffers like PBS is not widely available in the literature, reinforcing the recommendation to use a co-solvent approach.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this will be approximately 1.35 mg per 1 mL of DMSO.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the solid is not completely dissolved, place the vial in a 37°C water bath for 10-15 minutes. Following warming, place the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to come to room temperature for at least one hour.
-
Prepare an Intermediate Dilution: To minimize precipitation, it is recommended to first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM solution. Mix gently by inversion or by pipetting up and down.
-
Prepare the Final Working Solution: Use the intermediate dilution to prepare the final desired concentration. For example, to prepare a 1 µM working solution in a final volume of 2 mL, add 20 µL of the 100 µM intermediate solution to 1980 µL of cell culture medium.
-
Mix and Use Immediately: Mix the final working solution gently and add it to your assay plate immediately. It is recommended to prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: Signaling pathway of Xanthine Oxidase and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Pyrazoloadenine Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pyrazoloadenine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound and its derivatives are a class of small molecules that primarily function as protein kinase inhibitors.[1] A significant focus of research has been on their potent inhibitory activity against the REarranged during Transfection (RET) receptor tyrosine kinase.[1] By targeting the ATP-binding site of the RET kinase domain, this compound can block its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[2][3][4]
Q2: Which signaling pathways are affected by this compound?
As an inhibitor of the RET kinase, this compound primarily affects the signaling cascades initiated by RET activation. These include major pathways involved in cell growth and survival such as the MAPK/ERK pathway, the PI3K/AKT pathway, the JAK/STAT pathway, and the PLCγ pathway.[2][4][5][6] Inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells that are dependent on RET signaling.
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific derivative being used, the cell line, and the experimental endpoint (e.g., inhibition of proliferation vs. induction of apoptosis). Based on published data, the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) can range from the nanomolar to the low micromolar range. For initial experiments, a broad dose-response curve is recommended, starting from as low as 1 nM and going up to 10-50 µM.[7][8]
Q4: How should I prepare and store this compound for cell culture experiments?
Most this compound derivatives are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[9]
Q5: How long should I incubate my cells with this compound?
The optimal incubation time will vary depending on the cell line's doubling time and the specific biological question being addressed. For cell viability or proliferation assays, incubation times of 24, 48, or 72 hours are common.[10] For signaling studies looking at the inhibition of protein phosphorylation, much shorter incubation times (e.g., 1, 6, 12, or 24 hours) may be sufficient. A time-course experiment is recommended to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
This section addresses common issues that may be encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling. | Concentration is too low: The concentration of this compound may be insufficient to inhibit the target kinase effectively in your specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM). Ensure your positive controls are working as expected.[7] |
| Inactive target pathway: The RET signaling pathway may not be the primary driver of proliferation or survival in your chosen cell line. | Confirm the expression and activation of RET kinase in your cell line using techniques like Western blotting for phosphorylated RET. | |
| Compound instability: The this compound derivative may be unstable or degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. | |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line: The cell line you are using may be exceptionally sensitive to the cytotoxic effects of this compound. | Shift your dose-response curve to a lower concentration range (e.g., starting from picomolar or low nanomolar concentrations). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound may be too high. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments.[9] | |
| Off-target effects: At higher concentrations, this compound may be inhibiting other essential kinases, leading to general cytotoxicity. | Review literature for known off-target effects of your specific this compound derivative. If possible, test the effect of the compound on a cell line that does not express the primary target (RET). | |
| Inconsistent or variable results between experiments. | Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment. | Use cells with a consistent and low passage number for all experiments. |
| Cell seeding density: Inconsistent initial cell numbers can lead to variability in the final readout of viability or proliferation assays. | Optimize and standardize your cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment.[11][12] | |
| Reagent variability: Inconsistent lots of media, serum, or other reagents can impact cell health and response to treatment. | Use consistent lots of all reagents whenever possible and test new lots before use in critical experiments. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility: The this compound derivative may have limited solubility in aqueous cell culture medium, especially at higher concentrations. | Visually inspect the medium for any signs of precipitation after adding the compound. Try pre-warming the medium before adding the this compound stock solution. Consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture.[9] |
Data Presentation
The following table summarizes the reported efficacy of various this compound derivatives in different cell lines. This data can serve as a starting point for designing your own experiments.
| This compound Derivative | Target Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Unsubstituted this compound | LC-2/ad (RET-driven) | Cell Viability | 1 | [1] |
| Unsubstituted this compound | KM-12 (TRKA-driven) | Cell Viability | 3 | [1] |
| N-methyl this compound | LC-2/ad | Cell Viability | 1 | [1] |
| N-methyl this compound | A549 (cytotoxic control) | Cell Viability | 1 | [1] |
| 3-methoxypropane derivative (3f) | RET biochemical assay | Kinase Inhibition | 1.9 | [1] |
| Phenyl derivative (4a) | RET biochemical assay | Kinase Inhibition | 6.82 | [1] |
| 1-methyl-1H-pyrazole derivative (4d) | RET biochemical assay | Kinase Inhibition | 1.044 | [1] |
| Novel lead compound (8p) | LC-2/ad | Cell Viability | 0.016 | [1] |
| Novel lead compound (8p) | A549 | Cell Viability | 5.92 | [1] |
| Novel lead compound (8p) | RET biochemical assay | Kinase Inhibition | 0.00032 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they remain in the logarithmic growth phase for the duration of the experiment and provide a robust assay window.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability counting)
-
Cell viability reagent (e.g., MTT, resazurin, or a cell-titer glo luminescent assay kit)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest the cells using standard trypsinization or cell scraping methods.
-
Cell Counting: Resuspend the cells in a known volume of complete medium and perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration.
-
Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Course Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability in a set of wells for each seeding density using your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability signal (e.g., absorbance or luminescence) against time for each seeding density. The optimal seeding density will be the one that shows a logarithmic increase in signal over the intended duration of your drug treatment experiment without reaching a plateau (100% confluency).
Protocol 2: Dose-Response Curve for this compound using a Cell Viability Assay
Objective: To determine the IC50 or EC50 value of a this compound derivative in a specific cell line.
Materials:
-
Cell line of interest (at the predetermined optimal seeding density)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 50 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells containing only fresh medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 or EC50 value.
-
Mandatory Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
Technical Support Center: Overcoming Pyrazoloadenine Precipitation in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pyrazoloadenine precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a heterocyclic compound that serves as a scaffold for a variety of kinase inhibitors, notably those targeting receptor tyrosine kinases like RET.[1][2][3] Like many small-molecule kinase inhibitors designed to bind to the often hydrophobic ATP-binding pocket of kinases, this compound and its derivatives can be lipophilic (fat-soluble) and exhibit low aqueous solubility.[4][5] This inherent property is a primary reason for its precipitation in aqueous-based experimental assays.
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity forces the this compound molecules out of the solution, leading to the formation of a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: The tolerance to DMSO varies depending on the specific assay and cell line. However, a final concentration of 0.5% (v/v) or lower is generally recommended to minimize solvent effects on biological systems while maintaining the solubility of the compound. It is crucial to always include a vehicle control (assay buffer with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can the pH of the assay buffer affect this compound solubility?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can have the same effect.[4][6] It is advisable to determine the pKa of your specific this compound derivative to optimize the buffer pH for maximum solubility.
Q5: How does temperature affect the solubility of this compound?
A5: For most solid compounds, solubility in a liquid solvent increases with temperature.[7][8][9][10] Therefore, performing dilutions in pre-warmed assay buffer (e.g., 37°C) can help to prevent precipitation. However, it is essential to consider the temperature stability of this compound and other assay components.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous assay buffer.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer (see Protocol 1). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the assay buffer, and then add this to the final assay volume. Add the compound dropwise while gently vortexing. |
| Low Temperature | The solubility of this compound is lower at colder temperatures. | Use pre-warmed (e.g., 37°C) assay buffer for all dilutions. Ensure all components are at a consistent temperature. |
| Incompatible Buffer | Components of the buffer system may be interacting with the this compound. | Test alternative buffer systems (e.g., HEPES, Tris-HCl) to assess if precipitation is buffer-specific. |
Issue 2: Delayed Precipitation During Incubation
Symptoms: The solution is initially clear after adding this compound, but a precipitate forms over time during the assay incubation.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is not stable over time. | Lower the final working concentration to below the determined thermodynamic solubility limit. |
| Compound Instability | This compound may be degrading over time to a less soluble species. | Prepare fresh dilutions for each experiment and avoid storing diluted solutions. Minimize exposure to light if the compound is light-sensitive. |
| Interaction with Assay Components | This compound may be binding to proteins or other molecules in the assay, leading to the formation of insoluble complexes. | Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to improve stability. |
| pH Shift During Experiment | Cellular metabolism or other experimental factors may alter the pH of the medium over time, affecting solubility. | Ensure the assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Data Presentation: Solubility of a Representative this compound Derivative
The following tables provide representative quantitative data on the kinetic solubility of a hypothetical this compound derivative in different conditions. This data is for illustrative purposes and should be confirmed experimentally for your specific compound.
Table 1: Kinetic Solubility in Different Buffers (pH 7.4, 25°C)
| Buffer System (50 mM) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 15.2 ± 1.8 |
| HEPES | 25.7 ± 2.5 |
| Tris-HCl | 21.4 ± 2.1 |
Table 2: Effect of pH on Kinetic Solubility in 50 mM Phosphate Buffer (25°C)
| pH | Kinetic Solubility (µM) |
| 5.0 | 45.3 ± 4.1 |
| 6.0 | 32.1 ± 3.5 |
| 7.4 | 15.2 ± 1.8 |
| 8.0 | 8.9 ± 1.1 |
Table 3: Effect of Temperature on Kinetic Solubility in 50 mM HEPES (pH 7.4)
| Temperature (°C) | Kinetic Solubility (µM) |
| 4 | 10.5 ± 1.3 |
| 25 | 25.7 ± 2.5 |
| 37 | 38.9 ± 3.9 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer of choice
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate reader or HPLC for quantification
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM this compound stock in DMSO.
-
Dilute into aqueous buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to the wells of a 96-well plate containing a larger volume of the pre-warmed aqueous assay buffer (e.g., 198 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and shake: Seal the plate and incubate at the desired temperature for 1-2 hours on a plate shaker to allow the solution to equilibrate.
-
Visual inspection: Visually inspect the wells for any signs of precipitation.
-
Separate solid and liquid phases: Centrifuge the plate at high speed (e.g., 3000 x g) for 10-20 minutes to pellet any precipitate.
-
Quantify soluble compound: Carefully transfer the supernatant to a new UV-transparent plate. Determine the concentration of the dissolved this compound using a plate reader (if the compound has a suitable chromophore) or by HPLC analysis.
-
Determine kinetic solubility: The highest concentration at which no precipitate is observed is the kinetic solubility under those conditions.
Protocol 2: Stepwise Dilution for Assay Preparation
This protocol provides a method for preparing working solutions of this compound in your assay to minimize precipitation.
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Pre-warmed aqueous assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of the 10 mM stock solution in pre-warmed assay buffer. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of buffer. Mix gently by pipetting up and down.
-
Prepare the final working solution: Add the required volume of the intermediate dilution to your final assay volume. For example, to achieve a final concentration of 1 µM in 1 mL, add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer.
-
Mix gently: Mix the final solution by gentle inversion or pipetting. Avoid vigorous vortexing, which can sometimes induce precipitation.
-
Use immediately: Use the freshly prepared working solution in your assay without delay.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazoloadenine Solutions: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pyrazoloadenine in DMSO and other common laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage (especially at low temperatures). | The solubility limit has been exceeded, or the DMSO has absorbed water, reducing its solvating power. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If it does not fully redissolve, prepare a fresh stock solution. To prevent this, use anhydrous DMSO and ensure vials are tightly sealed. Storing aliquots at room temperature for short periods can also prevent freeze-thaw related precipitation. |
| Inconsistent results in biological assays. | The this compound may have degraded in the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound more frequently. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. It is advisable to perform a quick quality control check (e.g., by HPLC) on a new batch of stock solution. |
| Loss of compound potency over time. | This is a strong indicator of chemical degradation. The stability of compounds in solution is highly dependent on the specific molecular structure and storage conditions. | Minimize the storage time of solutions. For long-term storage, keep aliquots at -80°C and protect from light. If degradation is suspected, a stability study should be performed under your specific experimental conditions. |
| Color change in the DMSO stock solution. | This could indicate oxidation or another form of chemical degradation. | Discard the solution and prepare a fresh stock. To prevent oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a commonly used solvent for this compound, with a reported solubility of 10.83 mg/mL (80.15 mM)[1]. Sonication may be required to fully dissolve the compound[1]. For in vivo studies, co-solvents such as PEG300 and Tween 80 may be used in combination with DMSO to create a suitable formulation[1].
Q2: How should I store my this compound DMSO stock solutions?
A2: For long-term storage, it is best practice to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage (up to a few days), solutions may be kept at 4°C.
Q3: How long is this compound stable in DMSO?
Q4: Can I use other solvents besides DMSO?
A4: The solubility of this compound in other common laboratory solvents has not been widely reported. If you need to use an alternative solvent, it is crucial to determine the solubility and stability of this compound in that specific solvent under your experimental conditions. A small-scale solubility test followed by a stability assessment is recommended.
Q5: What are the signs of this compound degradation?
A5: Degradation can be indicated by a decrease in the expected biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms (e.g., HPLC or LC-MS).
Quantitative Data: Solubility
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10.83 mg/mL (80.15 mM) | [1] |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent. This is not a substitute for a full, validated stability study as per regulatory guidelines, but it can provide valuable insights for research purposes.
Objective: To evaluate the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous solvent of interest (e.g., DMSO)
-
High-precision balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Vials for storage
-
Controlled temperature storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary. This is your Time 0 sample.
-
-
Sample Analysis (Time 0):
-
Immediately analyze the freshly prepared stock solution by HPLC or LC-MS.
-
Determine the peak area of the this compound peak. This will serve as the baseline for 100% purity/concentration.
-
-
Storage:
-
Aliquot the remaining stock solution into multiple vials corresponding to the different time points and storage conditions you wish to test (e.g., 4°C, room temperature, -20°C).
-
Seal the vials tightly. For light-sensitive studies, use amber vials.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 7 days, 1 month), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC or LC-MS method as for the Time 0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Potential degradation routes for a this compound-like structure.
References
Technical Support Center: Pyrazoloadenine Western Blot Signal Enhancement
Welcome to the technical support center for researchers utilizing Pyrazoloadenine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot protocols and achieve a strong, clear signal. While this compound is a kinase inhibitor and not expected to directly interfere with the Western blot process, this guide addresses common issues that can lead to weak or no signal when analyzing protein expression changes resulting from such treatments.
Troubleshooting Guide: Weak or No Signal in Your Western Blot
Experiencing a faint or absent signal in your Western blot can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Faint or No Bands Detected
This is one of the most common issues in Western blotting. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Low Protein Abundance in Sample | - Increase the total protein loaded per well (20-40 µg is a common starting range).- If the target protein is known to have low expression, consider immunoprecipitation to enrich the protein of interest before loading.[1][2]- Treat cells with a positive control substance known to induce the expression of your target protein to confirm it is detectable.[1] |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer.[3][4]- Ensure no air bubbles are trapped between the gel and the membrane during the assembly of the transfer stack.[2]- Optimize transfer time and voltage, especially for high molecular weight proteins which may require longer transfer times or lower percentage gels.[5]- For small proteins (<30kDa), consider using a membrane with a smaller pore size (0.22 µm) and reducing the transfer time.[1] |
| Suboptimal Antibody Concentrations | - Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[6]- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit) and optimize its concentration.[7]- Always use freshly diluted antibodies, as reusing them can lead to reduced activity.[8] |
| Ineffective Blocking | - Over-blocking can mask the epitope. Reduce the blocking time or the concentration of the blocking agent.[9]- Some blocking agents, like non-fat dry milk, can interfere with the detection of phosphorylated proteins due to the presence of casein. In such cases, switch to a different blocking buffer like Bovine Serum Albumin (BSA).[10][11] |
| Issues with Detection Reagents | - Ensure your ECL (Enhanced Chemiluminescence) substrate has not expired and has been stored correctly.[2]- Increase the incubation time with the ECL substrate to enhance the signal.[2]- Use a high-sensitivity ECL substrate for detecting low-abundance proteins. |
| Excessive Washing | - While washing is crucial to reduce background, excessive or harsh washing steps can strip the antibody from the membrane. Reduce the number or duration of washes.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my Western blot signal?
A1: this compound is a small molecule kinase inhibitor and is not known to directly interfere with the components of the Western blot process, such as antibody-antigen binding or the chemiluminescent reaction. Any effect on your Western blot signal is likely due to its biological activity in your samples, i.e., altering the expression level of your target protein.
Q2: I'm using this compound to inhibit a kinase. What is a good loading control to use?
A2: A good loading control is a housekeeping protein whose expression is not affected by the experimental treatment. Commonly used loading controls include GAPDH, β-actin, and β-tubulin. It is crucial to validate that the expression of your chosen loading control is indeed stable under your specific experimental conditions, including this compound treatment, by running preliminary experiments.
Q3: How can I be sure that my protein has transferred from the gel to the membrane?
A3: A simple and effective way to check for successful protein transfer is to stain the membrane with Ponceau S solution immediately after the transfer is complete.[3][4] This reversible stain will allow you to visualize the protein bands on the membrane. You can also stain the gel with Coomassie Blue after transfer to see if any protein remains.
Q4: My signal is very weak. Should I increase the primary antibody concentration or the exposure time first?
A4: It is generally recommended to first optimize the primary antibody concentration. Using too high a concentration can lead to non-specific binding and high background, which will not be resolved by simply increasing the exposure time. Once the optimal primary antibody dilution is determined, you can then adjust the exposure time to achieve the desired signal intensity.
Q5: What is the difference between non-fat dry milk and BSA as blocking agents?
A5: Both are effective blocking agents, but they have different properties. Non-fat dry milk is generally more effective at reducing background noise but can interfere with the detection of some antigens, particularly phosphorylated proteins, due to the presence of endogenous biotin (B1667282) and glycoproteins.[10][11] BSA is a purified protein and is a good alternative, especially for phospho-protein detection. The choice of blocking agent may need to be empirically determined for your specific antibody-antigen pair.[11]
Experimental Protocols
Detailed Western Blot Protocol for Optimal Signal
This protocol provides a step-by-step guide to performing a Western blot with recommendations for enhancing signal strength.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[1][8]
-
Determine the protein concentration of your lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring there are no air bubbles between the gel and the membrane.[2]
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[12]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing it to X-ray film.[13]
-
Visualizations
Western Blot Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting a weak or absent signal in a Western blot.
Caption: A flowchart for troubleshooting weak Western blot signals.
Hypothetical Signaling Pathway Affected by this compound
As this compound has been identified as a RET kinase inhibitor, this diagram illustrates a simplified, hypothetical signaling cascade that could be investigated by Western blot following treatment with such an inhibitor.[14][15][16]
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazoloadenine Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their half-maximal inhibitory concentration (IC50) values when working with Pyrazoloadenine-based compounds. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, specifically 4-aminopyrazolo[3,4-d]pyrimidine, is a heterocyclic chemical scaffold that serves as a core structure for a variety of kinase inhibitors.[1][2] Derivatives of this scaffold have been shown to inhibit a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1).[2] As pan-CDK inhibitors, these compounds typically function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.[3][4]
Q2: What are the expected IC50 values for this compound-based pan-CDK inhibitors?
A2: The IC50 values for this compound derivatives can vary significantly depending on the specific chemical modifications of the scaffold, the target kinase, and the assay conditions. As "this compound" itself is a core structure, specific IC50 values are reported for its derivatives. For context, below is a table of reported IC50 values for several well-characterized pan-CDK inhibitors.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK9 (nM) |
| AT7519 | 190 | 44 | 67 | 18 | < 10 |
| Flavopiridol | 30 | 100 | 20 | - | 10 |
| (R)-Roscovitine | 2700 | 100 | >100000 | - | 800 |
| P276-00 | 79 | 224 | 63 | - | 20 |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | 5-25 |
Data compiled from multiple sources.[4][5] Actual values may vary based on experimental conditions.
Q3: Why are my IC50 values for a this compound compound inconsistent between experiments?
A3: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from numerous factors.[6] Minor variations in experimental conditions can lead to significant differences in measured potency. Key factors include cell passage number, seeding density, media and serum lot changes, incubation times, and the stability of the compound itself.[7] A 2- to 5-fold variation in IC50 values between experiments using the same cell line can be considered within a normal range.
Q4: Why is there a significant difference between my biochemical assay IC50 and my cell-based assay IC50?
A4: It is common to observe a higher IC50 value in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors, including:
-
Cellular permeability: The compound may have poor penetration across the cell membrane to reach its intracellular target.[6]
-
Efflux pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.[6]
-
Intracellular ATP concentration: The high concentration of ATP within cells (millimolar range) competes with ATP-competitive inhibitors, leading to a higher apparent IC50.[3]
-
Off-target effects and cellular metabolism: The compound may be metabolized by the cells into less active forms or may engage with other cellular components.
Troubleshooting Guide for Inconsistent IC50 Values
This guide provides a systematic approach to identifying and resolving the root causes of inconsistent IC50 values.
Issue 1: High Variability in IC50 Values Between Replicate Experiments
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain a consistent cell passage number. Ensure cells are in the logarithmic growth phase during the experiment. Use the same lot of media and serum for a set of experiments.[7] |
| Variable Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all plates and experiments. |
| Inaccurate Pipetting | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions and ensure proper mixing. |
| Compound Instability/Degradation | Prepare fresh serial dilutions of the this compound compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental data points, as these are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Issue 2: Poor Dose-Response Curve Fit
| Potential Cause | Recommended Action |
| Inappropriate Concentration Range | Test a wider range of inhibitor concentrations, typically spanning several orders of magnitude, to ensure a complete sigmoidal curve with clear upper and lower plateaus.[3] |
| Compound Solubility Issues | Visually inspect the compound in solution at the highest concentrations for any precipitation. If solubility is an issue, consider using a different solvent or lowering the highest concentration tested. |
| Incorrect Data Normalization | Ensure proper positive (e.g., no inhibitor/vehicle control for 0% inhibition) and negative (e.g., a known potent inhibitor for 100% inhibition) controls are included on every plate for accurate normalization. |
| Low Assay Quality | Calculate the Z'-factor for your assay to ensure it is robust and reproducible. A Z'-factor between 0.5 and 1.0 is considered excellent. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of a this compound derivative against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Reaction Setup: To each well of the assay plate, add the diluted compound, the kinase, and the substrate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Protocol 2: Cell-Based IC50 Determination using MTT Assay
This protocol describes a method to determine the IC50 of a this compound compound on the proliferation of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 490-570 nm using a plate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: CDK4/6 signaling pathway and inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent IC50 results.
References
- 1. This compound | ROS | TargetMol [targetmol.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pyrazoloadenine Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of pyrazoloadenine and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the unsubstituted this compound core structure?
A1: The unsubstituted this compound fragment has been observed to reduce cell viability in cell lines that do not express the intended target, such as the RET oncoprotein. This indicates cytotoxic off-target effects. For instance, in non-RET driven cell lines, EC50 values for cytotoxicity have been reported in the range of 1-3 μM[1][2].
Q2: Which kinases are known potential off-targets for this compound-based compounds?
A2: The this compound scaffold has been associated with the inhibition of a range of protein kinases beyond its intended targets. These can include Bruton's tyrosine kinase (BTK), cyclin-dependent kinases 1 and 2 (CDK1/2), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. The specific off-target profile can vary significantly based on the substitutions on the this compound core.
Q3: Can this compound compounds interfere with common cell viability assays?
A3: Yes, like other pyrazole-based compounds, this compound derivatives can potentially interfere with cell viability assays. This can manifest as autofluorescence in fluorescence-based assays or direct reduction of tetrazolium salts (e.g., MTT) in colorimetric assays, leading to inaccurate results[3][4]. It is crucial to include appropriate controls to account for these potential interferences.
Q4: How can I improve the selectivity of my this compound-based inhibitor?
A4: Improving selectivity often involves medicinal chemistry efforts to modify the core this compound structure. Structure-activity relationship (SAR) studies have shown that adding specific chemical moieties can enhance potency for the intended target while reducing off-target effects and general cytotoxicity. For example, the development of the selective RET inhibitor '8p' from an unsubstituted this compound fragment highlights how chemical modifications can significantly improve the selectivity profile[1][2].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound compounds.
Problem 1: Unexpectedly High Cytotoxicity in Target-Negative Cell Lines
You observe significant cell death at concentrations where your this compound compound is not expected to inhibit its primary target.
-
Possible Cause 1: Off-target kinase inhibition. Your compound may be inhibiting other essential kinases, leading to cytotoxicity.
-
Possible Cause 2: General cellular toxicity. The compound may be inducing cell death through mechanisms unrelated to kinase inhibition, such as mitochondrial toxicity or induction of apoptosis through off-target pathways.
-
Troubleshooting Step: Investigate markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) via Western blot. Assess mitochondrial health using assays that measure mitochondrial membrane potential.
-
Problem 2: Inconsistent Results in Cell Viability Assays
Your IC50 values for cell viability vary significantly between experiments.
-
Possible Cause 1: Compound precipitation. this compound derivatives, particularly at higher concentrations, may precipitate in cell culture media.
-
Possible Cause 2: Interference with assay reagents. The compound may be directly interacting with the viability assay reagents.
-
Troubleshooting Step: Run a cell-free control by adding your compound to the assay medium and reagents to check for direct chemical reactions (e.g., color change with MTT). If interference is detected, switch to an alternative viability assay that uses a different detection principle (e.g., ATP-based luminescence assays like CellTiter-Glo® or LDH release assays)[3][4][8].
-
-
Possible Cause 3: Compound autofluorescence. If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of the assay.
-
Troubleshooting Step: Measure the fluorescence of your compound in cell-free wells. If significant, consider using a fluorescent dye with a different spectral profile[3].
-
Problem 3: No Effect on Downstream Signaling of the Intended Target, but Still Observing a Cellular Phenotype
Your this compound compound does not appear to inhibit the phosphorylation of the direct downstream substrate of your target kinase, yet you still observe a significant cellular effect (e.g., decreased proliferation).
-
Possible Cause: Inhibition of a parallel or upstream signaling pathway. The observed phenotype may be due to the inhibition of an off-target kinase in a different signaling cascade that also influences the measured outcome.
-
Troubleshooting Step: Use Western blotting to probe the phosphorylation status of key proteins in major signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Look for unexpected changes in the phosphorylation of proteins like ERK1/2, Akt, or their downstream effectors[9][10][11][12].
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the on- and off-target effects of representative this compound compounds.
Table 1: In Vitro Potency and Cellular Activity of a this compound-based RET Inhibitor (8p) and its Precursor Fragment
| Compound | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Unsubstituted this compound | RET | Biochemical | 9.20 | [1] |
| TRKA | Biochemical | 57.07 | [1] | |
| LC-2/ad (RET-driven) | Cell Viability | 1.47 | [1] | |
| KM-12 (TRKA-driven) | Cell Viability | 1.73 | [1] | |
| A549 (Cytotoxic control) | Cell Viability | 3.02 | [1] | |
| Compound 8p | RET | Biochemical | 0.000326 | [1][2] |
| LC-2/ad (RET-driven) | Cell Viability | 0.016 | [1][2] | |
| A549 (Cytotoxic control) | Cell Viability | 5.92 | [1][2] |
Table 2: General Troubleshooting for this compound in Cell-Based Assays
| Issue | Potential Cause | Recommended Action |
| High background in fluorescence assays | Compound autofluorescence | Run cell-free controls to quantify compound fluorescence. Switch to a fluorescent dye with a different excitation/emission spectrum. |
| False positives in MTT/XTT assays | Direct reduction of tetrazolium salts | Run cell-free controls. Switch to a non-tetrazolium-based assay (e.g., LDH release, ATP-based). |
| Compound precipitation | Poor solubility in media | Visually inspect wells. Lower compound concentration, use a different solvent, or add a solubilizing agent. |
| Inconsistent results | Uneven cell seeding, solvent toxicity, compound degradation | Ensure homogenous cell suspension. Include a vehicle control. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the off-target kinases of a this compound compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a series of dilutions to be tested.
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house panel covering a broad range of kinases. Assays are typically performed in multi-well plates.
-
Reaction Mixture: For each kinase, combine the enzyme, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the this compound compound at various concentrations to the reaction mixtures. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Incubation: Incubate the reaction plates at the optimal temperature for a specified time (e.g., 60 minutes at 30°C).
-
Detection: Stop the reaction and measure the kinase activity. Common detection methods include radiometric assays (measuring 32P incorporation), fluorescence-based assays, or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™)[5].
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
Objective: To investigate whether a this compound compound affects major signaling pathways in a cell-based model.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of the this compound compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against key signaling proteins and their phosphorylated forms (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt). Also, probe for an apoptosis marker like cleaved caspase-3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the chemiluminescent signal.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: A logical workflow for troubleshooting off-target effects of this compound.
Caption: Potential on-target and off-target signaling pathways affected by this compound.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pyrazoloadenine Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of Pyrazoloadenine in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target control cell line when using a basic this compound scaffold. What is the likely cause?
A1: Unsubstituted this compound fragments have been shown to exhibit cytotoxicity in non-target cell lines.[1][2] This is often due to off-target kinase inhibition. Pyrazoloadenines, like many kinase inhibitors, target the ATP-binding pocket of kinases. Due to the conserved nature of this pocket across the kinome, less selective compounds can inhibit multiple kinases beyond the intended target, leading to cytotoxic effects.[3]
Q2: How can we reduce the off-target cytotoxicity of our this compound compound?
A2: A common and effective strategy is to modify the this compound scaffold to improve its selectivity for the target kinase. Structure-activity relationship (SAR) studies have demonstrated that chemical modifications at specific positions on the this compound ring can significantly enhance selectivity and reduce off-target effects. For instance, expanding the fragment at the solvent front and the allosteric pocket of the target kinase can improve affinity and selectivity.[1]
Q3: What are the typical cellular effects of this compound-induced cytotoxicity in non-target cells?
A3: this compound-induced cytotoxicity in non-target cells often manifests as apoptosis (programmed cell death) and cell cycle arrest.[4] This can be observed through various cellular changes, including loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation.
Q4: Which signaling pathways are commonly affected by off-target this compound activity, leading to cytotoxicity?
A4: Off-target inhibition of kinases by this compound can disrupt critical signaling pathways essential for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[3][5] Dysregulation of these pathways can trigger apoptotic cascades and halt the cell cycle, resulting in cell death.
Q5: How can we experimentally assess the cytotoxicity of our this compound compounds?
A5: Standard in vitro cytotoxicity assays such as the MTT assay and the LDH release assay are widely used. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of membrane integrity and cell death.[5][7]
Troubleshooting Guides
Problem: High background signal in our MTT assay when testing this compound derivatives.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Some chemical compounds can directly reduce MTT, leading to a false-positive signal. Run a control with the compound in cell-free media to check for direct reduction. If interference is observed, consider using an alternative cytotoxicity assay like the LDH release assay. |
| Precipitation of Compound | At higher concentrations, the this compound derivative may precipitate in the culture medium, scattering light and leading to artificially high absorbance readings. Visually inspect the wells for any precipitate. If present, try to dissolve the compound in a different solvent or lower the final concentration. |
| Contamination | Microbial contamination can lead to high metabolic activity and an increased background signal. Regularly check cell cultures for any signs of contamination. |
Problem: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Steps |
| Different Biological Endpoints | MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays directly measure cell membrane damage. A compound might inhibit metabolic activity without causing immediate cell death, leading to a discrepancy. Consider the mechanism of your compound and choose the assay that best reflects the expected cytotoxic effect. |
| Timing of Assay | The kinetics of cell death can vary. For example, a compound might induce apoptosis, which involves a cascade of events over several hours or days. An early time point in an LDH assay might not capture significant cell death, while an MTT assay at the same time point might show reduced metabolic activity. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Assay Artifacts | As mentioned, compounds can interfere with the chemistry of the assay itself. Always run appropriate controls, including compound-only and vehicle-only wells, to identify any potential artifacts. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound Derivatives in a Non-Target Cell Line (A549)
The following table summarizes data from a study by Saha et al. (2021), demonstrating how chemical modifications to the this compound scaffold can reduce cytotoxicity in the A549 non-small cell lung cancer cell line, which is used as a cytotoxic control (non-RET driven).[1][2]
| Compound | Modification | EC50 in A549 cells (µM) |
| Fragment 1 | Unsubstituted this compound | 3.02 |
| N-methyl derivative | N-methyl substitution at R1 | 1 |
| 3f | 3-methoxypropane at R1 | >50 |
| 8p | Merged fragments with modifications at R1 and C3 | 5.92 |
EC50: Half-maximal effective concentration. A higher EC50 value indicates lower cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is suitable for determining the viability of non-target cells treated with this compound derivatives.[8][6][9]
Materials:
-
Non-target cell line (e.g., A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle-only control wells.
Protocol 2: LDH Release Assay for Assessing this compound Cytotoxicity
This protocol is based on standard LDH assay procedures and measures cell membrane integrity.[3][7]
Materials:
-
Non-target cell line (e.g., A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound compounds
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to the controls (spontaneous release from untreated cells and maximum release from lysed cells).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target inhibition by this compound leading to cytotoxicity.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Pyrazoloadenine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Pyrazoloadenine treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] It functions by competing with ATP for the binding site in the kinase domain of the RET protein. This prevents the autophosphorylation and activation of RET, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][3]
Q2: What are the primary downstream signaling pathways affected by this compound treatment?
A2: By inhibiting RET kinase activity, this compound primarily affects two major downstream signaling cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[1][3] Inhibition of these pathways leads to reduced cell proliferation, survival, and migration. Monitoring the phosphorylation status of key proteins in these pathways, such as p-ERK and p-AKT, is a common method to assess the efficacy of this compound treatment.
Q3: What is a recommended starting point for a time-course experiment with this compound?
A3: The optimal incubation time for this compound is dependent on the cell type, the concentration of the inhibitor, and the specific experimental endpoint. For initial time-course experiments, it is recommended to test a broad range of time points.
-
For signaling pathway analysis (e.g., Western blot for p-ERK, p-AKT): Shorter incubation times are often sufficient to observe maximal inhibition. A suggested range is 1, 2, 4, 8, and 24 hours.
-
For cellular endpoint assays (e.g., cell viability, apoptosis): Longer incubation times are typically required to observe a significant effect. A suggested range is 24, 48, and 72 hours.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The concentration of this compound and the incubation time are interdependent. Higher concentrations of the inhibitor may lead to a more rapid and potent inhibition of RET signaling, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations may necessitate longer incubation periods to achieve a similar level of inhibition. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal combination for your specific experimental goals.
Q5: What are potential off-target effects of this compound?
A5: While this compound is designed to be a selective RET inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. One study noted that an unsubstituted this compound fragment showed cytotoxicity in non-RET driven cell lines at concentrations of 1-3 µM.[4] A global kinase selectivity screen of a potent this compound derivative (8p) against 97 kinases showed excellent selectivity.[2] However, it is always advisable to use the lowest effective concentration to minimize potential off-target effects and to validate findings using multiple approaches.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of downstream signaling (e.g., p-ERK, p-AKT) | Incubation time is too short. | Increase the incubation time. For signaling studies, try a time course of 1, 2, 4, 8, and 24 hours. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low RET expression or activity in the cell line. | Confirm the expression and phosphorylation status of RET in your cell model using Western blotting. Select a different cell line if necessary. | |
| Compound degradation. | Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High cell death or cytotoxicity observed | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic threshold. |
| Incubation time is too long. | Reduce the incubation time. For long-term experiments, assess viability at multiple time points (e.g., 24, 48, 72 hours). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Use cells at a consistent passage number and confluency. Ensure consistent cell seeding density. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Technical variability in assays. | Standardize all experimental steps, including incubation times, reagent concentrations, and washing steps. |
Data Presentation
Table 1: Illustrative Time-Course of this compound Effect on Cell Viability (MTT Assay)
| Incubation Time | This compound Concentration | % Cell Viability (Relative to Vehicle Control) |
| 24 hours | 0.01 µM | 95 ± 5% |
| 0.1 µM | 80 ± 7% | |
| 1 µM | 65 ± 6% | |
| 10 µM | 40 ± 8% | |
| 48 hours | 0.01 µM | 85 ± 6% |
| 0.1 µM | 60 ± 8% | |
| 1 µM | 35 ± 5% | |
| 10 µM | 15 ± 4% | |
| 72 hours | 0.01 µM | 70 ± 7% |
| 0.1 µM | 40 ± 6% | |
| 1 µM | 10 ± 3% | |
| 10 µM | <5% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Time-Course of Downstream Signaling Inhibition by this compound (1 µM) by Western Blot
| Treatment Time | p-ERK / Total ERK Ratio | p-AKT / Total AKT Ratio |
| 0 hours (Control) | 1.00 | 1.00 |
| 1 hour | 0.35 | 0.45 |
| 2 hours | 0.15 | 0.20 |
| 4 hours | 0.10 | 0.15 |
| 8 hours | 0.12 | 0.18 |
| 24 hours | 0.25 | 0.30 |
Ratios are normalized to the 0-hour time point and are for illustrative purposes only. A decrease in the ratio indicates inhibition of the signaling pathway.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol describes a time-course experiment to determine the optimal incubation time for this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Western Blot for Downstream Signaling Inhibition
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of downstream targets like ERK and AKT.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a fixed concentration of this compound (e.g., the IC50 determined from the viability assay) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle-only control for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest.
Mandatory Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
Troubleshooting unexpected results in Pyrazoloadenine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazoloadenine compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low potency in cellular assays despite good biochemical activity. What are the potential reasons?
A1: A discrepancy between biochemical and cellular assay results can stem from several factors. One common issue is poor cell permeability, which prevents the compound from reaching its intracellular target.[1] Additionally, the compound may be subject to efflux by transporters in the cell membrane. It is also possible that the compound is unstable in the cell culture medium or is rapidly metabolized by the cells. Consider performing cell permeability assays or modifying the compound's structure to improve its pharmacokinetic properties.
Q2: I am observing cytotoxicity in cell lines that do not express the target kinase. What could be the cause?
A2: This phenomenon is likely due to off-target effects, where the this compound compound inhibits other kinases or cellular proteins essential for cell survival.[1][2][3] Many kinase inhibitors exhibit some level of off-target activity.[3] To investigate this, you can perform kinome-wide profiling to identify other potential targets. It is also crucial to include appropriate control cell lines in your experiments to distinguish between on-target and off-target toxicity.[1][4]
Q3: How do I address solubility issues with my this compound analog?
A3: Poor solubility is a common challenge in drug discovery.[5][6] For this compound compounds, which are often prepared in DMSO for in vitro assays, ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[7] When diluting into aqueous buffers or cell culture media, precipitation can occur. It is advisable to determine the kinetic solubility of your compound in the final assay buffer. Strategies to improve solubility include modifying the compound's structure to include more polar groups or using formulation techniques such as co-solvents or excipients.[6][8]
Q4: The dose-response curve for my this compound inhibitor is unusually steep. How should I interpret this?
A4: A steep dose-response curve, where a small change in compound concentration leads to a large change in response, can sometimes indicate non-specific activity or assay artifacts.[9] However, it can also be a characteristic of compounds with a specific mechanism of action, such as stoichiometric inhibition.[9] It is important to ensure that the steepness is not due to issues like compound precipitation at higher concentrations. Repeating the experiment with careful attention to solubility and including appropriate controls can help in the interpretation.
Troubleshooting Guides
Kinase Inhibition Assays
Q: My IC50 values for a this compound inhibitor are inconsistent between experiments. What should I check?
A: Inconsistent IC50 values in kinase assays can arise from several sources. Here is a troubleshooting workflow to identify the potential cause:
Detailed Checklist:
-
Reagent Preparation:
-
ATP Concentration: Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase, as IC50 values are sensitive to ATP concentration.[10]
-
Enzyme Activity: The specific activity of the kinase can vary between batches. Always qualify a new batch of enzyme. Autophosphorylation of the kinase can also affect results.[10]
-
-
Assay Conditions:
-
Incubation Times: Both pre-incubation of the inhibitor with the kinase and the kinase reaction time should be kept constant.
-
Buffer Components: Verify the pH and composition of your assay buffer.
-
-
Compound Integrity:
-
Solubility: Visually inspect for compound precipitation upon dilution into the assay buffer. Poor solubility can lead to artificially high IC50 values.
-
Stability: The compound may be unstable in the assay buffer. Consider assessing its stability over the course of the experiment.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to fit your dose-response curves.[9]
-
Controls: Ensure your positive and negative controls are behaving as expected.
-
Cell Viability Assays (e.g., MTT, MTS, CCK-8)
Q: I am observing high background or false positives in my cell viability assay with a this compound compound. What is the cause?
A: High background or false positives in tetrazolium-based assays can be caused by the compound itself interfering with the assay chemistry.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Incubate your this compound compound with the assay reagent in cell-free media.[11] If you observe a color change, your compound is directly reducing the tetrazolium salt.
-
Check for Contamination: Bacterial or fungal contamination can lead to high background absorbance.[12]
-
Optimize Seeding Density: A cell seeding density that is too high can lead to nutrient depletion and cell death, confounding the results.[12] Conversely, a density that is too low may not show a clear dose-dependent effect.[12]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells, typically below 0.1% to 0.5%.[7]
Western Blotting
Q: I am not seeing a decrease in the phosphorylation of my target protein after treatment with a this compound inhibitor, even though it is active in the kinase assay.
A: This could be due to several factors related to the cellular context or the western blotting procedure itself.
Potential Issues and Solutions:
-
Insufficient Cellular Potency: The compound may not be potent enough in the cellular environment to achieve the necessary target engagement. Try increasing the concentration or the treatment duration.
-
Redundant Signaling Pathways: The cell may have compensatory signaling pathways that maintain the phosphorylation of your target.
-
Timing of Analysis: The inhibition of phosphorylation may be transient. Perform a time-course experiment to identify the optimal time point for analysis.
-
Antibody Issues:
-
Protein Degradation: Ensure that your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target protein.[13]
Quantitative Data Summary
The following tables summarize sample inhibitory activities of this compound derivatives against RET kinase and their effects on cell viability.
Table 1: Biochemical Activity of this compound Derivatives against RET Kinase
| Compound | RET IC50 (µM) | TRKA IC50 (µM) | Selectivity (TRKA/RET) |
| Fragment 1 | 9.20 | 57.07 | ~6.2 |
| 3f | 1.9 | >50 | >26 |
| 4a | 6.82 ± 2.22 | >50 | >7.3 |
| 4d | 1.044 ± 0.27 | >50 | >48 |
| 8p | 0.000326 | Not Reported | Not Reported |
Data adapted from a study on RET inhibitors.[1]
Table 2: Cellular Activity of this compound Derivatives
| Compound | LC-2/ad (RET-driven) EC50 (µM) | KM-12 (TRKA-driven) EC50 (µM) | A549 (Control) EC50 (µM) |
| Fragment 1 | 1.47 | 1.73 | 3.02 |
| 8p | 0.016 | Not Reported | 5.92 |
Data adapted from a study on RET inhibitors.[1][4]
Experimental Protocols
General Protocol for a Kinase Inhibition Assay (Radiometric Filter Binding)
-
Prepare Reagents: Prepare assay buffer, kinase, substrate, ATP (including radiolabeled ATP), and your this compound inhibitor at various concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase and the this compound inhibitor (or vehicle control).
-
Incubate for a defined pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a filter plate that binds the substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
General Protocol for a Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of your this compound compound (and vehicle control) for the desired duration (e.g., 48-72 hours).[7]
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilize Formazan: Remove the media and add a solubilization solution (e.g., DMSO or an SDS-based solution) to dissolve the formazan crystals.[14][15]
-
Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of poorly soluble drug dissolution in conditions simulating the gastrointestinal tract flow. 2. Cocompression of drugs with buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Pyrazoloadenine degradation and storage best practices
This technical support center provides guidance on the best practices for the storage and handling of pyrazoloadenine, alongside troubleshooting for common issues encountered during its use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2-8°C.[1] It is stable under these recommended conditions. For short durations of less than two weeks, shipping and storage at room temperature are acceptable.[1] Some suppliers may also recommend storage at room temperature.[2] Always refer to the manufacturer's specific instructions on the product data sheet.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMSO at a concentration of 10.83 mg/mL (80.15 mM).[3] Sonication may be required to fully dissolve the compound.[3] It is recommended to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: The degradation of this compound is likely to involve the modification of its core pyrazole (B372694) and adenine (B156593) structures, particularly under harsh conditions.
-
Pyrazole Ring: The pyrazole ring is generally stable and resistant to oxidation and reduction due to its aromatic character.[1] However, under strong oxidizing conditions, ring-opening may occur.[1]
-
Adenine Moiety: The adenine portion can undergo enzymatic or chemical degradation. A common degradation pathway for adenine nucleotides involves conversion to inosine, followed by further degradation to hypoxanthine, xanthine, and finally uric acid.[3][4][5]
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time can indicate degradation.
Troubleshooting Guides
Problem: I am seeing unexpected or inconsistent results in my kinase assay.
-
Possible Cause 1: Degradation of this compound. If the this compound solution has been stored improperly (e.g., at room temperature for an extended period, exposed to light, or subjected to multiple freeze-thaw cycles), it may have degraded. Degradation products may have reduced or no activity, leading to a decrease in the expected inhibitory effect.
-
Solution: Prepare a fresh stock solution of this compound from a solid sample that has been stored correctly. Compare the results obtained with the fresh and old solutions.
-
-
Possible Cause 2: Interference from Degradation Products. Some degradation products, particularly those that retain the core pyrazole scaffold, may still possess biological activity and could act as kinase inhibitors, potentially leading to confounding results.[6][7][8]
-
Solution: Analyze the this compound solution for purity using a suitable analytical method like HPLC. If degradation is significant, the solution should be discarded and a fresh one prepared.
-
Problem: I observe precipitation in my this compound stock solution.
-
Possible Cause: Poor Solubility or Supersaturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the solution may have been stored at a temperature that reduces solubility.
-
Solution: Gently warm the solution and sonicate to try and redissolve the precipitate. If this is unsuccessful, the solution may need to be remade at a lower concentration. Always ensure the compound is fully dissolved before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid this compound to dry heat at 105°C for a specified time.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze the samples using a suitable HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Temperature | 25°C |
DOT Script for Forced Degradation Workflow:
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Signaling Pathway Analysis - Potential Impact of Degradation
While the direct impact of this compound degradation products on specific signaling pathways is not established, this conceptual workflow illustrates how to assess such effects. This compound is known to inhibit kinases such as RET.[9]
Methodology:
-
Prepare Samples:
-
Control: Vehicle control (e.g., DMSO).
-
Intact this compound: A solution of this compound of known purity.
-
Degraded this compound: A solution of this compound that has been subjected to forced degradation (e.g., base hydrolysis) and subsequently neutralized.
-
-
Cell-Based Assay:
-
Culture cells relevant to the signaling pathway of interest (e.g., a cell line with a RET fusion).
-
Treat the cells with the control, intact this compound, and degraded this compound solutions at various concentrations.
-
Incubate for a specified period.
-
-
Pathway Analysis:
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of key downstream proteins in the targeted pathway (e.g., PLCγ, ERK).
-
Alternatively, use a kinase activity assay to directly measure the inhibitory effect on the target kinase.
-
-
Data Interpretation: Compare the effects of the intact and degraded this compound on protein phosphorylation or kinase activity. A significant difference would indicate that the degradation products have an altered biological activity profile.
DOT Script for Signaling Pathway Impact Analysis:
Caption: Experimental workflow to assess the impact of degradation on signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Increased Adenine Nucleotide Degradation in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of adenine nucleotides in ischemic and reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Adenine Nucleotide Degradation in Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Framework for Determining In Vivo Dosage of Novel Pyrazoloadenine-Based Kinase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an appropriate in vivo dosage for novel pyrazoloadenine-based compounds. The information is presented in a question-and-answer format to address specific challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the in vivo dosage for my novel this compound compound?
A1: The process of determining the in vivo dosage for a novel compound is a structured progression from in vitro characterization to non-clinical safety and pharmacokinetic studies. The initial steps should involve:
-
Thorough in vitro characterization: Determine the compound's potency (e.g., IC50 or EC50) against its intended target and in cell-based assays. For example, a this compound derivative, 8p, was identified as a selective RET inhibitor with an IC50 of 0.000326 μM in a biochemical assay and an EC50 of 0.016 μM in a RET-driven cell line.[1][2]
-
Early safety assessment: Conduct preliminary in vitro cytotoxicity assays in non-target cell lines to understand the compound's general toxicity. For instance, an unsubstituted this compound fragment showed reduced cell viability in non-RET driven cell lines with EC50 values of 1 μM and 3 μM.[1][2]
-
Literature review: Investigate publicly available data on similar this compound or pyrazole-based compounds to understand potential dosage ranges, pharmacokinetic profiles, and observed toxicities.
Q2: What are the essential preclinical studies before initiating in vivo efficacy experiments?
A2: Before proceeding to efficacy studies, it is crucial to conduct the following preclinical assessments:
-
Maximum Tolerated Dose (MTD) Study: This study aims to determine the highest dose of the drug that does not cause unacceptable side effects or mortality in the short term.[3] Typically, this involves administering escalating single doses to small groups of animals and observing them for a defined period (e.g., 72 hours) for clinical signs of toxicity.[3]
-
Pharmacokinetic (PK) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model. Key parameters to measure include plasma clearance, volume of distribution, terminal half-life, and oral bioavailability.[4]
-
Dose Range-Finding Studies: These can be single-dose or short-term repeat-dose studies to identify a dose range that is both tolerable and shows biological activity.[3]
Q3: How can I leverage in vitro data to estimate a starting dose for in vivo studies?
A3: While there is no direct formula to convert in vitro IC50 values to an in vivo dose, the in vitro data is crucial for informing the design of in vivo studies. A common approach is to aim for plasma concentrations in the animal model that are a multiple of the in vitro IC50 or EC50 value. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can be a valuable tool to project the required oral doses to achieve a certain level of tumor growth inhibition based on preclinical data.[4]
Q4: What are some common toxicities observed with pyrazole-based compounds?
A4: The toxicity profile is highly dependent on the specific chemical structure of the this compound derivative. However, based on available data for some related compounds, potential toxicities could include:
-
Myelosuppression: As seen with Pyrazoloacridine (B1679931) (PZA), where dose-limiting granulocytopenia was observed.[5]
-
Mucositis: Also a dose-limiting toxicity for PZA.[5]
-
Neurological Toxicity: This was an acute dose-limiting toxicity for a PZA derivative in mice at a dose of 300 mg/m².[6]
-
General clinical signs of toxicity: Researchers should monitor for changes in behavior (lethargy, hyperactivity), appearance (piloerection), and physiological functions (labored breathing).[3]
It is important to note that some pyrazole (B372694) derivatives have been found to have low toxicity in acute tests.[7]
Q5: Which animal models are typically used for pharmacokinetic and toxicology studies?
A5: Rodent models, such as mice and rats, are commonly used for initial MTD and PK studies.[3] For more comprehensive preclinical toxicology packages, studies in a non-rodent species, such as dogs or monkeys, are often required.[4][8] The choice of species can depend on factors like metabolism and target expression.
Q6: What are the key pharmacokinetic parameters that I should measure?
A6: The key pharmacokinetic parameters to assess include:
-
Plasma Clearance (CL): The rate at which the drug is removed from the plasma.
-
Volume of Distribution (Vd): The extent of drug distribution in the body tissues.
-
Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Maximum Plasma Concentration (Cmax): The highest observed concentration in the plasma.
-
Area Under the Curve (AUC): The total drug exposure over time.[5]
Q7: How do I select an appropriate vehicle and route of administration?
A7: The choice of vehicle and route of administration depends on the physicochemical properties of your compound (e.g., solubility) and the intended clinical application.
-
Vehicle Selection: The vehicle should solubilize the compound without causing toxicity itself. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG, or Tween 80. It is crucial to run a vehicle-only control group in your in vivo studies.
-
Route of Administration: Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[3][8] The choice may be guided by the desired pharmacokinetic profile and the compound's stability and absorption characteristics. For example, some compounds may have poor oral bioavailability in certain species.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High toxicity at low doses | - Off-target effects of the compound.- Unsuitable vehicle causing toxicity.- Rapid absorption leading to high Cmax. | - Perform broader in vitro kinase screening to identify off-target activities.- Test the vehicle alone for toxicity.- Consider a different route of administration (e.g., continuous infusion) or formulation to control the absorption rate. |
| Lack of efficacy in vivo despite good in vitro potency | - Poor pharmacokinetic properties (low bioavailability, rapid clearance).- Inadequate drug exposure at the tumor site.- The animal model may not be appropriate. | - Conduct thorough pharmacokinetic studies to understand drug exposure.[9]- Measure drug concentration in the tumor tissue.- Consider a different dosing schedule or route of administration.- Ensure the target is expressed and functional in the chosen xenograft model. |
| High variability in animal response | - Inconsistent dosing technique.- Animal health issues.- Genetic variability within the animal strain. | - Ensure all personnel are properly trained in animal handling and dosing techniques.- Closely monitor animal health throughout the study.- Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a Pyrazole-based MET Kinase Inhibitor (GNE-A) in Different Species [4]
| Parameter | Mouse | Rat | Monkey | Dog |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |
| Volume of Distribution (L/kg) | 9.0 | 2.1 | 4.8 | 6.0 |
| Terminal Half-life (h) | - | 1.67 | - | 16.3 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |
Table 2: Human Pharmacokinetic and Dosing Information for Pyrazoloacridine (PZA) [5]
| Parameter | Value |
| Administration | 24-hour continuous IV infusion weekly for 3 of 4 weeks |
| Recommended Phase II Dose | 281 mg/m² |
| Dose-Limiting Toxicities | Granulocytopenia, Mucositis (at 351 mg/m²) |
| Maximum Plasma Level (at 281 mg/m²) | 1.6 µM |
| AUC (at 281 mg/m²) | 56 µM·h |
| Terminal Half-life | 27 h |
Experimental Protocols
Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old, with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Grouping: Assign animals to groups of 3-5 per dose level, including a vehicle control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 2-fold or 3-fold increments).
-
Compound Preparation: Prepare the compound in a suitable, sterile vehicle on the day of dosing.
-
Administration: Administer the compound via the chosen route (e.g., IP or PO) in a volume appropriate for the animal's weight (e.g., 10 mL/kg).
-
Monitoring:
-
Observe animals continuously for the first 4 hours after dosing, then at regular intervals for up to 72 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not produce significant toxicity or more than 10% body weight loss.
Visualizations
Caption: Workflow for determining in vivo dosage.
Caption: Inhibition of the RET signaling pathway.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacologic and pharmacodynamic study of pyrazoloacridine given as a weekly 24-hour continuous intravenous infusion in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce background noise in Pyrazoloadenine kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in kinase assays, particularly when screening and characterizing small molecule inhibitors like Pyrazoloadenines.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a kinase assay?
High background noise in kinase assays can originate from several sources. These include the inherent activity of the kinase preparation, the presence of contaminating enzymes in the sample, the assay components themselves, and the detection method. Specifically, factors such as kinase autophosphorylation, substrate-independent ATP hydrolysis, and nonspecific binding of antibodies or detection reagents can all contribute to an elevated background signal. In luciferase-based assays, which are common for screening kinase inhibitors, factors like ATP contamination in reagents and crosstalk between microplate wells can also be significant sources of noise.[1][2]
Q2: How can I differentiate between true kinase activity and background signal?
To distinguish true kinase activity from background noise, it is crucial to include proper controls in your experimental design. A "no kinase" control, which includes all reaction components except the kinase, will help determine the background signal resulting from non-enzymatic ATP hydrolysis or contaminating ATP in the reagents.[1] A "no substrate" control, containing the kinase and ATP but not the substrate, can identify the level of kinase autophosphorylation.[1] By subtracting the background signal from these controls, you can obtain a more accurate measurement of the specific kinase activity.
Q3: What role do phosphatases and proteases play in generating background noise?
Cellular lysates and other complex biological samples often contain endogenous phosphatases and proteases that can interfere with kinase assays. Phosphatases can dephosphorylate the substrate, leading to an underestimation of kinase activity and potentially affecting the baseline signal.[1] Proteases can degrade the kinase or substrate, also leading to inaccurate results.[1] Therefore, it is highly recommended to include a cocktail of broad-spectrum phosphatase and protease inhibitors in your assay buffer to preserve the integrity of your reaction components.[1]
Q4: Can the small molecule inhibitor I am testing interfere with the assay?
Yes, small molecule inhibitors can directly interfere with the assay chemistry, leading to false-positive or false-negative results. For instance, in fluorescence-based assays, intrinsically fluorescent compounds can artificially increase the signal.[3] In luciferase-based assays, some compounds may directly inhibit the luciferase enzyme, leading to a decrease in luminescence that can be misinterpreted as kinase inhibition.[4] It is therefore important to perform counter-screens to identify compounds that interfere with the detection system.
Troubleshooting Guides
Issue 1: High Background Signal in "No Kinase" Control Wells
High background in the absence of the target kinase suggests that other components in the reaction are contributing to the signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| ATP Contamination in Reagents | Test each reagent (buffer, substrate, etc.) individually for ATP contamination using your detection system. | Identification of the contaminated reagent, which should be replaced with a high-purity version. |
| Contaminating Kinase Activity | If using a complex sample like a cell lysate, there may be other active kinases. | Consider purifying the target kinase to remove other enzymatic activities.[1] |
| Chemical Instability of ATP | High concentrations of certain ions (e.g., Mg2+) or suboptimal pH can lead to ATP hydrolysis. | Optimize buffer conditions, such as pH and salt concentrations, to ensure ATP stability. |
| Well-to-Well Crosstalk (Luminescence Assays) | Signal from a high-activity well "leaks" into an adjacent low-activity well.[2][5] | Use opaque, white microplates for luminescence assays to minimize crosstalk. Also, avoid placing very high-signal wells next to very low-signal wells.[2] |
Experimental Protocol: Identifying and Mitigating Well-to-Well Crosstalk
-
Plate Setup: Prepare a 96-well opaque white plate. In alternating wells, add a high concentration of ATP (e.g., 10 µM) to represent a high-signal well and a buffer-only control to represent a low-signal well.
-
Reagent Addition: Add the luciferase-based detection reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Compare the signal in the buffer-only wells to the signal from a blank plate containing only water. A significantly higher signal in the buffer-only wells adjacent to high-signal wells indicates crosstalk.
-
Mitigation: If crosstalk is detected, repeat the experiment with a different plate type (e.g., a higher quality opaque plate) or adjust the plate layout to include empty wells between high and low signal samples.[2]
Issue 2: High Background Signal in "No Substrate" Control Wells
A high signal in the absence of the intended substrate points towards kinase autophosphorylation or the presence of contaminating substrates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Kinase Autophosphorylation | This is an intrinsic property of many kinases. | The signal from the "no substrate" control represents the baseline for autophosphorylation and should be subtracted from the total signal. |
| Contaminating Substrates in Kinase Preparation | The purified kinase may contain co-purified proteins that can be phosphorylated. | Further purify the kinase preparation. Ensure high purity (>98%) through methods like SDS-PAGE with silver staining or mass spectrometry.[6] |
| Non-specific Phosphorylation | The kinase may be phosphorylating other components in the reaction mixture. | Simplify the reaction buffer to include only essential components. |
Workflow for Diagnosing High Background Noise
Caption: Troubleshooting workflow for high background noise.
Issue 3: Interference from Test Compounds
Small molecule inhibitors can directly interact with the assay components, leading to misleading results.
Signaling Pathway of a Generic Kinase Assay and Points of Interference
Caption: Potential interference points for test compounds.
Experimental Protocol: Counter-screen for Luciferase Inhibition
-
Plate Setup: In a 96-well opaque white plate, add your standard assay buffer.
-
Compound Addition: Add the test compounds at the same concentration used in the primary kinase assay. Include a "no compound" control.
-
ATP Addition: Add a known concentration of ATP to all wells (e.g., the concentration remaining after a typical kinase reaction).
-
Detection: Add the luciferase-based detection reagent to all wells.
-
Measurement: Incubate for 10 minutes and measure luminescence.
-
Analysis: Compounds that show a significantly lower luminescence signal compared to the "no compound" control are potential luciferase inhibitors and may produce false-positive results in the primary screen.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.de [promega.de]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in Pyrazoloadenine experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates involving Pyrazoloadenine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical scaffold used to develop a class of small molecule kinase inhibitors.[1][2][3] Derivatives of this scaffold have been shown to be potent and selective inhibitors of various protein kinases, with a particular focus on the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][4][5] The primary mechanism of action for many this compound-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of the target protein, thereby blocking its phosphotransferase activity and downstream signaling.[6]
Q2: Which signaling pathways are modulated by this compound-based RET inhibitors?
A2: By inhibiting the RET kinase, this compound derivatives can modulate several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and is often constitutively activated by oncogenic RET mutations.[7][8][9]
-
PI3K/AKT Pathway: This pathway is critical for cell survival and is also activated by RET.[7][8][10]
-
JAK/STAT Pathway: This pathway can be activated by RET and is involved in cell growth and immune response.[7][8]
Q3: What are the common sources of experimental variability when working with this compound?
A3: Variability in experimental replicates with this compound and other kinase inhibitors can arise from several factors:
-
Compound Handling: Inconsistent stock solution preparation, repeated freeze-thaw cycles, and improper storage can affect compound potency.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to the inhibitor.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and pipetting errors are common sources of variability.[11]
-
Reagent Quality: The purity and activity of the kinase, as well as the concentration of ATP, can significantly impact results.[6][12]
-
Data Analysis: The method used for IC50/EC50 calculation can introduce variability.[13][14][15]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. If observed, consider using a lower concentration range or a different solvent.[16] |
| Inconsistent Incubation Time | Use a timer to ensure consistent incubation periods for all plates. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[11] |
Issue 2: Inconsistent IC50 Values in Kinase Activity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Enzyme Activity | Aliquot the kinase upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to verify enzyme activity.[11] |
| ATP Concentration | The concentration of ATP relative to its Km for the kinase can affect IC50 values. Use a consistent ATP concentration across all experiments, typically at or near the Km.[6][12] |
| Substrate Depletion | Ensure the kinase reaction is in the linear range by optimizing the incubation time and enzyme concentration. |
| Incorrect Data Analysis | Use a consistent non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[14] |
| Compound Interference | Some compounds can interfere with the assay readout (e.g., autofluorescence). Run a control without the enzyme to check for compound interference.[17] |
Issue 3: Weak or No Inhibition of RET Phosphorylation in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting RET phosphorylation. |
| Poor Cell Lysis and Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Perform all lysis steps on ice.[7] |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. |
| Inactive Primary Antibody | Use a validated phospho-specific RET antibody at the recommended dilution. Ensure proper storage of the antibody. |
| Low Abundance of Phospho-RET | If the basal level of RET phosphorylation is low, consider stimulating the cells with a RET ligand (e.g., GDNF) before adding the inhibitor. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[18]
-
Compound Treatment: Treat cells with serial dilutions of the this compound compound. Include a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[18]
In Vitro RET Kinase Assay
-
Reaction Setup: In a 384-well plate, add the RET enzyme to the kinase buffer.[19]
-
Inhibitor Addition: Add the this compound compound from a serial dilution series.[19]
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[19]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.[19]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[19]
-
Detection: Stop the reaction and detect the remaining ATP or generated ADP using a commercial kit (e.g., ADP-Glo™).[19]
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data using a 4PL curve to determine the IC50 value.[19]
Western Blot for RET Phosphorylation
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the this compound compound at various concentrations for a specified time (e.g., 2 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-RET overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[19]
-
Detection: Detect the signal using a chemiluminescent substrate.[19]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against total RET.[7]
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high variability in experimental replicates.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of RET kinase inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Cell Line-Specific Issues with Pyrazoloadenine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Pyrazoloadenine and its derivatives in various cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of this compound across our cancer cell line panel. What are the potential reasons for this?
A1: Differential sensitivity of cell lines to this compound treatment is a common observation and can be attributed to several factors at the molecular level. The primary determinants of sensitivity are often related to the genetic makeup and signaling pathways active in each cell line.
-
Target Expression and Activation: The expression level and activation status of the primary kinase target are critical. For instance, in the context of RET (Rearranged during Transfection) inhibition, cell lines with a RET gene fusion, such as LC-2/ad, are highly dependent on RET signaling for their survival and proliferation.[1][2] These "oncogene-addicted" cell lines are generally more sensitive to this compound-based RET inhibitors compared to cell lines that do not rely on this pathway.[1][2]
-
On-Target Mutations: Pre-existing or acquired mutations in the target kinase can significantly alter inhibitor binding and efficacy. For example, mutations in the solvent front, hinge region, or roof of the ATP-binding pocket of RET can confer resistance to selective inhibitors.[3][4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For example, amplification or activation of MET or KRAS can provide a "bypass" route for cell survival and proliferation, rendering the cells less sensitive to RET inhibition alone.[5]
-
Off-Target Effects: The broader kinase selectivity profile of a this compound analog can influence its activity in different cell lines. A compound might inhibit other kinases that are essential for survival in a particular cell line, leading to an apparent increase in potency that is independent of the primary target. Conversely, off-target effects can sometimes lead to unexpected toxicity in certain cell lines.
To investigate the cause of differential sensitivity in your experiments, we recommend characterizing the expression and mutation status of the intended target kinase and key downstream signaling proteins in your cell lines.
Q2: Our this compound compound shows potent activity in a biochemical kinase assay but has a much weaker effect in our cell-based assays. What could be the cause of this discrepancy?
A2: A drop-off in potency between biochemical and cell-based assays is a frequent challenge in drug discovery and can be caused by several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay. This can be a particular issue for compounds with polar groups.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Compound Stability and Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form. It is advisable to assess the stability of your compound in your specific culture conditions over the time course of your experiment.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, the intracellular concentration of ATP is much higher (in the millimolar range). An ATP-competitive inhibitor like this compound will face greater competition from endogenous ATP inside the cell, which can lead to a significant decrease in apparent potency.
-
Target Engagement in the Cellular Context: The target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, which could affect the ability of the inhibitor to bind.
To troubleshoot this, you can assess the cell permeability and stability of your compound. Additionally, using cellular target engagement assays can confirm that the compound is reaching and binding to its intended target within the cell.
Q3: We are observing unexpected cellular phenotypes that don't seem to be related to the known function of the target kinase. How can we determine if these are off-target effects?
A3: Distinguishing on-target from off-target effects is a critical step in characterizing a kinase inhibitor. Here are several strategies you can employ:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: A definitive way to confirm an on-target effect is through a "rescue" experiment. This involves overexpressing a drug-resistant mutant of the target kinase in your cell line. If the observed phenotype is reversed upon inhibitor treatment in the cells expressing the resistant mutant, it strongly indicates an on-target effect.
-
Knockdown or Knockout of the Target: Using RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor if the activity is on-target.
-
Kinome Profiling: The most direct way to identify potential off-target kinases is to perform a kinome-wide selectivity screen. This involves testing your compound against a large panel of kinases to identify any other kinases that are inhibited at relevant concentrations.
-
Negative Control Compound: Synthesize a structurally similar analog of your inhibitor that is inactive against the primary target. If this inactive analog does not produce the same cellular phenotype, it provides evidence that the observed effect is dependent on inhibition of the primary target.
Troubleshooting Guides
Problem 1: Variability in Cell Viability Assay Results
Symptoms:
-
Inconsistent IC50 values between experiments.
-
High variability between technical replicates.
-
"Edge effects" where cells on the outer wells of a plate behave differently.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells. |
| Compound Solubility Issues | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Visually inspect for precipitation after dilution in media. |
| Compound Degradation | Some compounds may be unstable in aqueous media or sensitive to light. Prepare fresh dilutions for each experiment and protect from light if necessary. |
| Edge Effects | To minimize evaporation from outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Assay-Specific Artifacts | For MTT/MTS assays, ensure complete solubilization of the formazan (B1609692) product. For LDH assays, ensure the cell lysis is complete for the positive control. |
Problem 2: Difficulty in Interpreting Cell Cycle Analysis Data
Symptoms:
-
Broad, poorly defined peaks in the DNA histogram.
-
Large sub-G1 peak in control cells.
-
No clear cell cycle arrest after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension is prepared before and during fixation and staining. Filter the stained cells through a fine mesh before analysis. |
| Improper Fixation | Use cold 70% ethanol (B145695) and add it dropwise to the cell suspension while gently vortexing to prevent clumping. |
| Insufficient Staining | Ensure the correct concentration of propidium (B1200493) iodide and RNase A. Incubate for the recommended time to allow for complete staining and RNA degradation. |
| High Cell Death in Culture | A large sub-G1 peak indicates apoptosis. If present in the control, check the health of your cell culture. For treated samples, this may be the expected outcome. |
| Incorrect Drug Concentration or Timepoint | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time to observe cell cycle effects. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its derivatives against various kinases and cancer cell lines.
Table 1: Biochemical Activity of this compound Derivatives Against RET and TRKA Kinases
| Compound | RET IC50 (µM) | TRKA IC50 (µM) |
| Fragment 1 | 9.20 | 57.07 |
| 3f | 1.9 ± 2.81 | >100 |
| 4a | 6.82 ± 2.22 | >100 |
| 4d | 1.044 ± 0.27 | >100 |
| 8p | 0.000326 | >10 |
Data compiled from a study on a fragment-based discovery of RET inhibitors.[1]
Table 2: Cellular Activity of this compound Derivatives in Different Cell Lines
| Compound | Cell Line | Driving Oncogene | EC50 (µM) |
| Fragment 1 | LC-2/ad | RET fusion | 1.47 |
| KM-12 | TRKA | 1.73 | |
| A549 | Cytotoxic Control | 3.02 | |
| N-methyl derivative | LC-2/ad | RET fusion | 1 |
| A549 | Cytotoxic Control | 1 | |
| 8p | LC-2/ad | RET fusion | 0.016 |
| A549 | Cytotoxic Control | 5.92 |
Data compiled from a study on a fragment-based discovery of RET inhibitors.[1][2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition (ADP-Glo™) Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a 384-well plate, add the this compound compound at various concentrations.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP at a concentration near the Km for the kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol by adding it dropwise while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for evaluating the effects of this compound on cancer cell lines.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Pyrazoloadenine and Vandetanib in RET-Mutant Cancer Cells
For Immediate Release
LITTLE ROCK, AR & CAMBRIDGE, MA – December 12, 2025 – In the landscape of targeted therapies for cancers driven by Rearranged during Transfection (RET) alterations, a novel pyrazoloadenine-based inhibitor, compound 8p, has demonstrated significant preclinical potency and selectivity. This guide provides a comparative overview of the efficacy of this next-generation inhibitor against the established multi-kinase inhibitor, Vandetanib (B581), in RET-mutant cancer cell lines. The data presented is compiled from independent studies and offers insights for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
The this compound compound 8p exhibits sub-nanomolar biochemical potency against wild-type RET and maintains high efficacy against key RET mutants.[1] In cellular assays, it potently inhibits the growth of RET-driven cancer cells. Vandetanib, a broader-spectrum kinase inhibitor targeting RET, VEGFR, and EGFR, has shown clinical activity in RET-mutant medullary thyroid cancer.[2][3] However, its efficacy can be limited by off-target effects and resistance, particularly from gatekeeper mutations.[4] This guide consolidates available preclinical data to facilitate a comparative assessment of these two therapeutic agents.
Comparative Efficacy Data
The following tables summarize the biochemical and cellular potency of this compound 8p and Vandetanib against RET. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not yet publicly available.
Table 1: Biochemical Inhibitory Activity against RET Kinase
| Compound | Target | IC50 (µM) | Source |
| This compound 8p | RET (Wild-Type) | 0.000326 | [1][5] |
| Vandetanib | RET (Wild-Type) | ~0.020 - 0.50 | [6] |
| Vandetanib | RET (Wild-Type) | 0.130 | [3] |
Table 2: Cellular Efficacy in RET-Driven and Control Cancer Cell Lines
| Compound | Cell Line | RET Status | EC50/GI50 (µM) | Assay Type | Source |
| This compound 8p | LC-2/ad | CCDC6-RET Fusion | 0.016 | Cell Viability | [1][5] |
| This compound 8p | A549 | RET-negative (Control) | 5.92 | Cell Viability | [1][5] |
| Vandetanib | H1299 expressing CCDC6-RET | CCDC6-RET Fusion | 0.57 | pRET Inhibition | [7] |
| Vandetanib | Ba/F3 expressing CCDC6-RET | CCDC6-RET Fusion | 0.278 | Cell Viability | [8] |
| Vandetanib | A2780 expressing RET R693H | RET Mutant | >5 (viability reduction at 0.5) | Cell Viability | [9] |
| Vandetanib | A2780 expressing RET A750T | RET Mutant | >5 (viability reduction at 0.5) | Cell Viability | [9] |
Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the direct inhibition of the enzyme. EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) in cellular assays reflects the compound's effect on cell viability or proliferation.
Signaling Pathways and Mechanism of Action
This compound 8p is a highly selective inhibitor of the RET tyrosine kinase.[1] By binding to the ATP-binding pocket of RET, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[10]
Vandetanib is a multi-kinase inhibitor that targets not only RET but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] Its anti-cancer effect in RET-mutant tumors is attributed to the inhibition of these multiple signaling cascades involved in tumor growth, angiogenesis, and metastasis.[3][11]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of RET inhibitors, based on methodologies reported in the cited literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Methodology:
-
Recombinant RET kinase is incubated with the test compound (this compound 8p or Vandetanib) at various concentrations.
-
A kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
After a defined incubation period, the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of the compound on the proliferation and viability of RET-mutant cancer cells.
Methodology:
-
RET-mutant cancer cells (e.g., LC-2/ad) and control cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compound or vehicle control (DMSO).
-
After a 48-72 hour incubation period, cell viability is measured using a luminescent (e.g., CellTiter-Glo), fluorescent (e.g., AlamarBlue), or colorimetric (e.g., MTT) assay.[11][12][13]
-
The results are normalized to the vehicle-treated control, and the EC50 or GI50 value is calculated.
Western Blot Analysis for RET Phosphorylation
Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of RET in a cellular context.
Methodology:
-
RET-mutant cells are treated with the test compound at various concentrations for a specified period (e.g., 4-6 hours).[7][9]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RET (pRET) and total RET. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified to determine the extent of pRET inhibition relative to total RET and the loading control.
Conclusion
The preclinical data for the novel this compound compound 8p indicates a highly potent and selective inhibitor of RET kinase, with significant efficacy in a RET-driven lung cancer cell line.[1][5] Vandetanib, while clinically active, has a broader kinase inhibition profile and may be more susceptible to certain resistance mutations.[4][6] The superior biochemical potency and high cellular efficacy of this compound 8p in the available preclinical models suggest it is a promising candidate for further development in the treatment of RET-altered cancers. Direct comparative studies are warranted to definitively establish its therapeutic potential relative to existing multi-kinase inhibitors like Vandetanib.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 3. scispace.com [scispace.com]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. A secondary RET mutation in the activation loop conferring resistance to vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. wjpls.org [wjpls.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Preclinical and Clinical Showdown: Pyrazoloadenine and Cabozantinib in Lung Cancer Models
In the landscape of targeted therapies for lung cancer, two small molecule inhibitors, Pyrazoloadenine and Cabozantinib (B823), have emerged with distinct kinase-inhibitory profiles. While Cabozantinib is a clinically established multi-kinase inhibitor, this compound represents a more nascent, highly selective class of compounds. This guide provides a comparative overview of their performance in lung cancer models, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Characteristics
| Feature | This compound (Compound 8p) | Cabozantinib |
| Primary Target(s) | RET Oncoprotein[1][2][3] | MET, VEGFR, AXL, RET[4][5][6][7][8][9][10] |
| Drug Type | Type-2 Kinase Inhibitor[1] | Type II Multi-kinase Inhibitor[11][12] |
| Development Stage | Preclinical[1][2][3] | FDA Approved (for other indications), Clinical Trials in Lung Cancer[2][7][11][12] |
| Known Indications | Not Applicable | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[8][9] |
Performance in Lung Cancer Models: A Data-Driven Comparison
Direct head-to-head experimental data for this compound and Cabozantinib in the same lung cancer model is not publicly available. However, a comparative assessment can be drawn from their individual performances in various preclinical and clinical settings.
In Vitro Efficacy
The following tables summarize the available in vitro data for a lead this compound compound (8p) and Cabozantinib in lung cancer cell lines.
Table 1: In Vitro Activity of this compound (Compound 8p) in Lung Cancer Cell Lines [1][2][3]
| Cell Line | Genetic Driver | Assay | IC50 / EC50 (µM) |
| LC-2/ad | RET-driven | Cell Viability | 0.016 |
| A549 | Cytotoxic Control | Cell Viability | 5.92 |
| - | RET Kinase | Biochemical Assay | 0.000326 |
Table 2: In Vitro and Clinical Efficacy of Cabozantinib in Lung Cancer
| Model System | Genetic Alteration | Key Findings | Reference |
| RET-rearranged lung cancer | RET fusion | IC50 of 5.2 nM against RET kinase. In a phase 2 trial, an overall response rate of 28% was observed.[7][13] | [7][13] |
| MET-altered NSCLC | MET exon 14 alterations and/or amplification | In a phase 2 trial, the objective response rate was 20%.[11][12] | [11][12] |
| NCI-H460/TPT10 Xenograft | Topotecan-resistant NSCLC | Cabozantinib reversed topotecan (B1662842) resistance.[14] | [14] |
In Vivo Efficacy
This compound: As of the latest available data, in vivo studies for this compound in lung cancer xenograft models have not been published.
Cabozantinib: Cabozantinib has demonstrated anti-tumor activity in in vivo lung cancer models. In a xenograft model using the topotecan-resistant NCI-H460/TPT10 human non-small cell lung cancer cell line, cabozantinib in combination with topotecan showed significant anti-cancer activity without notable adverse effects.[14] Furthermore, clinical trials have provided substantial in vivo evidence of its efficacy in patients with RET-rearranged and MET-altered lung cancers.[7][11][12]
Mechanism of Action: Targeting Key Signaling Pathways
This compound and Cabozantinib exert their anti-tumor effects by inhibiting distinct sets of receptor tyrosine kinases that are crucial for cancer cell proliferation, survival, and metastasis.
This compound: A Selective RET Inhibitor
The lead this compound compound, 8p, was discovered through a fragment-based drug discovery approach and optimized for high selectivity and potency against the RET (REarranged during Transfection) oncoprotein.[1][2][3] RET fusions are oncogenic drivers in a subset of non-small cell lung cancers.[2] Compound 8p is a type-2 inhibitor, binding to the DFG-out conformation of the RET kinase.[2]
Caption: this compound (8p) selectively inhibits the RET receptor tyrosine kinase.
Cabozantinib: A Multi-Targeted Kinase Inhibitor
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, AXL, and RET.[4][5][6][7][8][9][10] This multi-targeted approach allows Cabozantinib to simultaneously disrupt several key pathways involved in tumor growth, angiogenesis, and metastasis. In lung cancer, its activity against MET and RET alterations is particularly relevant.[7][10][11][12]
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
In Vitro Cell Viability Assay
This protocol is representative of the methods used to determine the EC50 values for this compound.[2][3]
Caption: A typical workflow for an in vitro cell viability assay.
Methodology:
-
Cell Culture: Lung cancer cell lines (e.g., LC-2/ad, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation and Treatment: A serial dilution of the inhibitor (this compound or Cabozantinib) is prepared. The culture medium is replaced with medium containing the various concentrations of the inhibitor.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).
In Vivo Xenograft Tumor Model
This protocol is a generalized representation of in vivo studies conducted with Cabozantinib.[14]
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: Human lung cancer cells (e.g., NCI-H460/TPT10) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: Cabozantinib is administered orally at a specified dose and schedule.[14] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound and Cabozantinib represent two distinct strategies for targeting oncogenic drivers in lung cancer. This compound, exemplified by compound 8p, is a highly selective and potent preclinical RET inhibitor, showing promise in RET-driven lung cancer models. In contrast, Cabozantinib is a clinically validated multi-kinase inhibitor with proven efficacy against multiple targets, including MET and RET, in lung cancer patients.
The data presented here underscores the importance of both selective and multi-targeted approaches in the development of cancer therapeutics. While this compound holds potential for a more tailored therapy in RET-fusion positive lung cancer, Cabozantinib offers a broader spectrum of activity that may be beneficial in tumors with multiple dysregulated pathways or as a strategy to overcome resistance. Further preclinical studies, including in vivo evaluation of this compound and direct comparative studies with Cabozantinib, are warranted to fully elucidate their respective therapeutic potential in lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabometyxhcp.com [cabometyxhcp.com]
- 7. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 9. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RET Inhibitors in Non-Small-Cell Lung Cancer [mdpi.com]
- 14. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazoloadenine and PP1/PP2 Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two classes of kinase inhibitors: Pyrazoloadenine derivatives and the widely used pyrazolopyrimidine inhibitors, PP1 and PP2.
This comparison guide delves into their mechanisms of action, target selectivity, and provides supporting experimental data to aid in the informed selection of these valuable research tools.
At a Glance: this compound vs. PP1/PP2 Inhibitors
| Feature | This compound Derivatives | PP1 & PP2 Inhibitors |
| Primary Target Family | Primarily investigated as RET tyrosine kinase inhibitors.[1][2] | Predominantly known as Src-family tyrosine kinase inhibitors.[3][4] |
| Selectivity Profile | Can be optimized for high selectivity towards specific kinases like RET.[1] | Known to have off-target effects on other kinases, including PTK6 and TGF-β receptors.[3][5] |
| Common Research Applications | Studying RET-driven cancers and signaling pathways.[1] | Investigating Src-family kinase signaling, cancer biology, and cellular processes regulated by PTK6 and TGF-β.[3][4] |
Quantitative Data Presentation: A Comparative Overview of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives and PP1/PP2 against various protein kinases, providing a quantitative basis for comparison.
Table 1: Inhibitory Activity of this compound Derivative (8p) Against RET Kinase [1]
| Kinase Target | IC50 (µM) |
| RET | 0.000326 |
| TRKA | >10 |
Table 2: Inhibitory Activity of an Unsubstituted this compound Fragment [1]
| Kinase Target | Biochemical IC50 (µM) | Cellular EC50 (µM) - RET-driven (LC-2/ad) | Cellular EC50 (µM) - Cytotoxic control (A549) |
| RET | 9.20 | 1.47 | 3.02 |
| TRKA | 57.07 | 1.73 (KM-12, TRKA-driven) | - |
Table 3: Inhibitory Activity of PP1 Against a Panel of Kinases [3]
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| PTK6 | 230 | 2.5 |
| Lck | 5 | 1760 |
| Fyn | 6 | - |
| Src | 170 | - |
Table 4: Inhibitory Activity of PP2 Against a Panel of Kinases [3][5]
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| PTK6 | 50 | 13.0 |
| Lck | 4 | 4360 |
| Fyn | 5 | - |
| Hck | 5 | - |
| EGFR | 480 | - |
| ZAP-70 | >100,000 | - |
| JAK2 | >50,000 | - |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the RET Signaling Pathway
This compound derivatives have been notably developed as potent and selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][6] The RET signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway through mutations or fusions is a known driver in several types of cancer, including thyroid and non-small cell lung cancer.[1][7]
PP1 and PP2: Broad-Spectrum Inhibition Targeting Src, PTK6, and TGF-β Pathways
PP1 and PP2 are well-established as potent inhibitors of the Src-family of non-receptor tyrosine kinases, which are key regulators of numerous cellular processes including proliferation, differentiation, migration, and survival.[3][4] However, their utility extends beyond Src inhibition, as they have been shown to effectively inhibit other kinases such as Protein Tyrosine Kinase 6 (PTK6) and the Transforming Growth Factor-beta (TGF-β) receptors.[3][8] This broader activity profile makes them useful tools for dissecting multiple signaling cascades, but also necessitates careful interpretation of experimental results.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Pyrazoloadenine's On-Target Effects In Vivo: A Comparative Guide
For researchers and drug development professionals, validating the in vivo efficacy and on-target effects of a novel inhibitor is a critical step. This guide provides a comparative overview of methodologies to validate the on-target effects of Pyrazoloadenine, a potent RET kinase inhibitor, in vivo. We compare its preclinical data with established RET inhibitors, Selpercatinib and Pralsetinib, and provide detailed experimental protocols and pathway diagrams to support the design of robust in vivo studies.
Comparative In Vivo Performance of RET Inhibitors
The following table summarizes the key in vivo efficacy data for this compound and its alternatives, Selpercatinib and Pralsetinib, in preclinical xenograft models. This data highlights the anti-tumor activity and on-target engagement of these compounds.
| Compound | Animal Model | Cell Line | Dosing Schedule | Key In Vivo Outcomes | Reference |
| This compound (Compound 8p) | N/A (In vivo data not publicly available) | LC-2/ad (RET-driven) | N/A | In vitro: EC50 = 0.016 µM, RET IC50 = 0.000326 µM.[1] | [1] |
| Selpercatinib (LOXO-292) | Xenograft | KIF5B-RET fusion expressing cells | N/A | Potent anti-RET activity in xenograft models, including a patient-derived RET fusion-positive xenograft injected orthotopically into the brain.[2] | [2] |
| Pralsetinib (BLU-667) | Xenograft | N/A | N/A | Durable anti-tumor activity in RET fusion-positive solid tumors.[3][4] | [3][4] |
| TPX-0046 | Xenograft | Ba/F3 KIF5B-RET | 5 mg/kg (single dose) | >80% inhibition of RET phosphorylation.[5] | [5] |
| TPX-0046 | Xenograft | TT, CTG-0838 PDX, CR1520 PDX, Ba/F3 KIF5B-RET, Ba/F3 KIF5B-RET G810R | 5 mg/kg BID | Tumor regression observed in RET-dependent xenograft models.[5] | [5] |
Experimental Protocols
Robust in vivo validation relies on well-defined experimental protocols. Below are detailed methodologies for key experiments to assess the on-target effects of this compound.
Tumor Xenograft Model for Efficacy Assessment
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Objective: To determine the in vivo efficacy of this compound in a RET-driven cancer model.
Materials:
-
LC-2/ad cells (or other relevant RET-fusion positive cell line)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
This compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture LC-2/ad cells according to standard protocols.
-
Tumor Implantation: Subcutaneously inject a suspension of LC-2/ad cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle under the same schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis.
-
Analysis: Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.
Workflow Diagram:
In Vivo Target Engagement and Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of on-target activity by measuring the inhibition of RET phosphorylation in tumor tissue.
Objective: To confirm that this compound engages its target (RET) and inhibits its downstream signaling in vivo.
Materials:
-
Tumor-bearing mice from the efficacy study
-
This compound
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies for Western blotting (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK)
-
Western blotting equipment and reagents
Procedure:
-
Dosing and Tissue Collection: Administer a single dose of this compound to tumor-bearing mice. At various time points after dosing, euthanize the mice and collect tumor tissue.
-
Tissue Lysis: Immediately homogenize the tumor tissue in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against p-RET and total RET. To assess downstream pathway modulation, also probe for p-ERK and total ERK. d. Incubate with the appropriate secondary antibodies. e. Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. Compare these ratios between treated and untreated samples to assess the degree of target inhibition.
Workflow Diagram:
RET Signaling Pathway
Understanding the signaling pathway targeted by this compound is crucial for interpreting experimental results. The diagram below illustrates the RET signaling cascade and the point of inhibition by this compound. Ligand binding to the RET receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[6][7][8] this compound, as a RET inhibitor, blocks this initial phosphorylation step.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET kinase inhibition for patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pralsetinib Achieves Tissue-Agnostic Benefits for Patients With RET Fusion–Positive Cancers - The ASCO Post [ascopost.com]
- 5. asco.org [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Confirming Pyrazoloadenine Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of Pyrazoloadenine, a potent inhibitor of the REarranged during Transfection (RET) oncoprotein. The performance of this compound is compared with other RET inhibitors, supported by experimental data, to assist researchers in selecting the most appropriate methods and compounds for their studies.
Introduction to this compound and RET Kinase
This compound and its derivatives have emerged as significant inhibitors of a range of protein kinases, with a particular focus on the RET receptor tyrosine kinase.[1][2][3] The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas, due to activating mutations and chromosomal rearrangements.[4][5] These alterations lead to the constitutive activation of the RET kinase, triggering downstream signaling pathways like MAPK/ERK and PI3K/AKT that promote cancer cell proliferation and survival.[5][6] Therefore, confirming that a compound like this compound effectively engages and inhibits RET kinase within the complex cellular environment is a critical step in preclinical drug development.
This guide outlines key cellular assays to confirm the target engagement of this compound and compares its efficacy with other RET inhibitors such as Vandetanib, Cabozantinib, Selpercatinib, and Pralsetinib.
Comparison of Cellular Target Engagement and Anti-proliferative Activity
The following tables summarize the cellular activity of this compound and its alternatives in various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Cellular IC50 Values of this compound and Multi-Kinase RET Inhibitors
| Compound | Cell Line | RET Alteration | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 8p) | LC-2/ad | CCDC6-RET fusion | Cell Viability | 0.016 | [3] |
| This compound (Compound 8p) | A549 (control) | None | Cell Viability | 5.92 | [3] |
| Vandetanib | A2780 | RET R693H or A750T | Cell Viability | ~0.5-1.0 | [7] |
| Cabozantinib | TT | RET C634W | RET Phosphorylation | 0.085 | [8] |
| Cabozantinib | TT | RET C634W | Cell Proliferation | 0.094 | [8] |
| Cabozantinib | CCDC6-RET fusion PTC cell line | CCDC6-RET fusion | Cell Proliferation | 0.06 | [9] |
Table 2: Cellular IC50 Values of Selective RET Inhibitors
| Compound | Cell Line | RET Alteration | Assay Type | IC50 (nM) | Reference |
| Selpercatinib | TPC-1 | CCDC6-RET fusion | Growth Inhibition | 3 | [10] |
| Pralsetinib | Ba/F3 | KIF5B-RET | Cell Proliferation | Not specified, but sensitive | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Western Blotting for Phospho-RET and Downstream Effectors
This assay directly assesses the ability of an inhibitor to block RET autophosphorylation and downstream signaling in cells.
Materials:
-
RET-altered cancer cell line (e.g., LC-2/ad, TT)
-
Complete cell culture medium
-
Test compounds (this compound, alternatives) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total protein.[4]
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of the inhibitors on cancer cell lines.
Materials:
-
RET-fusion positive cancer cell line (e.g., LC-2/ad)
-
Complete culture medium
-
Test compounds (this compound, alternatives) dissolved in DMSO
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader with luminescence detection
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[13]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Visualizations
RET Signaling Pathway and Inhibitor Action
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Selectivity of Pyrazoloadenine: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Immediate Release
LITTLE ROCK, AR – A detailed analysis of the cross-reactivity profile of Pyrazoloadenine, a potent inhibitor of the RET (REarranged during Transfection) oncoprotein, reveals a high degree of selectivity, a crucial attribute for targeted cancer therapies. This guide provides a comprehensive comparison of a key this compound derivative, compound 8p , against a panel of other kinases, supported by experimental data to inform researchers, scientists, and drug development professionals.
The development of kinase inhibitors has revolutionized cancer treatment, but off-target effects remain a significant challenge. Understanding the selectivity of a drug candidate is paramount to predicting its efficacy and potential side effects. This compound and its derivatives have emerged as a promising class of compounds targeting RET, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1]
Comparative Kinase Inhibition Profile of Compound 8p
A fragment-based drug discovery approach led to the development of compound 8p , a this compound derivative with substantially improved activity and selectivity for the RET oncoprotein.[1][2] To assess its selectivity, a kinome-wide profiling study was conducted against a panel of 97 different kinases.
The results demonstrate that compound 8p is remarkably selective for RET. At a concentration of 20 nM, a screening revealed that only 10% of the 97 kinases tested exhibited greater than 90% inhibition.[1] This high selectivity is a promising indicator for a favorable therapeutic window.
While the complete quantitative dataset from the 97-kinase panel is detailed in the supplementary materials of the original study by Saha et al. in ChemMedChem, further investigation into the cross-reactivity of 8p has identified some off-target activity. Notably, at higher concentrations, 8p has been observed to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK7, CDK8, and CDK11.[3][4]
For comparative purposes, the table below summarizes the known on-target and key off-target inhibitory activities of compound 8p .
| Kinase Target | IC50 (µM) | Notes |
| RET | 0.000326 | Primary target; potent inhibition.[1][2] |
| CDK7 | Data not specified | Off-target activity observed.[3][4] |
| CDK8 | Data not specified | Off-target activity observed.[3][4] |
| CDK11 | Data not specified | Off-target activity observed.[3][4] |
Note: IC50 values for CDK7, CDK8, and CDK11 were not explicitly provided in the referenced materials, but inhibitory activity was confirmed.
Experimental Protocols
The determination of kinase inhibition is a critical step in drug discovery. The following outlines a general methodology for a biochemical kinase assay, similar to those used to profile this compound derivatives.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative 8p)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the microplate.
-
Inhibitor Addition: The serially diluted test compound is added to the wells. Control wells containing only the solvent (e.g., DMSO) are included to determine 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured. The detection method depends on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET (Förster Resonance Energy Transfer) to measure the ratio of phosphorylated to unphosphorylated substrate.
-
Radiometric: Involves the use of radiolabeled ATP. The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in kinase profiling and the biological context of this compound's action, the following diagrams are provided.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Selectivity of Pyrazoloadenine Derivatives: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the performance of Pyrazoloadenine derivatives, offering a comparative analysis against established multi-kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and protocols necessary to evaluate the potential of this promising class of compounds.
This compound derivatives have emerged as a compelling scaffold in the pursuit of highly selective kinase inhibitors. Their unique structure allows for fine-tuning of interactions within the ATP-binding pocket of target kinases, offering a pathway to potent and specific inhibition. This guide focuses on the selectivity of a particularly promising this compound derivative, compound 8p, a potent RET kinase inhibitor, and compares its performance with the multi-kinase inhibitors Vandetanib and Cabozantinib, which are also used in the treatment of cancers driven by RET alterations.
Performance Data: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to undesirable side effects.[1][2] The following tables summarize the quantitative data, showcasing the superior selectivity of the this compound derivative 8p.
Table 1: In Vitro Potency and Selectivity of this compound Derivatives against RET Kinase and Off-Target Kinases.
| Compound | Target Kinase | IC50 (µM) | Cellular EC50 (µM) in RET-driven LC-2/ad cells | Cellular EC50 (µM) in non-RET driven A549 cells | Selectivity over TRKA |
| Unsubstituted this compound | RET | Active | 1 | 3 | - |
| 8p | RET | 0.000326 | 0.016 | 5.92 | High |
| 3f | RET | 1.9 | - | - | 50-fold |
| 4a | RET | 6.82 | - | - | Selective |
| 4d | RET | 1.044 | - | - | Selective |
Data compiled from studies on fragment-based discovery of this compound inhibitors.[3][4][5]
Table 2: Comparative Kinase Inhibition Profile of this compound Derivative 8p and Multi-Kinase Inhibitors.
| Kinase Target | This compound 8p (% Inhibition at 20 nM) | Vandetanib (Known Targets) | Cabozantinib (Known Targets) |
| RET | High | Yes | Yes |
| RET M918T | High | - | - |
| RET V804L | High | - | - |
| RET V804M | High | - | - |
| VEGFR2 | Low | Yes | Yes |
| EGFR | Low | Yes | No |
| MET | Low | No | Yes |
| TRKA | Low | - | - |
| Kinome-wide selectivity profiling of 8p showed a high degree of selectivity with a low S35 value of 0.10, indicating that very few other kinases were significantly inhibited.[3] |
Signaling Pathways and Experimental Workflows
To understand the context of this selectivity, it is crucial to visualize the signaling pathway in which the target kinase operates and the experimental workflow used to determine inhibitor specificity.
The diagram above illustrates the RET signaling cascade, which, when constitutively activated by mutations or fusions, can drive tumor growth.[3][6] this compound derivatives, by selectively inhibiting the RET kinase domain, aim to block these downstream oncogenic signals.
The workflow for evaluating the selectivity of this compound derivatives involves a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess on-target and off-target effects in a biological context, and culminating in broad kinome-wide profiling to map the inhibitor's specificity across the human kinome.[3][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against the RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
This compound derivatives (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., IGF-1Rtide)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
A solution of RET kinase is prepared in kinase buffer.
-
The this compound derivatives are serially diluted in DMSO and then further diluted in kinase buffer.
-
5 µL of the kinase solution is added to each well of a 384-well plate.
-
50 nL of the diluted compound is transferred to the wells.
-
The plate is incubated at room temperature for 15 minutes to allow for compound binding.
-
The kinase reaction is initiated by adding 5 µL of a solution containing the substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]
Protocol 2: Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound derivatives in both RET-dependent and RET-independent cancer cell lines.
Materials:
-
LC-2/ad (RET-driven) and A549 (non-RET driven) cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the plates are equilibrated to room temperature.
-
Cell viability is assessed by adding the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
EC50 values are calculated by normalizing the data to the vehicle control and fitting the dose-response curve.[9]
Protocol 3: Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of a this compound derivative across a broad panel of human kinases.
Methodology: A common method for kinome-wide profiling is the KINOMEscan™ platform (DiscoverX), which utilizes a competition binding assay.
Principle:
-
The compound of interest is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for that kinase.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., percent of control).[8] A selectivity score (e.g., S35) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S score indicates higher selectivity.[3]
Conclusion
The data presented in this guide demonstrates that this compound derivatives, exemplified by compound 8p, can be engineered to be highly selective inhibitors of the RET kinase. In comparison to multi-kinase inhibitors like Vandetanib and Cabozantinib, which have broader kinase inhibition profiles that may contribute to off-target toxicities, the focused activity of optimized this compound derivatives represents a significant advancement in precision oncology.[10][11][12] The detailed experimental protocols provided herein offer a framework for researchers to further investigate and develop this promising class of targeted therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
Unveiling the Potency of Pyrazoloadenine Analogs: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of various pyrazoloadenine analogs. Supported by experimental data, this document delves into their inhibitory activities, selectivity profiles, and the methodologies used for their evaluation.
This compound scaffolds have emerged as a versatile class of compounds in the realm of kinase inhibition, demonstrating significant potential in targeting a range of protein kinases implicated in oncogenesis.[1][2] This guide focuses on a selection of these analogs, presenting their in vitro potency and selectivity to aid in the identification of promising candidates for further drug development.
Comparative In Vitro Potency of this compound Analogs
The in vitro inhibitory activity of this compound analogs is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of several this compound analogs against various protein kinases, primarily focusing on the REarranged during Transfection (RET) kinase, a key driver in certain cancers.[1][3]
| Analog | Target Kinase | IC50 (µM) | Cell Line (for EC50) | EC50 (µM) | Reference |
| Unsubstituted this compound (Fragment 1) | RET | 9.20 | LC-2/ad (RET-driven) | 1.47 | [1] |
| TRKA | 57.07 | KM-12 (TRKA-driven) | 1.73 | [1] | |
| A549 (Cytotoxic control) | 3.02 | [1] | |||
| 3f | RET | 1.9 | - | - | [1] |
| 4a | RET | 6.82 | - | - | [1] |
| 4d | RET | 1.044 | - | - | [1] |
| 8b | RET | 0.00057 | A549 | 20.52 | [1] |
| TRKA | 0.202 | - | - | [1] | |
| 8p | RET | 0.000326 | LC-2/ad (RET-driven) | 0.016 | [1][3] |
| A549 (Cytotoxic control) | 5.92 | [1][3] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response, in this case, the reduction of cell viability.
Kinase Selectivity Profile of Analog 8p
A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity for the target kinase over other kinases minimizes off-target effects and potential toxicity. The this compound analog 8p has demonstrated excellent selectivity for RET kinase. A kinome-wide selectivity profiling assay using a panel of 97 kinases revealed that at a concentration of 20 nM, 8p exhibited a high degree of selectivity.[1] The results indicated an S35 value of 0.10, which represents the percentage of kinases with greater than 90% inhibition.[1] Notably, 8p also showed high affinity for mutant forms of RET, including RETM918T, RETV804L, and RETV804M.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency and selectivity of this compound analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., RET, TRKA)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
This compound analogs (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the this compound analogs in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add the kinase and its specific substrate, diluted in assay buffer, to the wells of a 384-well plate.
-
Add the serially diluted this compound analogs or DMSO (as a vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, LC-2/ad, KM-12)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in the incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the RET signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The RET signaling pathway, a key target for this compound analogs.
Caption: A generalized workflow for the in vitro profiling of kinase inhibitors.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pyrazoloadenine's On-Target Efficacy: A Comparative Analysis Using Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of Pyrazoloadenine, a potent and selective inhibitor of the REarranged during Transfection (RET) proto-oncogene, with alternative RET inhibitors. We will delve into the validation of its mechanism of action, with a focus on the conceptual application of knockout models, and present supporting experimental data for a this compound derivative, compound 8p . This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of novel kinase inhibitors.
Introduction to this compound and its Mechanism of Action
This compound and its derivatives have emerged as significant inhibitors of protein kinases. A specific derivative, compound 8p , has been identified as a highly potent and selective inhibitor of the RET receptor tyrosine kinase.[1] RET is a known driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[2][3][4][5][6] The proposed mechanism of action for this compound-based compounds like 8p is the direct inhibition of RET kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
To rigorously validate the on-target activity of a kinase inhibitor like this compound, knockout (KO) models are the gold standard. By comparing the inhibitor's effect on cells with and without the target protein (RET), researchers can definitively attribute the observed cellular effects to the inhibition of that specific target. While direct experimental data of this compound in a RET knockout model is not publicly available, we will present data from RET-driven cancer cell lines and compare its selectivity profile with other known RET inhibitors.
Data Presentation: Comparative Efficacy of RET Inhibitors
The following tables summarize the efficacy of the this compound derivative 8p and other RET inhibitors.
Table 1: In Vitro Efficacy of this compound (Compound 8p) in RET-Driven vs. Control Cell Lines [1][7]
| Cell Line | Driving Oncogene | Compound 8p IC₅₀ (µM) |
| LC-2/ad | RET | 0.016 |
| KM-12 | TRKA | >10 |
| A549 | Cytotoxic Control | 5.92 |
Table 2: Comparative IC₅₀ Values of Various RET Inhibitors
| Inhibitor | Type | RET IC₅₀ (nM) | Key Off-Targets |
| This compound (8p) | Selective RET | 0.326[1][7] | CDK8, CDK7, CDK11[8] |
| Vandetanib | Multi-kinase | ~50[9] | VEGFR2, EGFR[9] |
| Cabozantinib | Multi-kinase | 5.2[10] | MET, VEGFR2, AXL, KIT[11] |
| Selpercatinib (LOXO-292) | Selective RET | <10 | Minimal[12] |
| Pralsetinib (BLU-667) | Selective RET | <10 | Minimal |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of RET Knockout Cell Lines (Conceptual Workflow)
A definitive validation of this compound's mechanism of action would involve generating a RET knockout cell line using CRISPR-Cas9 technology.
-
sgRNA Design and Synthesis: Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the RET gene to induce frameshift mutations.
-
Vector Construction: Clone the selected sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-sgRNA vector into the parental cancer cell line (e.g., a cell line where RET is not the primary driver of proliferation).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for the presence of insertions or deletions (indels) at the target RET locus.
-
Western Blot: Confirm the absence of RET protein expression in the knockout clones compared to the parental cell line.
-
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the inhibitors.
-
Cell Seeding: Seed both parental (wild-type) and RET knockout cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent such as resazurin (B115843) or MTT to each well and incubate for 2-4 hours.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Western Blot for RET Phosphorylation
This assay confirms target engagement by measuring the inhibition of RET autophosphorylation.[13]
-
Cell Treatment: Treat RET-expressing cells with various concentrations of the inhibitor for a short period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated RET (p-RET).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total RET to ensure equal protein loading.[13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The RET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target activity using a RET knockout model.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Assessing the Off-Target Profile of Pyrazoloadenine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount for accurate interpretation of experimental results and predicting potential toxicities. This guide provides a comparative analysis of the off-target profile of Pyrazoloadenine, a scaffold for potent kinase inhibitors, with a focus on a highly selective RET inhibitor derivative, compound 8p. We compare its performance with other RET inhibitors, including multi-kinase inhibitors and other selective inhibitors, supported by experimental data and detailed methodologies.
The development of kinase inhibitors has revolutionized targeted cancer therapy. However, the conserved nature of the ATP-binding site across the kinome often leads to off-target activities, which can result in unexpected phenotypes or toxicities. This compound-based compounds have emerged as a promising class of kinase inhibitors. A notable example, compound 8p, is a potent and selective inhibitor of the REarranged during Transfection (RET) proto-oncogene, a driver in various cancers.[1] This guide delves into the specifics of its off-target profile in comparison to other RET inhibitors.
Quantitative Comparison of Kinase Inhibitor Selectivity
To provide a clear comparison, the following table summarizes the on-target potency and off-target profiles of the this compound derivative 8p, the multi-kinase inhibitor Vandetanib, and the selective RET inhibitor Pralsetinib. While the full kinome scan data for 8p is not publicly available, it has been described as exhibiting "excellent selectivity" based on a 97-kinase panel screen.[1] In contrast, detailed KINOMEscan data for Vandetanib is publicly accessible, and key off-targets for Pralsetinib have been reported in the literature.
| Inhibitor | Primary Target | On-Target Potency (IC50/Kd) | Key Off-Targets and Potency | Selectivity Profile |
| This compound 8p | RET | IC50: 0.326 nM[1] | Described as having "excellent selectivity" against a 97-kinase panel. Showed selectivity over TRKA.[1] | Highly Selective |
| Vandetanib | RET, VEGFR2, EGFR | RET Kd: 4 nM, VEGFR2 Kd: 1.6 nM, EGFR Kd: 36 nM | Potent activity against a wide range of kinases including FLT4 (VEGFR3), BRK, EPHA3, EPHA4, EPHA5, EPHA8, FLT1, FLT3, KIT, LCK, SRC, YES1 and others.[2] | Multi-Kinase Inhibitor |
| Pralsetinib | RET | IC50: ~0.4 nM | JAK1, JAK2, VEGFR2, FGFR1/2.[3] | Highly Selective |
Experimental Protocols
Accurate assessment of off-target effects relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of kinase inhibitor selectivity.
Kinome Scanning (KINOMEscan™ Assay)
The KINOMEscan™ platform is a competition-based binding assay used to quantify the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.[2]
Protocol:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Competition: The kinase-DNA construct is incubated with the immobilized ligand and the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase-DNA construct is eluted, and the amount of DNA is quantified by qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percent of control. For dose-response experiments, Kd values are determined by fitting the data to a standard binding isotherm.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature. This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time.
-
Heating: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a defined period.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction containing non-denatured proteins is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Phenotypic Screening
Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal both on-target and off-target effects.
Principle: This approach uses cell-based assays to identify compounds that induce a desired phenotypic change, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology, without a priori knowledge of the molecular target.
Protocol:
-
Assay Development: A cell-based assay is developed that recapitulates a specific aspect of the disease biology. This could involve measuring cell viability, proliferation, apoptosis, or using high-content imaging to analyze morphological changes.
-
Compound Screening: A library of compounds is screened in the developed assay at one or more concentrations.
-
Hit Identification: Compounds that produce the desired phenotypic change are identified as "hits."
-
Target Deconvolution: For identified hits, further experiments are conducted to identify the molecular target(s) responsible for the observed phenotype. This can involve techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches.
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for KINOMEscan off-target profiling.
References
A Comparative Analysis of Pyrazoloadenine and Other Pyrazolopyrimidine Kinase Inhibitors in Oncology Research
Pyrazolopyrimidine derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily due to their potent inhibitory activity against a wide range of protein kinases.[1][2] This structural scaffold serves as a bioisostere of adenine, the core component of ATP, allowing these molecules to competitively bind to the ATP-binding site of kinases, thereby disrupting cellular signaling pathways that are often hyperactivated in diseases like cancer.[3] Among these, Pyrazoloadenine has been identified as a potent inhibitor, particularly against the REarranged during Transfection (RET) oncoprotein, a driver in certain types of non-small cell lung cancer and thyroid cancers.[4][5] This guide provides a comparative overview of this compound and other notable pyrazolopyrimidine inhibitors, presenting key performance data, experimental methodologies, and the signaling pathways they modulate.
Mechanism of Action: ATP-Competitive Inhibition
Pyrazolopyrimidines, due to their structural similarity to adenine, function primarily as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket in the kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to the substrate protein. This action effectively blocks the downstream signaling cascade that relies on the kinase's activity.[2] This class of inhibitors has been developed to target a variety of kinases, including both serine/threonine kinases and tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][3] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][6]
This compound, specifically, has been developed through a fragment-based drug discovery approach to selectively target the RET proto-oncogene.[4][5] The core this compound scaffold was optimized to enhance binding affinity and selectivity for the RET kinase active site, leading to potent inhibition of RET-driven cancer cell growth.[4][7]
Comparative Inhibitory Potency
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity or a cellular response by 50%. The following tables summarize the reported inhibitory activities of this compound and other representative pyrazolopyrimidine inhibitors against various kinase targets and cancer cell lines.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line / Assay |
| This compound (8p) | RET | 0.32 | Biochemical Assay |
| This compound (8b) | RET | 0.57 | Biochemical Assay |
| This compound (8p) | TRKA | >1000 | Biochemical Assay |
| This compound (8b) | TRKA | 202 | Biochemical Assay |
| Ibrutinib | BTK | 4.2 | Biochemical Assay |
| Compound 13 (acetamide) | BTK | 11.1 | Biochemical Assay |
| Compound 50 | PI3Kα | 2.6 | Biochemical Assay |
| Compound 14 | CDK2/cyclin A2 | 57 | Biochemical Assay |
| Compound 15 | CDK2/cyclin A2 | 119 | Biochemical Assay |
| Compound 5i | EGFR | 300 | Biochemical Assay |
| Compound 5i | VEGFR2 | 7600 | Biochemical Assay |
| Inhibitor | Cell Line | EC50 / IC50 (µM) | Cancer Type |
| This compound (8p) | LC-2/ad (RET-driven) | 0.016 | Non-Small Cell Lung Cancer |
| This compound (8p) | A549 (Cytotoxic control) | 5.92 | Lung Carcinoma |
| This compound (unsubstituted fragment) | LC-2/ad (RET-driven) | 1.47 | Non-Small Cell Lung Cancer |
| This compound (unsubstituted fragment) | A549 (Cytotoxic control) | 3.02 | Lung Carcinoma |
| Compound 13 (acetamide) | B-cell cancer cell lines | Low micromolar | B-cell Leukemia |
| Compound 14 | HCT-116 | 0.006 | Colorectal Carcinoma |
| Compound 14 | MCF-7 | 0.045 | Breast Cancer |
| Compound 5i | MCF-7 | 3-10 | Breast Cancer |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: ATP-competitive inhibition by pyrazolopyrimidine derivatives.
References
- 1. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazoloadenine and Next-Generation RET Inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the REarranged during Transfection (RET) proto-oncogene. Activating mutations and fusions in the RET gene are known oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other solid tumors. This guide provides a comparative overview of Pyrazoloadenine, a preclinical RET inhibitor, against the next-generation, FDA-approved RET inhibitors, selpercatinib (B610774) and pralsetinib (B610190). This comparison is intended for researchers, scientists, and drug development professionals to provide objective data and experimental context for these compounds.
Introduction to RET and the Evolution of RET Inhibitors
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET signaling, due to mutations or chromosomal rearrangements, can lead to tumorigenesis. The first-generation multi-kinase inhibitors, such as cabozantinib (B823) and vandetanib, showed some activity against RET-driven cancers but were limited by off-target toxicities. This led to the development of highly selective and potent next-generation RET inhibitors, selpercatinib and pralsetinib, which have demonstrated significant clinical benefit and have become the standard of care for patients with RET-altered cancers.[2]
This compound has emerged from a fragment-based drug discovery approach as a novel and potent inhibitor of the RET oncoprotein.[1][3] As a preclinical candidate, its profile provides a valuable reference point for ongoing drug discovery efforts aimed at developing new RET inhibitors with improved properties.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound, selpercatinib, and pralsetinib. It is important to note that the data for this compound is from preclinical studies, while the data for selpercatinib and pralsetinib includes both preclinical and extensive clinical trial results.
Table 1: Preclinical Potency of RET Inhibitors
This table presents a comparison of the in vitro potency of the this compound lead compound "8p" with the preclinical data available for selpercatinib and pralsetinib against wild-type and mutated forms of the RET kinase.
| Inhibitor | Target | IC50 (nM) | Cell-based EC50 (nM) | Source |
| This compound (8p) | RET (wild-type) | 0.326 | - | [1][4] |
| LC-2/ad (CCDC6-RET fusion) | - | 16 | [1][4] | |
| A549 (non-RET driven) | - | 5920 | [1][4] | |
| Selpercatinib | RET (wild-type) | 0.92 - 67.8 | - | [1] |
| RET V804M | - | - | [1] | |
| RET M918T | - | - | [1] | |
| CCDC6-RET | - | - | [1] | |
| KIF5B-RET | - | - | [1] | |
| Pralsetinib | CCDC6-RET | 0.4 | - | [5] |
| RET V804L | 0.4 | - | [5] | |
| RET V804M | 0.4 | - | [5] | |
| RET V804E | 0.7 | - | [5] |
Table 2: Clinical Efficacy of Next-Generation RET Inhibitors in RET Fusion-Positive NSCLC
This table summarizes the key efficacy outcomes from the pivotal clinical trials of selpercatinib (LIBRETTO-001) and pralsetinib (ARROW) in patients with RET fusion-positive non-small cell lung cancer.
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Duration of Response (DOR) | Progression-Free Survival (PFS) | Source |
| Selpercatinib | LIBRETTO-001 | Previously Treated | 64% | 17.5 months | 16.5 months | [6] |
| Treatment-Naïve | 85% | Not Reached | Not Reached | [6] | ||
| Pralsetinib | ARROW | Previously Treated | 57% | Not Estimable | 17.1 months | |
| Treatment-Naïve | 70% | 9.0 months | 9.1 months |
Table 3: Safety Profile of Next-Generation RET Inhibitors (Grade ≥3 Adverse Events)
This table provides a summary of the most common grade 3 or higher treatment-related adverse events observed in the clinical trials of selpercatinib and pralsetinib.
| Adverse Event | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) | Source |
| Hypertension | 14% | 10% | [6] |
| Increased ALT | 12% | 12% | [6] |
| Increased AST | 10% | 15% | [6] |
| Hyponatremia | 6% | - | [6] |
| Lymphopenia | 6% | - | [6] |
| Neutropenia | - | 18% | |
| Anemia | - | 11% | [7] |
Mechanism of Action and Resistance
This compound (8p) is a type-2 kinase inhibitor.[1] This means it binds to the inactive "DFG-out" conformation of the RET kinase, which can offer a different selectivity profile compared to type-1 inhibitors that bind to the active "DFG-in" conformation.
Selpercatinib and Pralsetinib are both potent and highly selective ATP-competitive inhibitors of the RET kinase.[8][9] They are effective against various RET fusions and mutations, including the V804M "gatekeeper" mutation that confers resistance to some older multi-kinase inhibitors. However, acquired resistance to these next-generation inhibitors can occur, most commonly through mutations in the solvent front of the ATP binding pocket, such as G810R/S/C.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of inhibitor performance. Below are representative protocols for key experiments used to characterize RET inhibitors.
Biochemical RET Kinase Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
-
Reagents and Materials:
-
Recombinant human RET kinase (wild-type or mutant).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Substrate peptide (e.g., poly(Glu,Tyr) 4:1).
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
-
-
Procedure: a. Add 2.5 µL of RET kinase solution to each well of the assay plate. b. Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature. g. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. h. Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Normalize the data using wells with no inhibitor (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on RET signaling.
-
Reagents and Materials:
-
LC-2/ad human lung adenocarcinoma cells (harboring a CCDC6-RET fusion).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
-
Procedure: a. Seed LC-2/ad cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment. b. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. d. Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. e. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to RET inhibition and the experimental workflow for evaluating RET inhibitors.
Caption: The RET signaling pathway, which, upon activation, triggers downstream cascades like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to changes in gene expression that promote cell proliferation, survival, and differentiation.
Caption: A generalized experimental workflow for the discovery and preclinical development of RET inhibitors, moving from initial compound synthesis through biochemical and cellular assays to in vivo studies and lead optimization.
Caption: A logical diagram comparing the binding mechanism of this compound (a type-2 inhibitor) with next-generation RET inhibitors (type-1 inhibitors) and noting the emergence of acquired resistance to the latter.
Conclusion
This compound represents a promising preclinical scaffold for the development of novel RET inhibitors, demonstrating potent in vitro activity. The next-generation inhibitors, selpercatinib and pralsetinib, have set a high benchmark for efficacy and safety in the clinical setting for patients with RET-altered cancers. This guide provides a framework for comparing these different classes of inhibitors, highlighting the importance of both preclinical potency and clinical performance. Future research may focus on developing inhibitors that can overcome the emerging resistance mechanisms to the current standard-of-care therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. courses.edx.org [courses.edx.org]
- 3. benchchem.com [benchchem.com]
- 4. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
A Preclinical Comparative Guide to Pyrazoloadenine: Evaluating its Therapeutic Potential as a RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrazoloadenine, specifically the derivative 8p , with existing multi-kinase inhibitors, Vandetanib and Cabozantinib, in the context of their therapeutic potential for cancers driven by the Rearranged during Transfection (RET) proto-oncogene. The data presented is derived from preclinical studies and is intended to inform further research and development.
Executive Summary
The RET proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas. Constitutive activation of RET through mutations or fusions leads to the aberrant activation of downstream signaling pathways, promoting tumor growth and survival.[1][2] While multi-kinase inhibitors like Vandetanib and Cabozantinib have shown some efficacy, the development of more potent and selective RET inhibitors is a key therapeutic goal. A novel this compound derivative, 8p , has emerged from a fragment-based drug discovery approach as a highly potent and selective RET inhibitor.[3] This guide summarizes the preclinical data for 8p and compares its performance against Vandetanib and Cabozantinib.
Data Presentation
The following tables summarize the key quantitative data from preclinical evaluations of this compound 8p, Vandetanib, and Cabozantinib.
| Compound | Target | IC50 (µM) | Reference |
| This compound (8p) | RET Kinase | 0.000326 | [3] |
| Vandetanib | RET Kinase | 0.130 | [4] |
| Cabozantinib | RET Kinase | 0.0052 | [5][6] |
| Unsubstituted this compound | RET Kinase | 9.20 | |
| Unsubstituted this compound | TRKA Kinase | 57.07 |
Table 1: Biochemical Assay - Kinase Inhibition. Lower IC50 values indicate greater potency.
| Compound | Cell Line | RET Status | EC50 (µM) | Reference |
| This compound (8p) | LC-2/ad (NSCLC) | CCDC6-RET Fusion | 0.016 | [3] |
| This compound (8p) | A549 (NSCLC) | RET-negative (Cytotoxic Control) | 5.92 | [3] |
| Vandetanib | A549 (NSCLC) | RET-negative (Cytotoxic Control) | 2.7 | [3] |
| Cabozantinib | CCDC6-RET Fusion (Thyroid Cancer) | CCDC6-RET Fusion | 0.060 | [2] |
| Unsubstituted this compound | Non-RET driven cell lines | RET-negative | 1 - 3 | [3] |
Table 2: Cell-Based Assays - Cellular Potency and Selectivity. EC50 represents the concentration required to inhibit 50% of cell growth. LC-2/ad is a RET-driven cancer cell line, while A549 serves as a control for general cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the preclinical validation of these inhibitors.
Caption: RET Signaling Pathway and Inhibition by this compound (8p).
Caption: General Experimental Workflow for Preclinical Validation.
Experimental Protocols
Protocol 1: RET Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Prepare a solution of RET kinase in kinase buffer.
-
Dispense the kinase solution into the wells of a 384-well plate.
-
Add test compounds at various concentrations to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
LC-2/ad (RET-positive) and A549 (RET-negative) human lung carcinoma cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of RET Signaling
This protocol is used to determine the effect of a compound on the phosphorylation of RET and its downstream signaling proteins.
Materials:
-
LC-2/ad cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed LC-2/ad cells and grow until they reach 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
The preclinical data presented in this guide highlight the potential of the this compound derivative 8p as a highly potent and selective inhibitor of the RET kinase. Its sub-nanomolar IC50 against the RET kinase and potent activity in a RET-driven cancer cell line, coupled with significantly lower cytotoxicity in a RET-negative cell line, suggest a promising therapeutic window.[3] In comparison to the established multi-kinase inhibitors Vandetanib and Cabozantinib, 8p demonstrates superior potency against the RET kinase in biochemical assays.[3][4][5][6] While further preclinical evaluation, particularly in in vivo models, is necessary to fully validate its therapeutic potential, the initial findings strongly support the continued development of this compound-based compounds as next-generation therapies for RET-driven cancers.
References
- 1. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Orthogonal assays to confirm Pyrazoloadenine's activity
An essential aspect of drug discovery and chemical probe development is the rigorous validation of a compound's activity and its mechanism of action. For Pyrazoloadenine and its derivatives, which have been identified as potent inhibitors of the REarranged during Transfection (RET) receptor tyrosine kinase, it is crucial to move beyond primary biochemical assays and employ a suite of orthogonal assays.[1][2][3][4] This guide provides a comparative overview of key orthogonal methods to confirm the on-target activity of this compound as a RET inhibitor, aimed at researchers, scientists, and drug development professionals.
Orthogonal assays are distinct methods that interrogate the same biological process from different angles or with different technologies. Their use is critical to rule out artifacts and off-target effects that might confound the results of a single primary assay, thereby increasing confidence in the compound's putative mechanism of action. A typical discovery workflow involves progressing from a primary biochemical assay to cellular assays that confirm target engagement and downstream functional effects.
Caption: Workflow for validating this compound's activity using orthogonal assays.
The Target: RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues.[1][5] This phosphorylation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[1] In certain cancers, RET mutations or chromosomal rearrangements lead to ligand-independent, constitutive activation of the kinase, providing a clear rationale for targeted inhibition.[5][6][7]
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Comparison of Orthogonal Assays
A primary biochemical assay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay, provides an initial measure of this compound's ability to inhibit purified RET enzyme. The following orthogonal assays are essential to confirm that this activity translates to a cellular context.
| Assay Type | Specific Assay | Principle | Key Insights | Advantages | Limitations |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[2][8][9][10] | Confirms direct physical binding of this compound to RET in a cellular environment. | Label-free; works with endogenous protein; provides evidence of direct target interaction.[8] | Lower throughput; requires specific antibodies for detection (e.g., Western blot); sensitivity can be variable.[2] |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged RET fusion protein and a fluorescent tracer in live cells.[11][12][13] | Quantifies compound affinity, target occupancy, and residence time in live cells.[11][12] | High-throughput; real-time measurement in live cells; highly quantitative.[13] | Requires genetic modification (tagging) of the target protein; dependent on the availability of a suitable tracer.[12] | |
| Cellular Function | Western Blot / In-Cell Western (ICW) | Immunodetection of phosphorylated RET (p-RET) in cell lysates (Western) or fixed cells in microplates (ICW) after treatment with this compound.[1][5][14] | Confirms inhibition of RET kinase activity in a cellular context by measuring the direct downstream event (autophosphorylation). | Direct measure of target inhibition; well-established technique; ICW is higher throughput.[14] | Western blot is low-throughput and semi-quantitative; requires highly specific phospho-antibodies. |
| Cell Viability / Proliferation Assay | Measures the effect of this compound on the proliferation or viability of cancer cell lines whose growth is dependent on RET signaling (e.g., TT, LC-2/ad cells).[5][6][15] | Provides evidence of a functional anti-proliferative consequence of RET inhibition. | High-throughput; direct measure of phenotypic response; reflects compound permeability and stability. | Indirect measure of target engagement; effects could be due to off-target toxicity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and requires optimization for specific cell lines and antibodies.
Objective: To determine if this compound binding increases the thermal stability of the RET protein.
Methodology:
-
Cell Culture and Treatment: Culture a RET-dependent cell line (e.g., TT cells) to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble RET protein remaining at each temperature for both vehicle- and this compound-treated samples using Western blotting or ELISA.
-
Data Interpretation: A positive result is observed as a shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control, indicating that drug binding stabilized the RET protein.[10]
Western Blot for RET Phosphorylation
This protocol provides a method to directly assess the inhibition of RET kinase activity in cells.
Objective: To measure the levels of phosphorylated RET (p-RET) in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed a RET-driven cancer cell line (e.g., LC-2/ad) in 6-well plates and grow to 70-80% confluency.[5] Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 2-6 hours.[5]
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[16] Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[1][16] (Note: Avoid using milk for blocking when detecting phosphoproteins[16]). Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., p-RET Y905).[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[5]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total RET or a housekeeping protein like GAPDH.[1]
-
Data Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-RET signal (normalized to total RET) indicates inhibitory activity.[5]
Cell Viability Assay
This assay measures the functional outcome of RET inhibition in RET-dependent cancer cells.
Objective: To determine the IC50 value of this compound in a RET-driven cancer cell line.
Methodology:
-
Cell Seeding: Seed a RET-dependent cell line (e.g., TT) and a RET-negative control cell line in 96-well plates at an optimized density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations and include a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[15]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8) to each well according to the manufacturer's instructions.[5]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50). A potent IC50 in the RET-dependent line and a significantly weaker IC50 in the control line would indicate on-target anti-proliferative activity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase | PLOS One [journals.plos.org]
- 4. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. news-medical.net [news-medical.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. licorbio.com [licorbio.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
Navigating the Pharmacokinetic Landscape of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of Pyrazolo[3,4-d]pyrimidine derivatives reveals a promising, yet challenging, class of compounds. While direct in vivo pharmacokinetic comparisons are limited in publicly available literature, a composite analysis of in vitro data, in silico predictions, and available animal studies provides valuable insights for researchers in drug discovery and development. Poor aqueous solubility is a recurrent theme, prompting innovative formulation and prodrug strategies to unlock the therapeutic potential of these potent kinase inhibitors.
The Pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant potential in oncology.[1][2][3][4] These compounds are bioisosteres of adenine (B156593) and effectively compete with ATP for the kinase domain's binding site.[1] Despite their potent enzymatic and cellular activities, their progression into clinical candidates is often hampered by suboptimal pharmacokinetic profiles, primarily driven by poor aqueous solubility.[5][6][7][8][9] This guide provides a comparative overview of the available pharmacokinetic data for this class of compounds, highlighting key challenges and innovative approaches to improve their drug-like properties.
Comparative Pharmacokinetic and ADME Parameters
Due to the limited availability of head-to-head in vivo comparative studies, this section presents a compilation of in vitro ADME data and in silico predictions for several Pyrazolo[3,4-d]pyrimidine derivatives, alongside in vivo pharmacokinetic data for a specific drug/prodrug pair. This collated data allows for an indirect comparison of their pharmacokinetic profiles.
In Vitro and In Silico ADME Profiles of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target | Permeability (PAMPA) | Aqueous Solubility | Metabolic Stability (% remaining) | BBB Penetration (in silico) | Human Intestinal Absorption (in silico) | Reference |
| Compound 1 | c-Src/Abl | Good | Suboptimal | < 80% | N/A | N/A | [10] |
| Compound 5 | c-Src/Abl | Excellent | N/A | High | Excellent | N/A | [10] |
| Compound 7e | Src | Promising | N/A | High | N/A | N/A | [11] |
| Compound 14 | CDK2 | N/A | Good | N/A | Low | Low | [1] |
| Compound 15 | CDK2 | N/A | Good | N/A | Low | Low | [1] |
N/A: Not Available
In Vivo Pharmacokinetic Parameters of a Pyrazolo[3,4-d]pyrimidine (Compound 4) and its Prodrug (Compound 4a) in Mice (Intravenous Administration)
| Compound | Dose (mg/kg) | AUC (ng*h/mL) | t½ (h) | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Compound 4 | 2 | 200 ± 35 | 0.8 ± 0.1 | 0.17 ± 0.03 | 0.20 ± 0.04 | [12] |
| Prodrug 4a | 2 | 210 ± 29 | 0.7 ± 0.1 | 0.16 ± 0.02 | 0.16 ± 0.03 | [12] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are detailed methodologies for key assays commonly used to characterize the pharmacokinetic properties of Pyrazolo[3,4-d]pyrimidine derivatives.
In Vitro Metabolic Stability Assay
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM) as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) are then determined from the rate of disappearance of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the donor wells.
-
Acceptor Compartment: The acceptor plate is filled with a buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentration of the compound in the acceptor well, the incubation time, the volume of the wells, and the surface area of the membrane.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male or female rodents (e.g., Sprague-Dawley rats or BALB/c mice) are used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: The test compound is formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus). Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (Cl), and volume of distribution (Vd).
Visualizing Experimental Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: General workflow for pharmacokinetic characterization of drug candidates.
Caption: Simplified signaling pathway inhibited by Pyrazolo[3,4-d]pyrimidines.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazoloadenine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Pyrazoloadenine and its derivatives, a class of compounds utilized in kinase inhibitor research, require careful handling and disposal due to their potential hazards.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Communication
Based on available safety data for similar compounds, this compound should be treated as a hazardous substance. A Safety Data Sheet (SDS) for a representative this compound compound indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]
Key Hazards:
Before handling, all personnel must be familiar with the specific hazards outlined in the compound's SDS and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] | Protects against potential splashes and eye irritation.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[2][6] | Prevents skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat.[3] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[2][4][5] | Minimizes inhalation of potentially harmful vapors or particulates.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
1. Waste Identification and Segregation:
-
Segregate solid this compound waste from liquid waste.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[6][10]
2. Waste Containment:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Containers that held this compound must be triple-rinsed with an appropriate solvent.[9][13]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[9][13]
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[13]
-
3. Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[9][11][12]
-
The label must include:
-
The full chemical name: "this compound" and any specific derivatives.
-
The concentration and quantity of the waste.
-
The date accumulation started.[11]
-
The associated hazards (e.g., Toxic, Irritant).
-
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[10]
-
The storage area must be secure and away from general laboratory traffic.
-
Use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[11][13] The secondary container must be able to hold 110% of the volume of the largest container.[11]
-
Keep waste containers closed at all times, except when adding waste.[9][10][11][13]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8][10]
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
Hazardous waste must typically be collected within a specific timeframe (e.g., 90 or 180 days) from the accumulation start date, or when the container is full.[11][12]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[8]
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[8]
-
Report: Notify your laboratory supervisor and institutional EHS department immediately.
-
Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite (B1170534) to contain the substance.[8]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[8] All materials used for cleanup must also be disposed of as hazardous waste.[14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. afgsci.com [afgsci.com]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazoloadenine
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Pyrazoloadenine. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
While a specific Safety Data Sheet (SDS) for every this compound derivative may not be available, the structural similarity to other pyrazole (B372694) compounds necessitates handling with care, assuming potential for skin, eye, and respiratory irritation.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national or equivalent standards (e.g., AS/NZS 1337.1, EN166).[1] |
| Chemical Goggles | Recommended for enhanced protection against splashes.[1] | |
| Face Shield | To be used in conjunction with safety glasses or goggles for maximum protection.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.[1] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[2][3] |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work.[1] |
| Impervious Clothing | Recommended to prevent skin contact.[1] | |
| Respiratory Protection | Dust Respirator or NIOSH/MSHA approved respirator | Use in well-ventilated areas or when dust formation is likely.[1] For large spills or when there is a risk of aerosol generation, a chemical cartridge-type respirator may be required. |
Operational Plan: A Step-by-Step Handling Protocol
A strict operational protocol is essential to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Chemical Fume Hood: A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.[1]
Handling Procedures
-
PPE Donning: Before handling the compound, ensure all required PPE is donned correctly as specified in the table above.
-
Weighing and Aliquoting: Perform all weighing and transfer operations on a clean, impervious surface within the chemical fume hood. Use tools such as spatulas and weighing paper that can be easily decontaminated or disposed of. Minimize the creation of dust during handling.[1]
-
Dissolving: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. Ensure all containers are clearly and accurately labeled.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1] Clean and decontaminate all work surfaces and equipment after use.[1]
Emergency Procedures
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.[1]
-
Contaminated Materials: All overtly contaminated materials from a spill or cleanup should be managed as hazardous waste.[6]
-
Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[6][7]
Experimental Protocols
The following are representative protocols for key experiments involving this compound as a RET inhibitor, based on published research.
Synthesis of this compound Derivatives
A common method for synthesizing pyrazole derivatives is through the condensation reaction of a β-keto ester with a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis.[8]
Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [8]
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (B1144303) (6 mmol).
-
Add 1-propanol (B7761284) (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C for 1 hour, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry.
Biochemical Kinase Activity Assay (RET Kinase)
This assay determines the half-maximal inhibitory concentration (IC50) of a this compound compound against purified RET kinase.
Protocol using ADP-Glo™ Kinase Assay [5][9]
-
Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.
-
Add 50 nL of the test this compound compound from a serial dilution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., IGF1Rtide) and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Normalize the data and calculate the IC50 value.
Cell-Based Viability Assay (LC-2/ad Cell Line)
This assay assesses the effect of this compound compounds on the viability of a RET-driven cancer cell line, such as LC-2/ad.[1][10]
Protocol using Resazurin (B115843) Assay [11][12]
-
Seed LC-2/ad cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 72 hours).
-
Add resazurin solution to each well (10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the EC50 value.
Signaling Pathway and Experimental Workflow
This compound acts as an inhibitor of the RET (REarranged during Transfection) oncoprotein, a receptor tyrosine kinase.[1] Activation of RET leads to the initiation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and survival.[13] this compound's inhibitory action blocks these signaling pathways, thereby impeding the growth of RET-driven cancers.
Caption: this compound Inhibition of the RET Signaling Pathway.
Caption: Experimental Workflow for this compound-based RET Inhibitor Development.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Kinase Enzyme System Application Note [nld.promega.com]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellosaurus cell line LC-2/ad (CVCL_1373) [cellosaurus.org]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
